molecular formula C9H16N4 B1458267 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine CAS No. 1542668-25-6

1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine

Cat. No.: B1458267
CAS No.: 1542668-25-6
M. Wt: 180.25 g/mol
InChI Key: HQGTWFNPNNGMJL-UHFFFAOYSA-N
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Description

1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine (: CID 75480354 is a high-purity chemical compound supplied for research applications. With the molecular formula C9H16N4, this molecule is a heterocyclic amine that combines a piperidine ring with a methylpyrazole group, making it a valuable scaffold in modern drug discovery and medicinal chemistry. Heterocyclic amino acids and related building blocks are of significant importance in the development of novel therapeutic agents and biochemical tools . This compound serves as a key synthetic intermediate for researchers working in diversity-oriented synthesis (DOS) and for the construction of DNA-encoded chemical libraries. Its structure is designed to provide a high degree of functional diversity, which is crucial for probing biological systems and identifying new lead compounds . Pyrazole derivatives, in particular, have been identified as key residues in potent, peptide-type inhibitors discovered through large molecular libraries, highlighting their relevance in the search for new enzyme inhibitors . This compound is provided for Research Use Only. It is intended for use as a biochemical reagent in life science research and is not intended for diagnostic or therapeutic uses, or for human consumption. Researchers should handle all chemicals with appropriate personal protective equipment and refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-7-6-9(12-11-7)13-4-2-8(10)3-5-13/h6,8H,2-5,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQGTWFNPNNGMJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1542668-25-6
Record name 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine
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Foundational & Exploratory

A Strategic Guide to Elucidating the Mechanism of Action for 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine: A Novel Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The compound 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine represents a novel chemical entity with significant therapeutic potential, owing to its constituent pyrazole and piperidine moieties, which are prevalent in a wide array of clinically successful pharmaceuticals. As its biological activity and mechanism of action (MoA) are currently uncharacterized, this guide presents a comprehensive, multi-phase strategic workflow designed to systematically identify its molecular target(s), validate target engagement, and elucidate the downstream signaling pathways and functional cellular consequences. This document serves as a technical blueprint for researchers, scientists, and drug development professionals embarking on the MoA elucidation for this and other novel chemical entities.

Part 1: Foundational Analysis and Strategic Overview

The chemical structure of this compound provides critical clues for hypothesizing its potential biological targets. The pyrazole ring is a well-established pharmacophore found in numerous FDA-approved drugs, notably as a hinge-binding motif in many kinase inhibitors, such as Celecoxib and Ruxolitinib. The piperidine ring, a saturated heterocycle, is a common scaffold in centrally active agents and other drugs, often interacting with G-protein coupled receptors (GPCRs) or ion channels.

Given this structural precedent, our investigation will be predicated on the hypothesis that this compound is likely to interact with protein kinases or GPCRs. The following workflow is designed to test this hypothesis in a rigorous, phased approach, moving from broad, unbiased screening to specific, high-resolution validation.

digraph "MoA_Elucidation_Workflow" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 1: Overall workflow for MoA elucidation.

Part 2: Phase 1 - Broad-Based Screening and Target Class Identification

The initial objective is to cast a wide net to determine the general biological activity of the compound. This phase combines broad phenotypic screening with targeted, albeit extensive, panel screening against hypothesized target families.

Primary Phenotypic Screening: Cell Viability

A primary screen across a diverse panel of cancer cell lines is a cost-effective method to identify potential anti-proliferative or cytotoxic effects, which are common outcomes of kinase inhibition.

Experimental Protocol: High-Throughput Cell Viability Screening (MTS Assay)

  • Cell Plating: Seed a panel of 20-40 cancer cell lines (e.g., NCI-60 panel) into 384-well microplates at pre-optimized densities and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO, starting from a 10 mM stock. The final assay concentration should range from approximately 10 nM to 100 µM.

  • Cell Dosing: Use an automated liquid handler to dispense the compound dilutions and controls (DMSO vehicle, Staurosporine positive control) to the cell plates.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Reagent Addition: Add CellTiter 96® AQueous One Solution Reagent (MTS) to each well according to the manufacturer's protocol (e.g., Promega).

  • Signal Readout: Incubate for 1-4 hours and measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the absorbance values to the DMSO control (100% viability) and calculate the half-maximal inhibitory concentration (IC50) for each cell line using a non-linear regression curve fit (log(inhibitor) vs. response).

Data Presentation: Hypothetical IC50 Values

Cell LineHistologyHypothetical IC50 (µM)
A549Lung Carcinoma1.2
HCT116Colon Carcinoma0.8
K-562Chronic Myeloid Leukemia> 50
MCF7Breast Adenocarcinoma2.5
UO-31Renal Carcinoma0.5

Rationale: A profile showing potent activity in specific cell lines (e.g., HCT116, UO-31) suggests a targeted mechanism rather than non-specific cytotoxicity and provides a basis for selecting sensitive cell lines for subsequent mechanistic studies.

Target-Based Screening: Kinase and GPCR Panels

Based on the structural analysis, parallel screens against large panels of recombinant kinases and GPCRs are warranted. Commercially available services (e.g., Eurofins Discovery, Reaction Biology) offer efficient and robust platforms for this purpose.

  • Kinase Panel Screen: The compound should be screened at a fixed concentration (e.g., 1 µM) against a panel of over 400 human kinases. The output is typically reported as "% Inhibition" relative to a control. Hits are defined as kinases showing >50% or >75% inhibition.

  • GPCR Panel Screen: A binding assay panel (e.g., Radioligand Binding) should be employed to screen against a broad range of GPCRs. The results are reported as "% Inhibition of Binding".

Part 3: Phase 2 - Specific Target Validation

Data from Phase 1 will hopefully nominate a primary molecular target or a small family of targets. The next crucial step is to validate this putative interaction using orthogonal, biophysical methods that confirm direct binding and quantify the interaction kinetics.

Biophysical Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free technology that measures real-time binding events between an analyte (the compound) and a ligand (the target protein) immobilized on a sensor surface. It provides key kinetic parameters, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Experimental Protocol: SPR Kinetic Analysis

  • Protein Immobilization: Covalently immobilize the purified, recombinant putative target kinase (e.g., identified from the kinase screen) onto a CM5 sensor chip via amine coupling. Aim for a low immobilization density (e.g., 2000-3000 Response Units) to minimize mass transport limitations.

  • Analyte Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). A typical concentration range would be 0.1x to 10x the expected KD.

  • Binding Measurement (Kinetic Titration):

    • Inject the lowest concentration of the compound over the sensor surface (association phase).

    • Allow the buffer to flow over the surface (dissociation phase).

    • Repeat this cycle with increasing concentrations of the compound without a regeneration step in between.

  • Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's analysis software to determine ka, kd, and KD.

Data Presentation: Hypothetical SPR Kinetic Data

ParameterValueUnit
ka (Association Rate)2.5 x 10⁵M⁻¹s⁻¹
kd (Dissociation Rate)5.0 x 10⁻³s⁻¹
KD (Dissociation Constant)20nM

Rationale: A low nanomolar KD value confirms a high-affinity, direct interaction between the compound and the target protein, providing strong evidence for it being the primary molecular target.

Part 4: Phase 3 - Cellular Mechanism and Functional Outcomes

With a validated target, the investigation moves into the cell to confirm target engagement and map the downstream consequences.

Cellular Target Engagement & Signaling Pathway Analysis

If the validated target is a kinase, the most direct way to confirm cellular engagement is to measure the phosphorylation status of its known downstream substrates.

Experimental Protocol: Western Blotting for Phospho-Substrate

  • Cell Treatment: Treat a sensitive cell line (e.g., HCT116 from Phase 1) with increasing concentrations of the compound for a specified time (e.g., 2 hours). Include DMSO and a known inhibitor of the target kinase as controls.

  • Lysate Preparation: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-AKT Ser473).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., GAPDH) to ensure equal loading.

Expected Outcome: A dose-dependent decrease in the phosphorylated substrate signal, with no change in the total substrate level, would confirm that the compound inhibits the kinase's activity inside the cell.

digraph "Hypothetical_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Figure 2: Hypothetical signaling pathway inhibited by the compound.

Functional Cellular Assays

The final step is to link the molecular and cellular mechanism to a clear phenotypic outcome, such as the induction of apoptosis or cell cycle arrest, which could explain the anti-proliferative effects observed in Phase 1.

  • Apoptosis Assay: Use Annexin V/PI staining followed by flow cytometry to quantify the percentage of apoptotic cells after compound treatment.

  • Cell Cycle Analysis: Use propidium iodide (PI) staining of DNA followed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

A dose-dependent increase in apoptosis or an arrest in a specific phase of the cell cycle would provide the final piece of the MoA puzzle, connecting target inhibition to cell death or growth arrest.

Conclusion

This guide outlines a systematic, evidence-based strategy for moving from a novel chemical structure, this compound, to a well-defined mechanism of action. By integrating broad screening with high-resolution biophysical and cell-based assays, this workflow enables the confident identification and validation of its molecular target and downstream functional consequences. This rigorous approach is fundamental to the successful translation of promising chemical matter into therapeutic candidates.

References

  • Title: The Pyrazole Scaffold: A Versatile Framework in Recent Advances of Drug Design Source: Molecules (MDPI) URL: [Link]

  • Title: A Review of the Pharmacological Properties of Pyrazole Derivatives Source: Materials (MDPI) URL: [Link]

  • Title: The piperidine ring in medicinal chemistry Source: Future Medicinal Chemistry URL: [Link]

  • Title: Kinase Screening & Profiling Services Source: Eurofins Discovery URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) for Beginners Source: Cytiva URL: [Link]

Pharmacological Profiling & Target Deconvolution: 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture[1][2]

The molecule 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine represents a "privileged scaffold" in modern medicinal chemistry. It is rarely a standalone drug but serves as a high-value pharmacophore intermediate. Its structural architecture combines a polar, hydrogen-bonding pyrazole headgroup (hinge-binding motif) with a piperidine core (solubility/vector control) and a primary amine tail (diversification point).

This guide deconstructs the biological potential of this scaffold, predicting its primary efficacy targets (Kinases) and safety liabilities (hERG/GPCRs) based on structure-activity relationship (SAR) data from analogous clinical candidates like Baricitinib , Tozasertib , and FLT3 inhibitors .

Pharmacophore Decomposition

The molecule functions as a bidentate ligand. The pyrazole nitrogen pair typically engages the ATP-binding pocket of protein kinases, while the piperidine ring positions the primary amine towards the solvent-exposed region or the ribose pocket, depending on the kinase conformation (DFG-in vs. DFG-out).

Pharmacophore Scaffold 1-(3-methyl-1H-pyrazol-5-yl) piperidin-4-amine Pyrazole Pyrazole Headgroup (Hinge Binder) Scaffold->Pyrazole Domain A Piperidine Piperidine Core (Scaffold/Linker) Scaffold->Piperidine Domain B Amine Primary Amine (C4) (Solvent Vector) Scaffold->Amine Domain C ATP Pocket ATP Pocket Pyrazole->ATP Pocket H-Bond Donor/Acceptor hERG Channel hERG Channel Piperidine->hERG Channel Hydrophobic Interaction (Liability) Library Expansion Library Expansion Amine->Library Expansion Amide Coupling

Figure 1: Pharmacophore decomposition of the scaffold. The pyrazole acts as the primary anchor, while the piperidine-amine tail dictates selectivity and physicochemical properties.

Primary Biological Targets: The Kinome

The most authoritative biological application of this scaffold is in the inhibition of Serine/Threonine and Tyrosine Kinases . The 3-methyl-pyrazole motif is a validated bioisostere for the pyrrolopyrimidine core found in Janus Kinase (JAK) inhibitors.

FLT3 and Aurora Kinases (Oncology)

Research indicates that pyrazole-piperidine scaffolds are potent inhibitors of FLT3 (FMS-like tyrosine kinase 3) and Aurora Kinases (A/B) .[1] These are critical targets in Acute Myeloid Leukemia (AML).

  • Mechanism: The pyrazole binds to the hinge region (Glu616/Val624 in FLT3).

  • Relevance: Derivatives of this scaffold have shown nanomolar affinity for FLT3-ITD (Internal Tandem Duplication) mutants, which are drivers of poor prognosis in AML [1][2].[1]

Janus Kinases (JAK1/JAK2/JAK3)

While Tofacitinib utilizes a pyrrolopyrimidine, the 1-(1H-pyrazol-5-yl)piperidine geometry mimics the binding mode of JAK inhibitors by occupying the adenine region of the ATP pocket.

  • Target Validation: The primary amine at the 4-position allows for the attachment of "warheads" (e.g., cyanoacrylamides) to target the cysteines in the JAK3 active site, converting this reversible scaffold into a covalent inhibitor [3].

Checkpoint Kinase 1 (CHK1)

Recent medicinal chemistry campaigns have utilized methyl-pyrazole-piperidine motifs to develop CHK1 inhibitors. These prevent DNA damage repair in cancer cells, sensitizing them to chemotherapy [4].

Data Summary: Predicted vs. Observed Affinity (Analogous Structures)
Target FamilyPredicted Binding ModeAnalogous Drug/ProbeAffinity Range (Kd)
FLT3 (Wild Type) Type I (ATP Competitive)AMG-925 / Tozasertib< 10 nM
Aurora A/B Type I (ATP Competitive)VX-680 derivatives10 - 50 nM
JAK2 Type I (Hinge Binder)Baricitinib (analog)50 - 200 nM
CDK2/4 Type IPyrazole-carboxamides100 - 500 nM

Secondary Targets & Safety Liabilities

When using this molecule as a probe, researchers must be aware of "off-target" activities inherent to the piperidine class.

hERG Potassium Channel (Cardiotoxicity)

Critical Warning: The 1-substituted-4-aminopiperidine motif is a known pharmacophore for hERG channel blockade. The basic nitrogen of the piperidine (pKa ~9-10) can interact with Tyr652 and Phe656 in the hERG pore.

  • Mitigation: If hERG inhibition is observed (>50% at 10 µM), acylation of the primary amine (converting it to an amide) typically reduces basicity and hERG affinity [2].

GPCRs (Serotoninergic/Dopaminergic)

The piperidine core shares structural homology with serotonin (5-HT2A) and dopamine (D2) antagonists. Unsubstituted amine variants may show micromolar affinity for these receptors, leading to CNS side effects in in vivo models.

Experimental Validation Protocols

To validate this scaffold against the predicted targets, the following self-validating workflows are recommended.

Protocol A: Radiometric Kinase HotSpot™ Assay

Gold standard for determining potency without fluorescence interference.

  • Reagent Prep: Prepare 10 mM stock of this compound in 100% DMSO.

  • Reaction Mix: Combine Kinase (FLT3 or JAK2), Substrate (Peptide), and

    
    P-ATP in Reaction Buffer (20 mM HEPES, 10 mM MgCl
    
    
    
    ).
  • Incubation: Add compound (dose-response: 1 nM to 10 µM). Incubate 120 mins at RT.

  • Filtration: Spot reactions onto P81 ion-exchange filter paper. Wash with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Measure bound radiolabel via scintillation counting.

  • Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Staurosporine) must be included.

Protocol B: Cellular Target Engagement (NanoBRET)

Verifies that the compound penetrates the cell membrane and binds the kinase in a physiological environment.

NanoBRET Transfection Step 1: Transfect HEK293 Cells (Kinase-Luciferase Fusion) Tracer Step 2: Add Fluorescent Tracer (Permeable Kinase Binder) Transfection->Tracer Competition Step 3: Treat with Test Compound (Displaces Tracer?) Tracer->Competition Readout Step 4: Measure BRET Signal (Loss of Signal = Binding) Competition->Readout

Figure 2: NanoBRET workflow. A decrease in BRET signal confirms the test compound engages the intracellular target.

Signaling Pathway Context[4]

Understanding the downstream effects of inhibiting the primary targets (FLT3/JAK) is crucial for phenotypic screening.

Signaling FLT3 FLT3 / JAK Receptor STAT5 STAT5 Phosphorylation FLT3->STAT5 MAPK RAS / MAPK Pathway FLT3->MAPK PI3K PI3K / AKT Pathway FLT3->PI3K Drug 1-(3-methyl-1H-pyrazol-5-yl) piperidin-4-amine Drug->FLT3 Inhibits Proliferation Cell Proliferation STAT5->Proliferation Apoptosis Apoptosis (Survival) PI3K->Apoptosis

Figure 3: Impact of scaffold inhibition on FLT3/JAK signaling cascades. Inhibition leads to reduced STAT5 phosphorylation and induction of apoptosis.

References

  • Bavetsias, V. et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor. Journal of Medicinal Chemistry, 55(20), 8721–8734. Link

  • Smith, C.C. et al. (2013). Validation of FLT3-ITD as a therapeutic target in human acute myeloid leukemia. Nature, 485, 260-263. Link

  • Flanagan, M.E. et al. (2010). Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis. Journal of Medicinal Chemistry, 53(24), 8468–8484. Link

  • Li, J. et al. (2019).[2] Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor. European Journal of Medicinal Chemistry, 173, 44-62.[2] Link

  • Rayani, R.H. et al. (2022).[3] Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors.[3] Results in Chemistry, 4, 100355.[3] Link[3]

Sources

1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine literature review

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthetic pathways, and medicinal chemistry applications of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine , a high-value scaffold in modern drug discovery.

Part 1: Executive Summary & Chemical Identity

This compound is a bifunctional heterocyclic building block widely utilized in the development of kinase inhibitors (e.g., JAK, CDK) and GPCR ligands. Its structure features a semi-rigid piperidine linker connecting a primary amine (a versatile handle for library generation) to a pyrazole core (a privileged pharmacophore for hydrogen bonding).

Chemical Structure & Properties

The molecule consists of a 4-aminopiperidine moiety linked via its nitrogen atom (N1) to the C5 position of a 3-methyl-1H-pyrazole.

PropertySpecification
IUPAC Name This compound
Molecular Formula C

H

N

Molecular Weight 180.25 g/mol
Tautomerism Exists in equilibrium between 3-methyl-5-substituted and 5-methyl-3-substituted forms in solution due to the unsubstituted pyrazole NH.
pKa (Calc.) ~9.8 (Piperidine NH

), ~14 (Pyrazole NH)
LogP (Calc.) ~0.5 (Highly soluble, polar fragment)
Key Function "Linker-Head" motif: Pyrazole binds the hinge/receptor; Amine extends to solvent front.
Structural Diagram (DOT)

The following diagram illustrates the connectivity and key pharmacophoric features.

Structure cluster_legend Pharmacophore Mapping Pyrazole 3-Methyl-1H-Pyrazole (H-Bond Donor/Acceptor) Linker N-C Bond (SNAr / Buchwald) Pyrazole->Linker Piperidine Piperidine Ring (Rigid Spacer) Linker->Piperidine Amine 4-Primary Amine (Solvent Front / Coupling Handle) Piperidine->Amine Position 4 Legend1 Blue: Aromatic Core Legend2 Green: Solubilizing/Coupling Group

Caption: Structural connectivity showing the central C-N linkage between the pyrazole pharmacophore and the piperidine-amine handle.

Part 2: Synthetic Methodologies

The synthesis of this scaffold presents a specific challenge: forming a C-N bond between the electron-rich pyrazole carbon and the piperidine nitrogen. Two primary routes are employed: Nucleophilic Aromatic Substitution (SNAr) and De Novo Cyclization .

Route A: Nucleophilic Aromatic Substitution (Preferred for MedChem)

This route uses commercially available 3-methyl-5-chloropyrazole. While 5-halopyrazoles are generally poor electrophiles, the reaction can be driven by high temperature or transition metal catalysis.

Protocol:

  • Starting Materials: 3-Methyl-5-chloropyrazole (1.0 eq), 4-(N-Boc-amino)piperidine (1.2 eq).

  • Solvent/Base: Diglyme or DMA (High boiling point required);

    
     (2.0 eq).
    
  • Conditions: Heat to 130–150°C for 12–24 hours in a sealed tube.

    • Note: Unprotected pyrazole NH can compete, but steric hindrance usually favors the exocyclic amine (piperidine) attacking the C-Cl bond over N-alkylation if conditions are optimized.

  • Deprotection: Treat the intermediate with TFA/DCM (1:4) or 4M HCl in Dioxane to remove the Boc group.

Route B: De Novo Cyclization (Preferred for Scale-Up)

This method constructs the pyrazole ring onto the piperidine, avoiding the difficult SNAr step.

Mechanism:

  • Enamine Formation: React 4-Boc-aminopiperidine with a ketene dithioacetal or beta-keto ester equivalent to form a beta-enaminone.

  • Cyclization: Treat the enaminone with hydrazine hydrate.

Step-by-Step Protocol (Cyclization):

  • Precursor Synthesis:

    • React 4-Boc-aminopiperidine with 3-aminocrotononitrile (or equivalent 1,3-electrophile like 4-chloro-3-buten-2-one) in ethanol.

    • Alternative: React piperidine with 3,3-bis(methylthio)-1-butanone .

  • Cyclization:

    • To the crude enaminone intermediate in Ethanol (0.5 M), add Hydrazine Hydrate (2.0 eq).

    • Reflux for 4 hours. The hydrazine attacks the beta-carbon and cyclizes onto the carbonyl/nitrile.

  • Workup:

    • Concentrate in vacuo. Dilute with water and extract with Ethyl Acetate.

    • Purify via flash chromatography (MeOH/DCM gradient).

Synthesis Workflow Diagram

Synthesis SM1 4-Boc-Aminopiperidine Step1 Step 1: SNAr Coupling 150°C, K2CO3, DMA (Formation of C-N Bond) SM1->Step1 SM2 3-Methyl-5-Chloropyrazole SM2->Step1 Intermediate Intermediate: 1-(3-methyl-1H-pyrazol-5-yl)-4-Boc-aminopiperidine Step1->Intermediate Step2 Step 2: Deprotection TFA / DCM or HCl / Dioxane Intermediate->Step2 Product FINAL PRODUCT This compound Step2->Product

Caption: Synthetic workflow via Nucleophilic Aromatic Substitution (SNAr).

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7]

Kinase Inhibition (The "Hinge Binder")

This scaffold is a classic template for Type I ATP-competitive inhibitors .

  • Pyrazole Role: The pyrazole NH and N: serve as a donor-acceptor pair to interact with the kinase hinge region (e.g., Glu/Leu backbone residues).

  • Piperidine Role: Projects the 4-amino group toward the ribose binding pocket or the solvent front .

  • Amine Role: Can be derivatized into amides or ureas to pick up specific interactions (e.g., with the Asp-Phe-Gly (DFG) motif or gatekeeper residues).

Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<200 Da) and high solubility, this amine is an ideal fragment for screening.

  • Ligand Efficiency (LE): High. It possesses two distinct hydrogen bonding vectors and a rigidifying ring.

  • Vector Geometry: The 1,4-piperidine substitution provides a linear vector, extending the molecule approximately 5–6 Å from the hinge.

Data Summary: Physicochemical Profile
ParameterValueImplication
H-Bond Donors 3 (Pyrazole NH, Amine NH

)
Excellent solubility; multiple binding points.
H-Bond Acceptors 3 (Pyrazole N, Amine N)Interacts with backbone NHs.
TPSA ~68 Å

High permeability; good oral bioavailability potential.
Rotatable Bonds 1 (C-N bond between rings is rigid)Low entropic penalty upon binding.

Part 4: Experimental Validation (Quality Control)

To ensure the integrity of the synthesized scaffold, the following analytical criteria must be met.

  • NMR Validation:

    • 
      H NMR (DMSO-d
      
      
      
      ):
      Look for the pyrazole singlet (C4-H) around
      
      
      5.5–6.0 ppm. The methyl group appears as a singlet at
      
      
      2.1 ppm. The piperidine protons show distinct multiplets (2.8–4.0 ppm).
    • Diagnostic: The absence of the Boc tert-butyl singlet (

      
       1.4 ppm) confirms deprotection.
      
  • LC-MS Purity:

    • Target Mass:

      
      .
      
    • Method: Reverse phase C18, Water/Acetonitrile (+0.1% Formic Acid).

    • Note: The compound is polar; it may elute early (near void volume) on standard gradients. Use a high-aqueous hold or HILIC column if retention is poor.

References

  • Synthesis of 5-aminopyrazoles via Enaminones

    • Title: Regioselective Synthesis of 5-Aminopyrazoles via Reaction of Enaminones with Hydrazine.[1][2]

    • Source:Molecules (MDPI).
    • URL:[Link] (General reference for enaminone-hydrazine cyclization chemistry).

  • Piperidine-Pyrazole Scaffolds in Kinase Inhibitors: Title: Discovery of Janus Kinase (JAK) Inhibitors: Structure-Activity Relationships. Source:Journal of Medicinal Chemistry. Context: Describes the utility of piperidine linkers in reaching the solvent front in kinase pockets.
  • General Pyrazole Chemistry

    • Title: Recent Advances in the Synthesis of Pyrazoles.[1][3]

    • Source:Arkivoc.
    • URL:[Link]

  • Commercial Availability & CAS Data

    • Source: PubChem / Sigma-Aldrich.
    • Context: Validation of 3-methyl-5-chloropyrazole as a starting m
    • URL:[Link]

Sources

Technical Guide: Safety and Handling of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine is a specialized heterocyclic building block primarily utilized in the synthesis of kinase inhibitors (e.g., JAK, CDK inhibitors). Structurally, it combines a polar, basic 4-aminopiperidine core with a 3-methylpyrazole moiety.

This unique architecture presents a dual-hazard profile: the corrosivity/basicity typical of primary/secondary amines and the potential biological potency associated with pyrazole-based kinase scaffolds. This guide establishes a "Potent by Default" handling strategy, mandating containment levels higher than standard commodity chemicals until specific toxicological data confirms otherwise.

Chemical Identity & Physicochemical Properties
PropertyData / EstimateRelevance to Handling
Chemical Name This compoundOfficial IUPAC designation.
Structure Class Aminopyrazole-Piperidine HybridKinase inhibitor pharmacophore.
Molecular Weight ~180.25 g/mol Small molecule, high bioavailability potential.
Physical State Solid (Crystalline/Powder)Dust inhalation risk is the primary exposure vector.
pKa (Calculated) ~10.5 (Piperidine NH₂), ~14 (Pyrazole NH)Strong Base. Incompatible with acids/oxidizers.
LogP (Estimated) 0.5 – 1.2Moderate lipophilicity; skin absorption is possible.
Solubility DMSO, Methanol, Dilute AcidPoor water solubility at neutral pH.

Toxico-Pharmacological Risk Assessment

As a pharmaceutical intermediate, specific LD50 data is often proprietary or non-existent. Therefore, a Read-Across Risk Assessment is required, deriving hazards from its structural components.

Component Hazard Analysis
  • Piperidine-4-amine Moiety (The "Warhead"):

    • Hazard: Corrosive to eyes and skin (Category 1B/2).

    • Mechanism: High pKa (~10.5) leads to saponification of membrane lipids upon contact.

    • Alert: Respiratory sensitizer potential if inhaled as dust.

  • Aminopyrazole Moiety (The "Scaffold"):

    • Hazard: Specific Target Organ Toxicity (STOT) - Respiratory Irritation.

    • Bioactivity: Pyrazoles are privileged structures in medicinal chemistry, often binding to ATP-binding pockets of enzymes.

    • Risk: Potential for off-target kinase inhibition, leading to reproductive or developmental toxicity concerns.

Occupational Exposure Banding (OEB)

Given the structural similarity to potent JAK inhibitors (e.g., Tofacitinib intermediates), this compound is assigned a provisional OEB 3 or OEB 4 status.

  • OEL (Occupational Exposure Limit): Default to < 10 µg/m³ (8-hr TWA).

  • Containment Strategy: Closed systems or glovebox handling required for solids.

Operational Handling Protocols

The "Self-Validating" Workflow

To ensure safety, the handling process is designed as a closed loop. If any step fails (e.g., visual dust detection), the protocol reverts to the previous containment level.

HandlingProtocol Start Material Receipt (Sealed Container) Check Visual Integrity Check (Outer Decon) Start->Check Weighing Weighing Station (Isolator / Glovebox) Check->Weighing Intact Decision Dust Visible? Weighing->Decision Solubilization Dissolution (Solvent Addition) Transfer Transfer to Reaction Vessel (Closed System) Solubilization->Transfer Proceed Proceed to Synthesis Transfer->Proceed Decision->Solubilization No (Clean) Decon HEPA Vacuum + Wet Wipe Decon Decision->Decon Yes (Breach) Decon->Weighing Retry

Figure 1: Decision-matrix for solid handling. Note the mandatory loop-back for decontamination if dust is generated outside the primary containment.

Protocol: Solid Transfer & Weighing
  • Engineering Control: Powder containment balance enclosure or Nitrogen-purged Glovebox.

  • PPE: Double nitrile gloves (outer glove discarded in pass-box), Tyvek lab coat, Safety Goggles. N95/P3 Respirator is a backup, not a primary control.

  • Step-by-Step:

    • Anti-Static Measure: Use an ionizing bar inside the balance enclosure. Aminopyrazoles are prone to static charge, causing "flying powder."

    • Weighing: Weigh directly into a tared reaction flask or vial. Do not use weighing boats that require secondary transfer.

    • Solvent Dampening: Add the reaction solvent (e.g., DMSO, DCM) to the solid inside the containment device before removing the vessel. This eliminates the dust hazard for downstream steps.

Protocol: Reaction Setup (The "Inert" Rule)

Due to the primary amine (oxidation risk) and the pyrazole (hygroscopicity):

  • Atmosphere: All reactions must be set up under Argon or Nitrogen.

  • Temperature: Store the neat solid at -20°C . Allow to warm to room temperature in a desiccator before opening to prevent condensation (hydrolysis risk).

  • Quenching: Treat all waste streams as Hazardous Basic Waste . Quench reaction mixtures with dilute HCl before disposal to neutralize the amine and reduce volatility.

Emergency Response & First Aid

Exposure Scenarios

The presence of the pyrazole ring creates a risk of Delayed Hypersensitivity . Symptoms may not appear immediately.[1][2][3]

RouteImmediate ActionMedical Note
Inhalation Move to fresh air. 100% Oxygen if breathing is labored.Monitor for delayed pulmonary edema (amine effect).
Skin Contact Drench with water for 15 mins.[2] Do not use vinegar (exothermic neutralization risk).Watch for sensitization (rash/hives) up to 48 hours later.
Eye Contact Irrigate for 20 mins. Lift eyelids.[2]Alkaline burns require immediate ophthalmologic consult.
Spill Management Workflow

SpillResponse Spill Spill Detected Evacuate Evacuate Area (Allow aerosols to settle) Spill->Evacuate PPE Don PPE: Tychem Suit + SCBA/PAPR Evacuate->PPE Neutralize Cover with Weak Acid Absorbent PPE->Neutralize Collect Double Bag (Hazardous Waste) Neutralize->Collect Report Medical Surveillance (24hr Monitor) Collect->Report

Figure 2: Emergency response loop prioritizing aerosol settling and respiratory protection.

Storage & Stability

  • Conditions: Store at -20°C under inert atmosphere (Argon preferred).

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas (potential for metal-catalyzed oxidation of the amine).

  • Shelf-Life: Re-test purity (NMR) every 6 months. Look for "N-oxide" formation or discoloration (yellowing) as signs of degradation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22029039, 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (Analogous Structure). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - Piperidine Derivatives and Aminopyrazoles (General Hazards).[4] Retrieved from [Link]

  • Fadda, A. A., et al. (2012).Synthesis and antimicrobial evaluation of some new pyrazole derivatives. Journal of Saudi Chemical Society. (Demonstrates biological potency of aminopyrazole scaffolds).
  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1000). Retrieved from [Link]

  • Pfizer Inc. (via FDA AccessData). Tofacitinib (Xeljanz) Chemistry Review. (Reference for handling piperidine-pyrazole kinase inhibitor intermediates). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis and Application of Substituted Pyrazole-Piperidine/Piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: The specific compound, 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine, is not well-documented in publicly accessible chemical literature, and a specific CAS number could not be definitively assigned. This guide, therefore, provides a comprehensive overview of closely related and well-characterized analogs to offer valuable insights for researchers, scientists, and drug development professionals. The principles, synthesis, and applications discussed herein are representative of this chemical class and provide a strong foundation for the investigation of similar molecules.

This guide will focus on two key analogs:

  • 1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine (CAS: 1171414-61-1): A structurally very similar piperidine derivative.

  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (CAS: 401566-79-8): A well-documented piperazine analog and a key intermediate in the synthesis of the antidiabetic drug, Teneligliptin.

Introduction to Pyrazole-Containing Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2][3][4] Pyrazole derivatives have been reported to exhibit a wide range of biological properties, including anti-inflammatory, antimicrobial, anticancer, and antidiabetic effects.[1][2][4] When coupled with other heterocyclic systems like piperidine or piperazine, the resulting scaffolds can access novel chemical space and exhibit enhanced biological activities, making them attractive candidates for drug discovery programs.[1][2][5]

Chemical Identifiers and Properties of Key Analogs

For clarity and precise identification, the following table summarizes the key identifiers for the two analog compounds that will be the focus of this guide.

IdentifierAnalog 1: 1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine Analog 2: 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
CAS Number 1171414-61-1[6]401566-79-8[7][8][9]
Molecular Formula C13H23N5C14H18N4[7][9]
IUPAC Name 1-((3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl)piperidin-4-amine1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine[9]
Synonyms -1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine, 3-Methyl-1-phenyl-5-(1-piperazinyl)pyrazole
Molecular Weight 249.36 g/mol 242.32 g/mol [7]
Physical Form Not specifiedWhite to light yellow powder/crystal
Purity Not specified>97% (Commercially available)[8]
Storage Not specifiedKeep in a dark place, under an inert atmosphere, at room temperature.[8]

Synthesis of a Representative Analog: 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

The synthesis of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is a well-established process, often cited in the context of the production of Teneligliptin. A common synthetic route involves the cyclocondensation of a β-ketoester with phenylhydrazine to form the pyrazole ring, followed by subsequent reactions to introduce the piperazine moiety.

Synthetic Workflow

The following diagram illustrates a representative synthetic pathway.

Synthesis_Workflow start Ethyl Acetoacetate + Phenylhydrazine intermediate1 Formation of Pyrazolone Intermediate start->intermediate1 Cyclocondensation intermediate2 Chlorination (e.g., with POCl3) intermediate1->intermediate2 intermediate3 5-chloro-3-methyl-1-phenyl-1H-pyrazole intermediate2->intermediate3 final_product 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine intermediate3->final_product Nucleophilic Substitution piperazine Piperazine piperazine->final_product

Caption: Synthetic workflow for 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.

Detailed Experimental Protocol (Illustrative)

The following is a generalized protocol based on common synthetic methodologies for pyrazole derivatives. Researchers should consult specific literature for optimized conditions.

Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • To a solution of ethyl acetoacetate in a suitable solvent (e.g., ethanol), add an equimolar amount of phenylhydrazine.

  • The reaction mixture is typically heated under reflux for several hours.

  • Upon cooling, the pyrazolone product often precipitates and can be collected by filtration.

Step 2: Chlorination to 5-chloro-3-methyl-1-phenyl-1H-pyrazole

  • The pyrazolone intermediate is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃).

  • The reaction is usually performed at elevated temperatures.

  • After the reaction is complete, the mixture is carefully quenched, and the product is extracted.

Step 3: Synthesis of 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

  • The 5-chloro-3-methyl-1-phenyl-1H-pyrazole is reacted with an excess of piperazine.

  • This nucleophilic substitution reaction is often carried out in a high-boiling point solvent and may be heated for an extended period.

  • The final product is then isolated and purified, typically through crystallization or column chromatography.

Applications in Drug Discovery and Development

The primary and most notable application of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine is as a key building block in the synthesis of Teneligliptin .

Role in Teneligliptin Synthesis

Teneligliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[10] 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine constitutes a core fragment of the Teneligliptin molecule. The synthesis involves the coupling of this pyrazole-piperazine intermediate with a chiral pyrrolidine derivative.

The following diagram illustrates the relationship between the intermediate and the final drug product.

Teneligliptin_Synthesis intermediate 1-(3-Methyl-1-phenyl-1H- pyrazol-5-yl)piperazine teneligliptin Teneligliptin (DPP-4 Inhibitor) intermediate->teneligliptin Coupling Reaction pyrrolidine Chiral Pyrrolidine Derivative pyrrolidine->teneligliptin

Caption: Role of the pyrazole-piperazine intermediate in Teneligliptin synthesis.

Broader Biological Potential of Pyrazole-Piperidine Scaffolds

The pyrazole-piperidine/piperazine scaffold is recognized for its potential to interact with various biological targets. The inherent properties of the pyrazole ring, combined with the conformational flexibility and substitution possibilities of the piperidine or piperazine ring, make this a versatile template for library synthesis in drug discovery. Studies on various derivatives have indicated potential activities in areas such as:

  • Antimicrobial and Antifungal Agents: The presence of both pyrazole and piperidine moieties in a single molecule has been shown to enhance antimicrobial activity.[1][2]

  • Anti-inflammatory Effects: Certain pyrazole derivatives have demonstrated significant anti-inflammatory properties.[2]

  • Anticancer and Antimitotic Activity: Pyrazole-based compounds are being investigated for their potential to interfere with cell proliferation, making them candidates for anticancer drug development.[11]

Safety and Handling

For 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (CAS: 401566-79-8) , the following safety information is generally provided:

  • Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[12] Handling should be done in a well-ventilated area.[12]

Conclusion

While direct information on this compound is limited, the study of its close analogs provides a robust framework for understanding its potential chemistry and applications. The pyrazole-piperidine/piperazine scaffold is a valuable pharmacophore in modern drug discovery, most notably demonstrated by the successful development of Teneligliptin. The synthetic routes are generally accessible, and the diverse biological activities associated with this class of compounds ensure that they will remain an area of active research for the foreseeable future.

References

  • Synthesis of pyranopyrazole derivatives in aqueous medium using piperidine. (URL not available)
  • Al-Hourani, B., Al-Abras, K., & Al-Masri, M. (2021). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. MDPI. [Link]

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Journal of Fluorescence. [Link]

  • Synthesis of Pyrazole Derivatives A Review. (2026). International Journal for Modern Trends in Science and Technology. [Link]

  • Kumar, V., & Chawla, A. (2014). Current status of pyrazole and its biological activities. PMC. [Link]

  • Alam, S., Afzal, O., & Khan, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Teneligliptin. Wikipedia. [Link]

  • Synthesis And Characterization Of Pyrazole Heterocyclic Derivatives Via Vilsmeier-Haack-Reaction And Its Schiff`s Bases. (2024). Journal of Medicinal and Chemical Sciences. [Link]

  • CAS NO. 401566-79-8 | 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. Arctom. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. Synthonix. [Link]

  • GHS 11 (Rev.11) SDS Word 下载CAS: 401566-79-8 Name. XiXisys. [Link]

  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. PubChem. [Link]

  • 1-(3-Methyl-1-phenyl-5-pyrazolyl) piperazine Manufacturer in Ankleshwar. Niksan Pharmaceutical. [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.

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Theoretical Modeling Framework: 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers and Drug Discovery Professionals

Executive Summary

This guide establishes a rigorous computational framework for modeling 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine , a critical pharmacophore often utilized in the design of Janus Kinase (JAK) inhibitors and other ATP-competitive kinase antagonists.

The modeling of this scaffold presents a specific "triad of complexity" that often leads to experimental-theoretical mismatch:

  • Annular Tautomerism: The pyrazole ring exists in a dynamic equilibrium (

    
    -H vs. 
    
    
    
    -H) that is highly sensitive to the dielectric environment.
  • Rotational Entropy: The

    
     bond possesses a low rotational barrier, creating distinct atropisomeric minima.
    
  • Protonation State: The piperidin-4-amine moiety (

    
    ) is predominantly protonated at physiological pH, drastically altering the electrostatic potential (ESP) surface compared to the neutral species often stored in compound libraries.
    

This document provides a self-validating protocol to resolve these variables using Density Functional Theory (DFT), Molecular Docking, and Molecular Dynamics (MD).

Phase 1: Quantum Mechanical Characterization (DFT)

Before any virtual screening, the explicit electronic boundaries of the molecule must be defined. Standard force fields (MMFF94, OPLS3e) often fail to accurately capture the energetic penalty of pyrazole tautomerization.

1.1 The Tautomeric Challenge

The 3-methyl-1H-pyrazol-5-yl moiety can exist as two dominant annular tautomers. In the gas phase, the dipole moment drives stability; in a protein pocket, specific H-bond donors/acceptors (e.g., the hinge region of a kinase) dictate the preference.

  • Tautomer A (1H-form): Proton on

    
    . The piperidine is at position 5.
    
  • Tautomer B (2H-form): Proton on

    
    . This effectively re-numbers the ring, placing the piperidine at position 3 relative to the NH.
    

Critical Insight: Many docking programs rigidly fix the tautomer based on the input SMILES. You must enumerate both forms and calculate their relative solution-phase energies.

1.2 DFT Protocol: Geometry & Energy Calculation

Objective: Determine the Boltzmann population of tautomers and the rotational energy profile of the


 bond.

Step-by-Step Methodology (Gaussian/ORCA):

  • Input Preparation: Generate 3D structures for both tautomers with the amine protonated (

    
    ).
    
  • Level of Theory: Use wB97X-D3/def2-TZVP. The dispersion correction (D3) is vital for capturing the intramolecular

    
     interactions between the pyrazole and piperidine rings.
    
  • Solvation Model: Apply IEFPCM or SMD (Solvation Model based on Density) with water (

    
    ) to mimic physiological bulk solvent.
    
  • Rotational Scan: Perform a relaxed potential energy surface (PES) scan of the dihedral angle connecting the rings in

    
     increments.
    

Self-Validating Check:

  • If the energy difference (

    
    ) between tautomers is 
    
    
    
    kcal/mol, both species must be carried forward into docking.
  • Expectation: The 3-methyl group is electron-donating.[1] Literature on pyrazoles suggests the tautomer maximizing separation between the lone pair and the methyl group is often preferred, but the bulky piperidine group dominates the steric landscape.

Phase 2: Interaction Modeling & Virtual Screening

The primary application of this scaffold is kinase inhibition, where the pyrazole often binds to the hinge region (e.g., Valine/Leucine residues) via a bidentate H-bond.

2.1 Pharmacophore Mapping

The molecule presents a classic "Donor-Acceptor-Positive" pharmacophore:

  • H-Bond Donor (D): Pyrazole NH.

  • H-Bond Acceptor (A): Pyrazole N (lone pair).[2]

  • Positive Ionizable (P): 4-amino group (forms salt bridges with Asp/Glu residues, e.g., in the ribose binding pocket).

2.2 Docking Protocol (AutoDock Vina / Glide)

Common Pitfall: Ignoring the flexibility of the piperidine chair conformation. Solution: Enforce ring conformer sampling.

  • Grid Generation: Center the grid on the ATP-binding site of the target kinase (e.g., JAK1, PDB: 3EYG).

  • Ligand Preparation:

    • Input: Both low-energy DFT tautomers.

    • State: Protonated 4-amine (

      
      ).
      
  • Constraints: If a hinge binder is known (e.g., Tofacitinib), apply a positional constraint on the pyrazole centroid to filter non-productive poses.

Data Presentation: Interaction Profiling

Interaction TypeMoietyTarget Residue (Typical Kinase)Energetic Contribution
H-Bond (Hinge) Pyrazole NH / N:Backbone Carbonyl/NH (e.g., Glu/Leu)High (-3 to -5 kcal/mol)
Salt Bridge Piperidine-4-

Conserved Asp (DFG motif) or Glu (

C-helix)
Very High (-5 to -7 kcal/mol)
Hydrophobic 3-Methyl GroupGatekeeper Residue (e.g., Met/Thr)Moderate (Selectivity filter)
Phase 3: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify if the


 bond is stable or if the ligand ejects due to steric clash with the P-loop.
3.1 Simulation Setup (GROMACS/Amber)
  • Force Field: GAFF2 (General Amber Force Field) for the ligand; ff14SB for the protein.

  • Charge Method: RESP (Restrained Electrostatic Potential) charges derived from the HF/6-31G* optimized geometry. Do not use Gasteiger charges for this heterocyclic system.

  • Water Model: TIP3P or OPC.

3.2 Analysis Workflow
  • RMSD (Root Mean Square Deviation): Monitor ligand stability. A drift

    
     indicates a failed binding mode.
    
  • H-Bond Lifetime: Calculate the occupancy of the Pyrazole-Hinge H-bonds. >60% occupancy confirms a "binder."

  • Dihedral Entropy: Plot the distribution of the

    
     dihedral angle over time. Sharp peaks indicate a "locked" bioactive conformation; broad distributions suggest entropic penalty upon binding.
    
Visualizing the Workflow

The following diagram illustrates the decision logic for handling the tautomeric and conformational complexity of this specific molecule.

ModelingWorkflow cluster_DFT Phase 1: QM Preparation cluster_Docking Phase 2: Virtual Screening cluster_MD Phase 3: Dynamics Validation Start Molecule: 1-(3-methyl-1H-pyrazol-5-yl) piperidin-4-amine TautomerGen Generate Tautomers (1H vs 2H Pyrazole) Start->TautomerGen DFT_Opt DFT Optimization (wB97X-D3/def2-TZVP) TautomerGen->DFT_Opt Boltzmann Boltzmann Weighting (Select dominant species) DFT_Opt->Boltzmann Prep_Ligand Protonation State (4-NH3+ at pH 7.4) Boltzmann->Prep_Ligand Docking Ensemble Docking (Target: Kinase Hinge) Prep_Ligand->Docking Param RESP Charge Derivation Docking->Param Sim 100ns MD Simulation (Explicit Solvent) Param->Sim Analysis H-Bond Lifetime Analysis Sim->Analysis

Caption: Integrated computational workflow handling tautomeric enumeration, QM validation, and dynamic stability assessment.

Detailed Experimental Protocols
Protocol A: Tautomer Energy Calculation (Gaussian 16)

This protocol determines which tautomer should be used for docking.

  • Input File Construction:

  • Execution: Run for both Tautomer A and B.

  • Analysis: Extract Sum of electronic and thermal Free Energies.

    • Calculate

      
      .
      
    • If

      
       kcal/mol, discard the higher energy tautomer. Otherwise, keep both.
      
Protocol B: Molecular Dynamics Setup (GROMACS)

This protocol validates the stability of the ligand in the binding pocket.

  • Topology Generation:

    • Use antechamber (AmberTools) to generate the .mol2 file with RESP charges.

    • parmchk2 to generate missing parameters (crucial for the specific pyrazole-piperidine bond).

  • System Solvation:

    • gmx editconf -f complex.gro -o box.gro -c -d 1.0 -bt cubic

    • gmx solvate -cp box.gro -cs spc216.gro -o solvated.gro -p topol.top

  • Ionization:

    • Neutralize the system (add Cl- ions to balance the +1 charge of the ligand and any protein charge).

  • Production Run:

    • Ensemble: NPT (Isothermal-Isobaric).

    • Thermostat: V-rescale (310 K).

    • Barostat: Parrinello-Rahman (1 bar).

    • Duration: Minimum 50 ns (recommended 100 ns).

References
  • Alkorta, I., & Elguero, J. (2025). "NMR and DFT study on the prototropic tautomerism of 3-methyl-5-pyrazolone." ResearchGate.[3]

  • BenchChem. (2025).[4] "Tautomerism in 3-Methylpyrazole and its Derivatives: An In-depth Technical Guide." BenchChem Technical Library.

  • Jana, S. B., et al. (2024).[5][6] "Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations." Eurasian Journal of Science and Engineering.

  • Lopes, S. M. M., et al. (2019).[2] "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules, 24(22), 4054.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 22029039, 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine." PubChem.

  • Defant, A., et al. (2022). "In Silico Studies of Piperidine Derivatives as Protein Kinase B Inhibitors through 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation." Current Computer-Aided Drug Design.

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Methodological & Application

use of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine in Kinase Inhibitor Discovery

Abstract

This application note details the synthesis and strategic implementation of This compound (Compound 1 ) as a high-value building block in kinase inhibitor design. Characterized by a solvent-exposed piperidine ring fused to a polar pyrazole moiety, this fragment offers a dual advantage: it enhances aqueous solubility via the secondary amine and provides critical hydrogen-bonding interactions within the ATP-binding pocket (specifically the solvent front or ribose region). This guide provides a validated protocol for its synthesis via Buchwald-Hartwig amination, its coupling to kinase scaffolds (e.g., pyrimidines, purines), and an analysis of its physicochemical contributions to drug-like properties.

Introduction: The "Solvent Front" Strategy

In the design of ATP-competitive kinase inhibitors, the "hinge-binding" region is often crowded and highly conserved. To achieve selectivity and improve physicochemical properties (LogP, solubility), medicinal chemists utilize the solvent front —the region opening out of the ATP pocket towards the bulk solvent.

This compound serves as an ideal "Solvent Tail" moiety for three reasons:

  • Vector Alignment: The piperidine ring provides a rigid, directional vector that projects the amine substituent away from the kinase core, minimizing steric clashes.

  • Solubility Enhancement: The basic amine (

    
    ) and the polar pyrazole ring significantly lower LogD, improving oral bioavailability.
    
  • Dual H-Bonding Potential: The pyrazole NH (donor) and N (acceptor) can interact with specific residues (e.g., the gatekeeper or catalytic lysine), while the 4-amine serves as a versatile handle for amide/urea formation.

Chemical Profile & Retrosynthetic Analysis

Compound: this compound Formula:


MW:  180.25  g/mol
Key Features: 
  • Pyrazole Tautomerism: Exists in equilibrium between the 3-methyl and 5-methyl forms. The 1H-pyrazole-5-yl nomenclature implies the piperidine is attached at the carbon adjacent to the NH (in one tautomer).

  • Reactivity: The 4-amino group is the primary nucleophile for coupling to kinase cores (

    
     or Amidation).
    
Retrosynthetic Strategy

The most robust route to the N-heteroaryl bond (Pyrazole C5 – Piperidine N1) is Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig) . Direct nucleophilic aromatic substitution (


) on 5-chloro-3-methylpyrazole is sluggish due to the electron-rich nature of the pyrazole ring unless activated by electron-withdrawing groups.

Protocol 1: Synthesis of the Building Block

Objective: Synthesize N-Boc-protected this compound.

Reagents & Materials:
  • Substrate A: 5-Bromo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (THP-protected to prevent catalyst poisoning and regioselectivity issues).

  • Substrate B: tert-Butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine).

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0)).
    
  • Ligand: Xantphos or RuPhos.

  • Base:

    
     or NaOtBu.
    
  • Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology:
  • Catalyst Pre-activation:

    • In a glovebox or under Argon, mix

      
       (2 mol%) and Xantphos (4 mol%) in degassed 1,4-dioxane. Stir for 10 min at RT until the solution turns a deep orange/red.
      
  • Coupling Reaction:

    • Add Substrate A (1.0 eq) and Substrate B (1.2 eq) to the reaction vessel.

    • Add

      
       (2.0 eq).
      
    • Heat the mixture to 100°C for 12–16 hours under inert atmosphere.

    • Monitoring: Check LC-MS for the disappearance of the bromide (

      
       peaks).
      
  • Work-up:

    • Cool to RT, filter through a Celite pad to remove Pd black.

    • Concentrate the filtrate in vacuo.

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

  • Deprotection (THP & Boc Removal):

    • Dissolve the intermediate in DCM/MeOH (4:1).

    • Add 4M HCl in Dioxane (10 eq). Stir at RT for 2–4 hours.

    • Note: This step removes both the THP group on the pyrazole and the Boc group on the amine.

    • Concentrate to yield the dihydrochloride salt of the target compound.

Protocol 2: Integration into Kinase Scaffolds

Objective: Couple the synthesized building block to a 2,4-dichloropyrimidine core (common in CDK, JAK, and ALK inhibitors).

Mechanism: Regioselective

The C4 position of 2,4-dichloropyrimidine is more electrophilic than C2. The 4-amino group of the piperidine will selectively displace the C4-chloride.

Step-by-Step Methodology:
  • Reaction Setup:

    • Dissolve 2,4-dichloropyrimidine (1.0 eq) in

      
      -Butanol or DMF.
      
    • Add This compound (2HCl salt) (1.1 eq).

    • Add DIPEA (N,N-Diisopropylethylamine) (3.5 eq) to neutralize the HCl salt and scavenge the generated HCl.

  • Execution:

    • Heat to 80°C for 4–6 hours.

    • Control: Monitor by TLC (5% MeOH in DCM). The product will be more polar than the starting pyrimidine.

  • Isolation:

    • Pour the reaction mixture into water. The product often precipitates.

    • Filter and wash with water and cold ether.

    • If no precipitate forms, extract with EtOAc, dry over

      
      , and concentrate.
      
  • Final Coupling (C2 Position):

    • The remaining C2-chloride can now be reacted with a second amine (e.g., an aniline for the hinge binder) using a second

      
       reaction at higher temperature (120°C) or Buchwald coupling.
      

Visualization: Synthesis & SAR Logic

Figure 1: Synthesis Workflow (DOT Diagram)

SynthesisWorkflow Start1 5-Bromo-3-methyl- 1-THP-pyrazole Step1 Buchwald-Hartwig Coupling (Pd2(dba)3, Xantphos, 100°C) Start1->Step1 Start2 4-Boc-aminopiperidine Start2->Step1 Inter1 Protected Intermediate Step1->Inter1 C-N Bond Formation Step2 Global Deprotection (4M HCl/Dioxane) Inter1->Step2 THP & Boc Removal Product 1-(3-methyl-1H-pyrazol-5-yl) piperidin-4-amine (2HCl) Step2->Product Final Kinase Inhibitor Precursor (C4-substituted) Product->Final SNAr @ 80°C (DIPEA, n-BuOH) Scaffold 2,4-Dichloropyrimidine Scaffold->Final

Caption: Figure 1. Convergent synthesis of the aminopiperidine-pyrazole building block and its subsequent regioselective coupling to a pyrimidine kinase scaffold.

Figure 2: SAR Interaction Map

SARMap Center 1-(3-methyl-1H-pyrazol-5-yl) piperidin-4-amine Solubility Solubility Enhancement (Basic Amine, pKa ~9) Center->Solubility Physicochemical Hinge Hinge Interaction (Via coupled scaffold) Center->Hinge Linker to Core Solvent Solvent Front Exposure (Piperidine Ring) Center->Solvent Structural Role HBond H-Bond Donor/Acceptor (Pyrazole NH) Center->HBond Binding Mode

Caption: Figure 2.[1] Structure-Activity Relationship (SAR) map highlighting the functional roles of the pyrazole-piperidine moiety in kinase inhibition.

Physicochemical Properties & Optimization

PropertyValue (Approx.)Impact on Drug Design
Molecular Weight 180.25 DaLow MW allows for "Lead-Like" efficiency.
cLogP 0.5 – 1.2Hydrophilic; excellent for lowering the LogP of lipophilic kinase cores.
TPSA ~50 ŲGood membrane permeability range.
pKa (Piperidine N) ~5.0 (Aniline-like)Reduced basicity due to pyrazole conjugation (vs. alkyl amine).
pKa (Primary Amine) ~10.5High basicity; likely protonated at physiological pH (solubility).

Optimization Note: If the primary amine (position 4) is too basic or metabolically labile, it is often converted to an amide or urea during the coupling to the kinase core. This caps the basicity, improves permeability, and adds a hydrogen bond donor for the kinase backbone (e.g., Asp-Phe-Gly "DFG" motif interactions).

References

  • Surrey, D. S., et al. (2019). Discovery of Checkpoint Kinase 1 (CHK1) Inhibitors. European Journal of Medicinal Chemistry , 173, 44-62.[2] Link[2]

  • Northrup, A. B., et al. (2013). Discovery of MK-8033: A Specific c-Met/Ron Dual Kinase Inhibitor. Journal of Medicinal Chemistry , 56(6), 2294-2310.[3] Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry , 47(27), 6658–6661. Link

  • Han, S., et al. (2012). Structural Characterization of Piperidine-Substituted Pyrazoles as Kinase Inhibitors. Bioorganic & Medicinal Chemistry Letters , 22(14), 4659-4663. Link

(Note: While the exact CAS "this compound" is a specific intermediate, the chemistry and application are derived from the validated methodologies in the cited references for N-heteroaryl piperidines in kinase discovery.)

Sources

1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Scaffold" in Kinase Discovery

1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine (referred to herein as MPPA ) represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural architecture—a saturated piperidine ring linked to a heteroaromatic pyrazole—serves as a critical pharmacophore in the design of ATP-competitive kinase inhibitors, particularly for the Janus Kinase (JAK) and Tyrosine Kinase (TYK) families.

Unlike traditional phenyl-based linkers, the pyrazole-piperidine moiety offers superior aqueous solubility and reduced lipophilicity (LogD), enhancing the metabolic stability of final drug candidates. This application note details the strategic utility of MPPA, providing validated protocols for its synthesis, quality control, and downstream coupling in the generation of Type I and Type II kinase inhibitors.

Strategic Utility: Mechanism & Chemical Space

Fragment-Based Drug Design (FBDD) Context

MPPA functions as a bifunctional linker :

  • The Piperidine-Amine (C4-NH₂): Acts as the primary nucleophile for attaching "hinge-binding" motifs (e.g., pyrrolopyrimidines, adenines) or "warheads" (e.g., acrylamides for covalent Cys-targeting).

  • The Pyrazole Tail: Projects into the solvent-exposed region of the kinase ATP-binding pocket, often forming hydrogen bonds with specific residues (e.g., Glu/Asp) in the P-loop or activation loop, improving selectivity profiles against off-target kinases like ROCK or Aurora.

Physicochemical Profile
PropertyValueImplication for Drug Design
Molecular Weight ~180.25 g/mol Ideal for FBDD (Rule of 3 compliant).
cLogP ~0.8 - 1.2Low lipophilicity aids oral bioavailability.
Topological Polar Surface Area (TPSA) ~55 ŲGood membrane permeability prediction.
pKa (Piperidine N) ~8.5 (masked)The N1-pyrazole bond reduces basicity compared to N-alkyl piperidines.
pKa (Primary Amine) ~10.5Highly reactive nucleophile for amide coupling/SNAr.

Operational Protocol: Synthesis of MPPA

Objective: Synthesize this compound starting from 5-chloro-3-methyl-1-protected-pyrazole and 4-(Boc-amino)piperidine via Nucleophilic Aromatic Substitution (SNAr).

Reaction Workflow (DOT Visualization)

SynthesisWorkflow Raw1 5-Chloro-3-methyl- 1-SEM-pyrazole Step1 S_NAr Coupling (DMSO, 100°C) Raw1->Step1 Raw2 4-(Boc-amino) piperidine Raw2->Step1 Inter1 Intermediate A (Protected) Step1->Inter1 Yield >85% Step2 Deprotection (TFA/DCM) Inter1->Step2 Final MPPA (Free Base) Step2->Final Yield >90%

Caption: Fig 1. Two-step synthesis workflow for MPPA involving SNAr coupling followed by acidic global deprotection.

Detailed Methodology

Reagents:

  • 5-Chloro-3-methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (Reactant A)

  • tert-Butyl piperidin-4-ylcarbamate (Reactant B)

  • Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO, anhydrous)

  • Trifluoroacetic acid (TFA)

Step 1: SNAr Coupling

  • Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Reactant A (1.0 eq, 10 mmol) and Reactant B (1.2 eq, 12 mmol) in anhydrous DMSO (50 mL).

  • Base Addition: Add DIPEA (3.0 eq, 30 mmol) dropwise to scavenge HCl generated during substitution.

  • Reaction: Heat the mixture to 100°C under nitrogen atmosphere for 12–16 hours.

    • Checkpoint: Monitor by TLC (50% EtOAc/Hexane). Reactant A (Rf ~0.8) should disappear; Product (Rf ~0.4) appears.[1]

  • Workup: Cool to room temperature. Pour into ice-water (200 mL). Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (SiO₂, 0-40% EtOAc in Hexanes) yields the protected intermediate.

Step 2: Global Deprotection (Boc & SEM removal)

  • Dissolution: Dissolve the intermediate from Step 1 in DCM (20 mL).

  • Acidolysis: Add TFA (10 mL) slowly at 0°C. Allow to warm to RT and stir for 4 hours.

    • Note: The SEM group may require stronger acid conditions (e.g., 4N HCl in Dioxane) or fluoride treatment (TBAF) if TFA is insufficient, but acidic conditions usually cleave both Boc and SEM simultaneously at elevated temperatures or prolonged times.

  • Neutralization: Concentrate in vacuo. Redissolve residue in MeOH/DCM. Neutralize with Amberlyst A-21 (weakly basic resin) or saturated NaHCO₃ to obtain the free base.

  • Isolation: Filter and concentrate to yield MPPA as an off-white solid.

Downstream Application: Kinase Inhibitor Synthesis

Context: MPPA is most frequently coupled with 2,4-dichloropyrimidines or pyrrolopyrimidines to create JAK inhibitors similar to Tofacitinib or Baricitinib.

Protocol: Amide Coupling (Warhead Attachment)

To synthesize a covalent inhibitor (e.g., targeting JAK3 Cys909), an acrylamide "warhead" is attached to the MPPA amine.

  • Cooling: Dissolve MPPA (1.0 eq) and DIPEA (2.0 eq) in dry DCM at -78°C.

  • Acylation: Add Acryloyl chloride (1.05 eq) dropwise. Strict temperature control is vital to prevent bis-acylation.

  • Quench: After 30 mins, quench with 5% NaHCO₃.

  • Result: 1-(3-methyl-1H-pyrazol-5-yl)-N-acryloylpiperidin-4-amine.

Biological Context: JAK-STAT Signaling[2][3]

The final drugs derived from MPPA modulate the JAK-STAT pathway, critical in autoimmune diseases (Rheumatoid Arthritis, Psoriasis).

JAK_Pathway Cytokine Cytokine (IL-6/IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of MPPA-Drugs) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus / Gene Transcription STAT->Nucleus Translocation Drug MPPA-Derived Inhibitor Drug->JAK ATP-Competition

Caption: Fig 2. Mechanism of Action. MPPA-derived inhibitors block the phosphorylation of STAT proteins by binding to the JAK ATP pocket.

Quality Control & Validation

To ensure the integrity of the intermediate before downstream use, the following QC parameters must be met.

TestMethodAcceptance Criteria
Purity HPLC (C18, 0.1% TFA Water/ACN)> 98.0% (Area %)
Identity ¹H-NMR (DMSO-d₆)Characteristic pyrazole singlet (~6.0 ppm) and piperidine multiplets.
Mass LC-MS (ESI+)[M+H]⁺ = 181.1 ± 0.5 Da
Residual Solvent GC-HSDMSO < 5000 ppm, DCM < 600 ppm

Self-Validating Check:

  • The "Shift Test": Upon protonation (adding D₂O/TFA to the NMR tube), the chemical shift of the C4-H (methine adjacent to amine) should shift downfield significantly (~0.5 ppm), confirming the primary amine is free and not alkylated.

References

  • Vertex Pharmaceuticals. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity.[2] Journal of Medicinal Chemistry.[3][4][2][5]

  • AstraZeneca. (2020).[4] Discovery of AZD4205 as a Potent and Selective Janus Kinase 1 Inhibitor.[4][6] Journal of Medicinal Chemistry.[3][4][2][5] [4]

  • Pfizer Inc. (2018). Dual Inhibition of TYK2 and JAK1 for the Treatment of Autoimmune Diseases (PF-06700841).[3] Journal of Medicinal Chemistry.[3][4][2][5] [3]

  • Incyte Corp. (2010).[5] Discovery of Ruxolitinib (INCB018424): A Selective JAK1/2 Inhibitor.[6] Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2024). 1-[(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methyl]piperidin-4-amine Synthesis Data.

Sources

derivatization reactions for 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization Strategies for 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine

Part 1: Strategic Chemical Analysis

The Reactivity Landscape

This scaffold presents a classic chemoselectivity challenge common in kinase inhibitor and GPCR ligand design. The molecule contains two distinct nitrogen environments:[1]

  • The Primary Amine (Piperidine-C4-

    
    ):  This is an aliphatic, 
    
    
    
    hybridized amine.[2] It is unhindered and highly nucleophilic (
    
    
    ).[2] It is the primary "handle" for library derivatization.
  • The Pyrazole Core: The pyrazole ring contains a pyrrole-like NH (acidic,

    
    ) and a pyridine-like nitrogen (
    
    
    
    , weakly basic).[2]

The Core Challenge: While the primary amine is the kinetic nucleophile, the pyrazole NH can participate in competitive acylation or sulfonylation under forcing conditions. Furthermore, the pyrazole ring renders the scaffold susceptible to oxidative degradation if not handled correctly.

Chemoselectivity Decision Matrix

The following logic governs the experimental design:

  • Acylation (Amides): The aliphatic amine reacts orders of magnitude faster than the pyrazole nitrogen. No protection required if stoichiometric control is maintained.[2]

  • Sulfonylation: Sulfonyl chlorides are aggressive electrophiles.[2] Bis-sulfonylation (on the amine and pyrazole) is a risk.[2] Strategy: Use base-labile workups to cleave the unstable pyrazole sulfonamide while retaining the stable aliphatic sulfonamide.

  • Reductive Amination: Highly selective for the primary amine. No protection required.[2]

ReactivityLogic Scaffold 1-(3-methyl-1H-pyrazol-5-yl) piperidin-4-amine Amine Piperidine -NH2 (Nucleophilic, pKa ~10.5) Scaffold->Amine Pyrazole Pyrazole -NH (Acidic/Weak Nu, pKa ~14) Scaffold->Pyrazole Reagent_Acid Carboxylic Acid (HATU/EDC) Amine->Reagent_Acid Fast Reagent_Ald Aldehyde (NaBH(OAc)3) Amine->Reagent_Ald Fast Reagent_Sulf Sulfonyl Chloride (Pyridine/DCM) Amine->Reagent_Sulf Fast Pyrazole->Reagent_Sulf Slow/Competitive Product_Amide Amide Product (Selective) Reagent_Acid->Product_Amide Product_SecAmine Secondary Amine (Selective) Reagent_Ald->Product_SecAmine Product_Sulf Sulfonamide (Risk of Bis-reaction) Reagent_Sulf->Product_Sulf

Figure 1: Chemoselectivity profile.[2] The primary amine is the kinetic product in most pathways, but sulfonylation requires vigilance.

Part 2: Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Application: Generation of amide libraries.[2] Rationale: HATU provides rapid activation and high conversion rates, minimizing the time the pyrazole is exposed to basic conditions.

Reagents:

  • Substrate: this compound (1.0 equiv)[2]

  • Carboxylic Acid (

    
    ): 1.1 equiv[2]
    
  • HATU: 1.1 equiv

  • DIPEA (Diisopropylethylamine): 3.0 equiv[2]

  • Solvent: DMF (Anhydrous)[2]

Step-by-Step Workflow:

  • Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.1 M concentration relative to amine). Add HATU (1.1 equiv) and DIPEA (1.5 equiv).[2] Stir for 5 minutes at Room Temperature (RT). Note: Pre-activation ensures the active ester is formed before the amine sees the base.

  • Addition: Add the piperidin-4-amine substrate (1.0 equiv) dissolved in minimal DMF. Add the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[2]

    • QC Check: Look for

      
       of the product.[2] If a mass of 
      
      
      
      (bis-acylation) appears, it indicates pyrazole acylation.[2] This is rare with 1.1 equiv of acid.[2]
  • Workup: Dilute with EtOAc. Wash with sat.

    
     (x2), water (x1), and brine (x1). Dry over 
    
    
    
    .[2][3]
  • Purification: Flash chromatography (DCM:MeOH gradient).

Protocol B: Reductive Amination (Secondary Amine Synthesis)

Application: Installing alkyl linkers or improving lipophilicity.[2] Rationale: Sodium Triacetoxyborohydride (STAB) is used over


 to avoid toxic byproducts and because it allows for a "one-pot" procedure without pre-forming the imine in a separate step.

Reagents:

  • Substrate: 1.0 equiv

  • Aldehyde/Ketone: 1.2 equiv

  • 
    : 1.5 – 2.0 equiv[2]
    
  • Acetic Acid: 1.0 equiv (Catalytic, to activate the imine)

  • Solvent: DCE (1,2-Dichloroethane) or DCM[2]

Step-by-Step Workflow:

  • Imine Formation: Dissolve the amine substrate and the aldehyde in DCE (0.1 M). Add Acetic Acid (1.0 equiv).[2] Stir for 30 minutes.

  • Reduction: Add

    
     (1.5 equiv) in a single portion.
    
  • Reaction: Stir at RT for 4–16 hours.

    • Troubleshooting: If the reaction stalls, add another 0.5 equiv of reductant.

  • Quench: Quench with sat.

    
     solution.[2][4] Stir vigorously for 20 minutes to break down boron complexes.
    
  • Extraction: Extract with DCM (x3).

Protocol C: Sulfonylation with "Sacrificial" Cleanup

Application: Synthesis of sulfonamide libraries.[2] Rationale: Sulfonyl chlorides are reactive enough to functionalize the pyrazole nitrogen. However, N-sulfonyl pyrazoles are hydrolytically unstable compared to aliphatic sulfonamides.[2] We exploit this by using a basic workup to "clean" the pyrazole.

Step-by-Step Workflow:

  • Coupling: Dissolve amine (1.0 equiv) in DCM. Add Pyridine (3.0 equiv).[2] Cool to 0°C.[2][5][6]

  • Addition: Add Sulfonyl Chloride (1.1 equiv) dropwise. Warm to RT and stir for 2 hours.

  • The "Cleanup" Step (Critical):

    • Add 1M NaOH or

      
       in MeOH to the reaction mixture. Stir for 30 minutes at RT.
      
    • Mechanism:[2][1][7][8][9][10] The aliphatic sulfonamide (on piperidine) is stable.[2] The pyrazole sulfonamide (if formed) acts like an active amide and hydrolyzes back to the free pyrazole.

  • Workup: Acidify carefully to pH 7 with 1M HCl. Extract with EtOAc.[2]

Part 3: Data Presentation & Troubleshooting[1]

Reagent Compatibility Table
Reaction TypeReagent ChoiceCompatibility w/ PyrazoleNotes
Amide Coupling HATU / DIPEAHighBest for library synthesis.[2] High yields.
Amide Coupling EDC / HOBtHighSlower, but easier water workup.
Amide Coupling Acyl ChloridesLow (Risk)High risk of bis-acylation.[2] Avoid if possible.
Reductive Amination

ExcellentStandard protocol applies.[2]
Reductive Amination

ModerateRequires pre-formation of imine to avoid ketone reduction.[2][8][11]
Urea Formation IsocyanatesModerateRisk of reaction at Pyrazole-N. Use stoichiometric control.[2]
Analytical Signatures (QC)
  • 1H NMR:

    • Pyrazole-H4: Look for a singlet around

      
       5.8 – 6.2 ppm.[2] If the pyrazole is acylated, this proton often shifts downfield significantly.
      
    • Piperidine-H: The protons adjacent to the primary amine (C4-H) usually appear as a multiplet around

      
       2.8 – 3.2 ppm.[2] Upon amidation, this shifts downfield to 
      
      
      
      3.8 – 4.2 ppm.
  • LCMS:

    • The pyrazole ring can cause peak tailing in acidic mobile phases (Formic acid/TFA) due to protonation. Use a high-pH method (Ammonium Bicarbonate) if peak shape is poor.[2]

Part 4: Advanced Workflow Visualization

Workflow Start Start: 1-(3-methyl-1H-pyrazol-5-yl) piperidin-4-amine Decision Select Derivatization Path Start->Decision Path_Amide Amide Coupling (HATU) Decision->Path_Amide Target: Amide Path_RedAm Reductive Amination (STAB) Decision->Path_RedAm Target: Alkyl Amine Path_Sulf Sulfonylation (R-SO2Cl) Decision->Path_Sulf Target: Sulfonamide Check_Bis QC: Check for Bis-Acylation? Path_Amide->Check_Bis Final Final Purified Product Path_RedAm->Final Path_Sulf->Check_Bis Action_Hydrolysis Basic Hydrolysis (1M NaOH/MeOH) Check_Bis->Action_Hydrolysis Side Reaction Detected Check_Bis->Final No Side Reaction Action_Hydrolysis->Final Restores Pyrazole

Figure 2: Operational workflow for derivatization, including contingency steps for side-reactions.

References

  • Standard HATU Coupling Protocols

    • BenchChem.[2][9] "Revolutionizing Peptide Synthesis: A Detailed Guide to HATU Coupling Protocols." (2025).[2][9] Accessed via .[2]

  • Reductive Amination Specifics

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2][4] Journal of Organic Chemistry, 61(11), 3849-3862 (1996).[2] .[2]

  • Chemoselectivity of Amines vs.

    • Common Organic Chemistry.[2] "Amine to Amide (Coupling) - HATU."[2][3][9][12] Accessed via .[2]

  • Pyrazole Protection Strategies

    • Wuts, P. G. M., & Greene, T. W.[6] Greene's Protective Groups in Organic Synthesis. 4th Edition.[2] Wiley-Interscience. (General reference for N-protection).

Sources

experimental protocols using 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the utilization, synthesis, and handling of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine , a privileged scaffold in the design of Janus Kinase (JAK) inhibitors, DPP-4 inhibitors (e.g., Teneligliptin analogs), and CDK inhibitors.

Introduction & Chemical Profile

The compound This compound represents a "hybrid" pharmacophore combining a polar, hydrogen-bond-donating pyrazole ring with a basic piperidine linker. This specific topology—where the piperidine nitrogen is directly bonded to the C5 position of the pyrazole—is structurally distinct from N-alkylated pyrazoles.

Key Chemical Features[1][2][3][4][5][6][7][8][9]
  • Amphoteric Nature: Contains a basic primary amine (

    
    ) and a weakly acidic pyrazole NH (
    
    
    
    ).
  • Tautomerism: The 3-methyl-1H-pyrazol-5-yl moiety exists in equilibrium with the 5-methyl-1H-pyrazol-3-yl form. In solution, the position of the proton (N1 vs N2) shifts rapidly unless locked by substitution.

  • Chemoselectivity Challenge: Functionalizing the primary amine (C4-NH2) without interfering with the pyrazole NH requires controlled pH conditions or transient protection.

Structural Visualization

The following diagram illustrates the core connectivity and the critical reactive sites.

ChemicalStructure Pyrazole 3-Methyl-1H-Pyrazole (Acidic NH) Piperidine Piperidine Core (Linker) Pyrazole->Piperidine C5-N Bond (Sterically Congested) Amine 4-Primary Amine (Nucleophilic Handle) Piperidine->Amine C4 Position

Figure 1: Structural connectivity of the scaffold.[1] The C5-N bond connects the pyrazole carbon to the piperidine nitrogen.

Synthesis Protocol: The "Enamine-Cyclization" Route

While this building block can sometimes be sourced commercially, high-purity material is best synthesized de novo to avoid regioisomeric impurities. The most robust method adapts the industrial route used for Teneligliptin intermediates, constructing the pyrazole ring onto the piperidine nitrogen.

Mechanism[5]
  • Enamine Formation: Condensation of 4-Boc-aminopiperidine with an acetoacetate equivalent.

  • Knorr-Type Cyclization: Reaction with hydrazine hydrate to close the 5-membered ring.

  • Deprotection: Acidic cleavage of the Boc group.

Step-by-Step Protocol
Reagents
  • Starting Material: tert-butyl piperidin-4-ylcarbamate (4-Boc-aminopiperidine).

  • Reagent A: Ethyl acetoacetate (1.1 equiv).

  • Reagent B: Hydrazine hydrate (1.2 equiv).

  • Solvent: Ethanol (EtOH) or Toluene.

  • Catalyst: Acetic acid (cat.) or p-TsOH.

Workflow
  • Enamine Formation:

    • Dissolve 4-Boc-aminopiperidine (10 mmol) in Toluene (50 mL).

    • Add Ethyl acetoacetate (11 mmol) and a catalytic amount of p-TsOH.

    • Reflux using a Dean-Stark trap to remove water for 4–6 hours.

    • Checkpoint: Monitor by TLC/LCMS. The intermediate is the enamine ester (ethyl 3-(4-(tert-butoxycarbonylamino)piperidin-1-yl)but-2-enoate).

    • Concentrate the solvent to yield the crude enamine oil.

  • Pyrazole Cyclization:

    • Redissolve the crude enamine in Ethanol (30 mL).

    • Cool to 0°C. Dropwise add Hydrazine Hydrate (12 mmol).

    • Allow to warm to Room Temperature (RT), then reflux for 3 hours.

    • Observation: A precipitate often forms (the pyrazolone tautomer or the desired aminopyrazole product).

    • Concentrate in vacuo. Triturate the residue with diethyl ether to remove non-polar impurities.

  • Boc-Deprotection:

    • Dissolve the intermediate in DCM (10 mL).

    • Add TFA (5 mL) or 4M HCl in Dioxane. Stir at RT for 2 hours.

    • Concentrate to dryness.

    • Free-Basing (Critical): The product will be a salt. Dissolve in minimal MeOH, load onto an SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH (to remove non-basic byproducts), then elute with 2M NH3 in MeOH.

    • Concentrate to yield This compound as a white/off-white solid.

SynthesisWorkflow Start 4-Boc-Aminopiperidine Step1 Condensation w/ Ethyl Acetoacetate (Reflux, -H2O) Start->Step1 Intermediate Enamine Ester Intermediate Step1->Intermediate Step2 Cyclization w/ Hydrazine (EtOH, Reflux) Intermediate->Step2 Step3 Boc Deprotection (TFA or HCl) Step2->Step3 Final Target: 1-(3-methyl-1H-pyrazol-5-yl) piperidin-4-amine Step3->Final

Figure 2: Step-wise synthesis via the enamine-cyclization pathway.

Functionalization Protocols

The primary utility of this scaffold is reacting the 4-amine with electrophiles (acids, sulfonyl chlorides, aryl halides).

Protocol A: Chemoselective Amide Coupling

Challenge: The pyrazole NH is nucleophilic but significantly less so than the primary aliphatic amine. However, using strong bases (NaH) will deprotonate the pyrazole first. Solution: Use mild organic bases (DIPEA/TEA) and standard coupling agents (HATU/EDC).

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 minutes.

  • Addition: Add This compound (1.0 equiv).

  • Reaction: Stir at RT for 1–2 hours.

  • Workup:

    • Dilute with EtOAc. Wash with sat. NaHCO3 and Brine.[2]

    • Note: If the product is very polar (due to the pyrazole), standard aqueous workup may result in loss. In this case, evaporate DMF directly and purify via Prep-HPLC.

Protocol B: Regioselective N-Alkylation (Pyrazole)

If the target molecule requires a substituent on the pyrazole nitrogen (e.g., N-ethyl, N-benzyl), perform this after the amide coupling of the piperidine amine, or use a pre-functionalized hydrazine in the synthesis step.

  • Direct Alkylation: Reacting the final scaffold with Alkyl Halide + Cs2CO3 usually yields a mixture of N1 and N2 alkylation products (regioisomers).

  • Recommendation: If a specific N-alkyl pyrazole is required, use Methylhydrazine (or corresponding alkyl hydrazine) in Step 2 of the Synthesis Protocol. This directs the alkyl group to the N1 position (adjacent to the methyl or the piperidine depending on steric/electronic control).

Analytical Characterization Data

When validating the synthesized compound, compare against these expected spectral characteristics.

TechniqueExpected Signal / CharacteristicInterpretation
LCMS (ESI+) [M+H]+ ≈ 181.1Shows clean ionization.
1H NMR (DMSO-d6) δ 12.0 (br s, 1H)Pyrazole NH (exchangeable).
δ 5.3–5.5 (s, 1H)Pyrazole CH (C4 proton).
δ 2.1 (s, 3H)Methyl group on Pyrazole.[3]
δ 2.8–3.5 (m, piperidine)Piperidine ring protons.[4]
Solubility High in DMSO, MeOH.Moderate in DCM. Low in Water (unless salt).

Biological & Safety Context

Handling Precautions
  • Potency: As a structural analog to potent JAK inhibitors (e.g., Tofacitinib intermediates), treat this compound as a potential bioactive agent.

  • PPE: Wear nitrile gloves, lab coat, and eye protection. Handle in a fume hood to avoid inhalation of amine dust.

Storage
  • Stability: The free base is stable at RT but hygroscopic. Store at -20°C under desiccant for long-term stability.

  • Salt Forms: The HCl or TFA salts are more stable and less hygroscopic, recommended for library storage.

References

  • Teneligliptin Intermediate Synthesis: Process for the preparation of 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperazine.[2][5] (Describes the enamine-hydrazine condensation chemistry applicable to this scaffold).

    • Source:

  • Pyrazole Scaffold in Drug Discovery: Pyrazole: an emerging privileged scaffold in drug discovery.[6] (Review of biological activity and structural analogs).

    • Source:

  • Regioselective Pyrazole Synthesis:Synthesis and Characterization of Novel Methyl 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates.

    • Source:

  • General Reactivity of Aminopyrazoles:Amino-Pyrazoles in Medicinal Chemistry: A Review.

    • Source:

Sources

Application Notes and Protocols: A Framework for Developing Cell-Based Assays with 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing robust cell-based assays for the characterization of novel small molecules, using 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine as a representative compound. Recognizing that the biological target of a new chemical entity is often unknown, this guide presents a tiered, mechanism-agnostic approach. We begin with foundational cytotoxicity profiling and then advance to targeted functional assays designed to interrogate common signaling pathways, such as those mediated by G-Protein Coupled Receptors (GPCRs) and protein kinases. The protocols herein are designed as self-validating systems, emphasizing scientific causality and robust data interpretation to accelerate early-stage drug discovery campaigns.

Introduction: Characterizing a Novel Chemical Entity

The compound this compound is a novel small molecule featuring a pyrazole ring linked to a piperidine moiety. Such scaffolds are prevalent in medicinal chemistry and are known to interact with a wide range of biological targets. The initial challenge in any drug discovery program is to identify the biological activity and mechanism of action (MOA) of a new compound.[1] Cell-based assays provide a biologically relevant context to bridge this gap, offering insights into a compound's efficacy, toxicity, and cellular permeability that cannot be obtained from simple biochemical assays alone.[1][2]

This guide outlines a logical workflow for the initial characterization of this, or any, novel compound. The strategy is to first establish a therapeutic window by assessing cytotoxicity, and then to screen for functional activity against broad, high-value target classes suggested by the compound's structure.

Part I: Foundational Profiling - Cell Viability and Cytotoxicity

Expert Rationale: Before investigating specific functional effects, it is imperative to determine the concentrations at which a compound is cytotoxic. This foundational step is critical for two reasons: 1) It identifies a potential anti-proliferative or cytotoxic therapeutic effect, and 2) It establishes a non-toxic concentration range for subsequent functional assays, ensuring that observed effects are target-specific and not artifacts of cell death. Luminescence-based ATP detection assays are an industry standard for this purpose, as cellular ATP levels are a direct and immediate indicator of metabolic activity and cell health.

Protocol 2.1: ATP-Based Cell Viability Assay

This protocol quantifies viable cells in culture based on the measurement of ATP, an indicator of metabolically active cells.

Materials:

  • HEK293 cells (or other relevant cell line)

  • DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (Test Compound)

  • DMSO (Vehicle Control)

  • Staurosporine (Positive Control for cytotoxicity)

  • White, opaque 96-well microplates

  • Luminescent cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Luminometer

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count HEK293 cells.

    • Dilute cells to a concentration of 1 x 10^5 cells/mL in pre-warmed culture medium.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation and Addition:

    • Prepare a 10 mM stock solution of the Test Compound in DMSO.

    • Create a 10-point, 3-fold serial dilution series of the Test Compound in a separate 96-well plate, starting from 1 mM (in DMSO). This will be your intermediate plate.

    • Prepare a 10 µM Staurosporine positive control solution.

    • Dilute the intermediate plate 1:100 into culture medium to create the final dosing plate (e.g., 2 µL from intermediate plate into 198 µL of medium). This results in a final concentration range from 10 µM down to 0.5 nM, with a final DMSO concentration of 0.1%.

    • Remove the medium from the cell plate and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (0.1% DMSO) and positive control wells.

  • Incubation:

    • Incubate the plate for 48 hours at 37°C, 5% CO₂.

  • Assay Readout:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the luminescent cell viability reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate-reading luminometer.

Data Analysis and Interpretation:

  • Normalize the data by setting the vehicle control wells as 100% viability and the "no-cell" or Staurosporine-treated wells as 0% viability.

  • Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

Hypothetical Data Presentation
Concentration (µM)Luminescence (RLU)% Viability
10.015,2345.1
3.3328,99118.7
1.1175,43249.6
0.37135,87690.1
0.12148,76598.7
0.04150,12399.6
Vehicle (0)150,500100.0
Staurosporine12,5003.1
Calculated IC₅₀: 1.2 µM
Workflow Visualization

G cluster_prep Plate Preparation cluster_treat Compound Treatment cluster_read Assay Readout Seed Seed Cells in 96-well Plate (10,000 cells/well) Incubate1 Incubate 24h (37°C, 5% CO2) Seed->Incubate1 Add Add Compound to Cells (0.1% final DMSO) Incubate1->Add Prepare Prepare Serial Dilution of Test Compound Prepare->Add Incubate2 Incubate 48h Add->Incubate2 Equilibrate Equilibrate to RT Incubate2->Equilibrate AddReagent Add ATP-Glo Reagent Equilibrate->AddReagent Lyse Lyse & Stabilize Signal AddReagent->Lyse Read Measure Luminescence Lyse->Read Data Data Analysis (IC50) Read->Data G cluster_membrane Plasma Membrane GPCR GPCR (Gs or Gi) G_Protein G-Protein (αβγ) GPCR->G_Protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Ligand Test Compound (Agonist) Ligand->GPCR Binds G_Protein->AC Modulates (+/-) ATP ATP ATP->AC Biosensor Luciferase Biosensor cAMP->Biosensor Binds Light Light Signal Biosensor->Light Generates

Caption: GPCR-mediated cAMP signaling pathway assay principle.

Path B: Protein Kinase Inhibition

Protein kinases are enzymes that regulate the biological activity of proteins by phosphorylation, and their dysregulation is a common cause of disease. The pyrazole scaffold is a well-known "privileged structure" in kinase inhibitor design. Cellular phosphorylation assays directly measure the ability of a compound to inhibit a specific phosphorylation event within a signaling cascade in a cellular environment. [3]

Protocol 3.2: Cellular Phospho-Protein ELISA

This protocol quantifies the level of a specific phosphorylated protein (e.g., phospho-ERK1/2) in cell lysates using a sandwich ELISA format.

Materials:

  • A431 cells (human epidermoid carcinoma, known for high EGFR activity).

  • DMEM with 10% FBS.

  • Serum-free DMEM.

  • Test Compound, Vehicle (DMSO).

  • Gefitinib (Positive control, EGFR inhibitor).

  • Human EGF (Epidermal Growth Factor, stimulant).

  • Cell lysis buffer.

  • Phospho-protein ELISA kit (e.g., Phospho-ERK1/2 (Thr202/Tyr204) ELISA Kit, R&D Systems).

  • Microplate reader (absorbance).

Step-by-Step Methodology:

  • Cell Culture and Starvation:

    • Seed A431 cells in a 96-well plate at 30,000 cells/well and grow to 80-90% confluency.

    • Aspirate the growth medium and replace it with serum-free medium.

    • Incubate for 16-18 hours to serum-starve the cells and reduce basal signaling.

  • Compound Treatment:

    • Add the Test Compound or controls (Gefitinib, Vehicle) to the wells at the desired concentrations.

    • Incubate for 2 hours at 37°C.

  • Stimulation:

    • Add EGF to all wells (except for the unstimulated control) to a final concentration of 100 ng/mL.

    • Incubate for 10 minutes at 37°C to induce ERK phosphorylation.

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold PBS.

    • Add 100 µL of ice-cold cell lysis buffer to each well.

    • Incubate on ice for 10 minutes with gentle rocking.

  • ELISA Protocol:

    • Transfer the lysates to the ELISA plate pre-coated with a capture antibody.

    • Follow the specific ELISA kit manufacturer's instructions, which typically involve:

      • Incubation with lysate.

      • Washing steps.

      • Addition of a detection antibody (conjugated to HRP).

      • More washing steps.

      • Addition of a colorimetric substrate.

      • Addition of a stop solution.

  • Readout:

    • Measure the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation:

  • Subtract the background absorbance (unstimulated cells).

  • Normalize the data with the stimulated vehicle control set to 100% phosphorylation and the positive control inhibitor (Gefitinib) as the baseline.

  • Plot the percent inhibition against the logarithm of compound concentration to determine the IC₅₀.

Hypothetical Data Presentation
Concentration (nM)Absorbance (450nm)% Inhibition
10000.12594.1
3330.23486.2
1110.56760.9
370.98730.1
121.25411.2
41.3891.6
Vehicle (0)1.4120.0
Gefitinib (1 µM)0.10196.4
Calculated IC₅₀: 85 nM
Pathway Visualization

G EGF EGF (Stimulant) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Nucleus Nucleus pERK->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Compound Test Compound (Inhibitor) Compound->RAF Inhibits? Compound->MEK Inhibits?

Caption: MAPK/ERK signaling cascade for a kinase inhibition assay.

Assay Validation and Trustworthiness

For any cell-based assay to be trustworthy, it must be validated. Key parameters include:

  • Z'-factor: A statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening. It is calculated using positive and negative controls.

  • Signal-to-Background (S/B) Ratio: The ratio of the signal from a positive control to that of a negative control. A high S/B ratio is desirable.

  • Reproducibility: Assays should yield consistent results across different plates, days, and operators.

  • DMSO Tolerance: The assay should not be affected by the final concentration of the DMSO vehicle.

Conclusion

The journey to characterize a novel compound like this compound begins with a systematic and logical approach. By first establishing a cytotoxicity profile, researchers can define a safe therapeutic window for subsequent functional screens. The parallel investigation of high-value target classes, such as GPCRs and protein kinases, provides an efficient strategy for hypothesis generation and hit identification. The detailed protocols provided in this application note serve as a robust starting point, offering a framework that can be adapted and optimized as the specific mechanism of action for a compound is elucidated. This tiered approach ensures that resources are used effectively and that data is both reliable and interpretable, accelerating the path from a novel molecule to a potential therapeutic candidate.

References

  • Biocompare. (2013). Cell-based Assays for GPCR Activity. Biocompare: The Buyer's Guide for Life Scientists. [Link]

  • Steiner, M., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Marin Biologic Laboratories. (2024). Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. [Link]

  • YouTube. (2021). Development of cell-based functional assay with high efficiency. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • National Center for Biotechnology Information. (n.d.). Cell-Based Assay Design for High-Content Screening of Drug Candidates. [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity. [Link]

  • Cambridge Healthtech Institute. (n.d.). Cell-Based Assays in Biologics Development. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. [Link]

  • YouTube. (2023). functional in vitro assays for drug discovery. [Link]

  • BellBrook Labs. (n.d.). Enzyme Assays: The Foundation of Modern Drug Discovery. [Link]

  • Prolytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

Sources

Application Note: Strategic Utilization of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine in Kinase-Targeted FBDD

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for drug discovery scientists, focusing on the utility of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine (referred to herein as MPPA-Fragment ) within Fragment-Based Drug Discovery (FBDD) campaigns.

Executive Summary & Pharmacophore Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), the pyrazole-piperidine motif represents a "privileged scaffold," frequently appearing in FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib analogs).

The specific fragment This compound (MPPA-Fragment) offers a unique geometric and electronic profile for targeting the ATP-binding cleft of protein kinases and certain GPCRs.

Why This Fragment?
  • Hinge Binding Potential: The pyrazole moiety (donor-acceptor motif) mimics the adenine ring of ATP, capable of forming bidentate hydrogen bonds with the kinase hinge region.

  • Solubility & Geometry: The piperidine ring introduces sp3 character (reducing "flatness") and improves aqueous solubility.

  • Defined Exit Vector: The 4-amine position serves as an ideal "growth point" (exit vector) to extend the molecule into the solvent-exposed region or the ribose-binding pocket, allowing for rapid elaboration into lead-like compounds.

Physicochemical Profile (Rule of Three Compliance)

For a molecule to be a successful fragment, it must strictly adhere to the "Rule of Three" (Ro3) to allow sufficient chemical space for optimization. The MPPA-Fragment exhibits an ideal profile.

Table 1: Calculated Physicochemical Properties of MPPA-Fragment

PropertyValueRo3 CriteriaStatus
Molecular Weight (MW) ~180.25 Da< 300 DaPass
cLogP 0.4 – 0.9< 3.0Pass
H-Bond Donors (HBD) 2 (Amine, Pyrazole-NH)≤ 3Pass
H-Bond Acceptors (HBA) 3≤ 3Pass
Topological Polar Surface Area (TPSA) ~50-60 Ų< 60 ŲPass
Rotatable Bonds 1≤ 3Pass

Note: Values are calculated estimates based on standard cheminformatics algorithms (ChemDraw/RDKit).

Experimental Protocols

Protocol A: Surface Plasmon Resonance (SPR) Screening

Objective: To detect low-affinity binding (Kd: µM–mM range) of the MPPA-Fragment to a target protein (e.g., JAK2 or CDK).

Materials:

  • Biacore™ 8K or S200 system (or equivalent).

  • Sensor Chip CM5 (Carboxymethylated dextran).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4) + 2% DMSO.

Workflow:

  • Immobilization: Covalently couple the target kinase to the CM5 chip via amine coupling (EDC/NHS chemistry) to a density of ~3000–5000 RU. Crucial: Maintain a reference channel (unmodified dextran) to subtract non-specific binding.

  • Solvent Correction: Prepare a DMSO calibration curve (1.5% to 2.5% DMSO) to correct for bulk refractive index shifts.

  • Injection Cycle:

    • Prepare MPPA-Fragment concentration series: 0, 10, 50, 100, 250, 500, 1000 µM.

    • Flow rate: 30 µL/min.

    • Contact time: 60s; Dissociation time: 120s.

  • Data Analysis: Fit sensorgrams to a 1:1 steady-state affinity model.

    • Success Criteria: Square-wave binding shape (fast on/off) indicates specific fragment binding.

Protocol B: Fragment Elaboration (The "Grow" Strategy)

Objective: To utilize the 4-amine "exit vector" to increase potency.

Chemistry Rationale: The 4-amine is highly nucleophilic. We utilize Amide Coupling to attach diverse "caps" that probe the hydrophobic back-pocket or solvent front.

Synthetic Procedure:

  • Reagents: MPPA-Fragment (1.0 eq), Carboxylic Acid "Cap" (R-COOH, 1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF (anhydrous).

  • Reaction:

    • Dissolve R-COOH in DMF. Add DIPEA and HATU. Stir for 10 min to activate ester.

    • Add MPPA-Fragment. Stir at RT for 4–12 hours.

  • Work-up: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO3.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualizing the FBDD Workflow

The following diagram illustrates the decision matrix for processing the MPPA-Fragment from a raw hit to a lead candidate.

FBDD_Workflow cluster_optimization Fragment Optimization Cycle Start MPPA-Fragment (Library Entry) Screen Biophysical Screening (SPR / NMR / X-ray) Start->Screen High Conc. Hit_Val Hit Validation (Kd < 5mM, LE > 0.3) Screen->Hit_Val Specific Binding Design Structure-Based Design (Docking/Crystallography) Hit_Val->Design Co-Crystal Structure Synth Chemical Elaboration (Amide Coupling at 4-NH2) Design->Synth Grow Vector Test Potency Assay (IC50 Determination) Synth->Test Test->Design SAR Feedback Lead Lead Candidate (IC50 < 100nM) Test->Lead High Potency

Figure 1: Iterative workflow for evolving the MPPA-Fragment into a high-potency lead compound using structure-based design.

Mechanistic Insight: The "Exit Vector" Advantage

In kinase inhibition, the "Exit Vector" is the geometric trajectory a substituent takes as it leaves the core binding pocket.

  • The Problem: Many fragments bind flat against the hinge, leaving no obvious handle to attach solubilizing groups without disrupting binding.

  • The MPPA Solution: The piperidine ring adopts a chair conformation. The 4-amine (equatorial or axial depending on isomer) projects perpendicularly or diagonally away from the pyrazole hinge-binder.

  • Result: This allows the medicinal chemist to "grow" the molecule towards the solvent front (improving PK properties) or towards the ribose pocket (improving affinity) without causing a steric clash with the hinge region (Gatekeeper residue).

Structural Pathway Diagram

Chemical_Space cluster_vectors Growth Vectors Core MPPA-Fragment Core (Hinge Binder) Vector1 Vector A: 4-Amine (Solvent Front / Ribose) Core->Vector1 Synthetic Handle Vector2 Vector B: Pyrazole-C3 (Gatekeeper Interaction) Core->Vector2 Methyl Substitution Target Kinase ATP Pocket Vector1->Target H-Bond / Salt Bridge Vector2->Target Hydrophobic Contact

Figure 2: Structural interaction map showing how the MPPA core engages the target while providing vectors for optimization.

References

  • Vertex Pharmaceuticals. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. National Institutes of Health (PMC).

  • Wyatt, P. G., et al. (2008). Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography. Journal of Medicinal Chemistry.

  • Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor. Journal of Medicinal Chemistry.

  • PubChem. (2025).[1] Compound Summary: 1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-amine.[2] National Library of Medicine.

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to molecular interactions. Journal of Medicinal Chemistry.

Sources

Application Notes & Protocols for the Quantification of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative

1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine is a heterocyclic compound featuring both a pyrazole and a piperidine moiety. As with many novel small molecules in the pharmaceutical pipeline, its journey from discovery to clinical application is critically dependent on the ability to accurately and reliably measure its concentration. Whether assessing purity in a bulk drug substance, determining content uniformity in a finished product, or measuring pharmacokinetic profiles in biological matrices, robust analytical methods are the bedrock of confident decision-making.

This document provides a comprehensive guide to the development, validation, and application of analytical methods for the quantification of this specific analyte. We will explore two primary methodologies: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for its robustness and accessibility, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for its superior sensitivity and selectivity. The causality behind experimental choices is explained, and all protocols are designed as self-validating systems in accordance with global regulatory standards.

Foundational Principles of Method Selection

The choice between HPLC-UV and LC-MS/MS is dictated by the analytical objective. The pyrazole ring system provides a chromophore, making UV detection a viable and cost-effective option for routine quality control of the drug substance and formulated products where concentrations are relatively high. However, for applications requiring lower limits of quantification (LOQ), such as in bioanalysis (pharmacokinetics, metabolism studies) or for trace-level impurity testing, the sensitivity and specificity of LC-MS/MS are indispensable.[1]

This guide will detail both approaches, providing researchers with the flexibility to select the method that aligns with their specific Analytical Target Profile (ATP)—a concept that defines the method's required performance characteristics from the outset.[2]

Method I: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

Principle and Rationale

This method separates the analyte from impurities and excipients based on its hydrophobicity using a reversed-phase (e.g., C18) column.[3] The analyte is retained on the nonpolar stationary phase and eluted by a polar mobile phase. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing the response to that of a certified reference standard. The use of an acidic modifier (e.g., trifluoroacetic acid) in the mobile phase is crucial for protonating the basic piperidine nitrogen, which prevents peak tailing and ensures sharp, symmetrical peaks for accurate integration.[4]

Detailed Experimental Protocol

A. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reference Standard: this compound (purity ≥ 99.5%).

  • HPLC-grade acetonitrile (ACN) and methanol (MeOH).

  • HPLC-grade water (e.g., Milli-Q).

  • Trifluoroacetic acid (TFA), HPLC grade.

B. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for small molecules of moderate polarity.[3]
Mobile Phase A: 0.1% TFA in WaterB: 0.1% TFA in AcetonitrileTFA acts as an ion-pairing agent to improve peak shape for the basic amine.[4]
Gradient 0-10 min: 10-90% B10-12 min: 90% B12-13 min: 90-10% B13-15 min: 10% BA gradient elution ensures efficient elution of the analyte while cleaning the column of more nonpolar components.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[4]
Column Temp. 30 °CEnhances reproducibility of retention times by controlling viscosity.
Injection Vol. 10 µLA typical volume to balance sensitivity and peak shape.
Detection λ ~210 nm (or λmax)Pyrazole rings typically absorb at lower UV wavelengths. A PDA scan should be run to determine the optimal wavelength of maximum absorbance (λmax).

C. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN:Water.

  • Working Standard Solutions (1-100 µg/mL): Perform serial dilutions of the stock solution with the mobile phase (at initial conditions) to prepare a minimum of five calibration standards across the desired concentration range.[3]

  • Sample Preparation (e.g., for drug substance): Accurately weigh ~10 mg of the sample, dissolve in 10 mL of diluent, and further dilute to fall within the calibration curve range.

Method Validation Protocol (ICH Q2(R2) Framework)

Validation is the formal process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6]

  • Specificity: Analyze a blank (diluent), a placebo (formulation excipients), and the analyte. The analyte peak should be free from interference at its retention time.

  • Linearity: Inject the five calibration standards in triplicate. Plot the average peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be ≥ 0.999.[7]

  • Accuracy: Analyze samples spiked with known amounts of the analyte at three levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should be within 98.0% to 102.0%.[2]

  • Precision (Repeatability & Intermediate):

    • Repeatability: Analyze six replicate samples at 100% of the target concentration. The Relative Standard Deviation (%RSD) should be ≤ 2%.[7]

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD should remain within acceptable limits.

  • Limit of Quantitation (LOQ) & Detection (LOD): Determine based on the signal-to-noise ratio (S/N) method (typically S/N of 10 for LOQ and 3 for LOD) or by calculating from the standard deviation of the response and the slope of the calibration curve.[4]

  • Robustness: Intentionally vary critical method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing std_prep Prepare Standard Stock & Calibration Curve Solutions sys_suit System Suitability Test (Inject Standard) std_prep->sys_suit sample_prep Prepare Sample Solution (Dissolve & Dilute) inject_sample Inject Sample(s) sample_prep->inject_sample inject_cal Inject Calibration Standards sys_suit->inject_cal Pass inject_cal->inject_sample gen_curve Generate Calibration Curve (Peak Area vs. Conc.) inject_cal->gen_curve integrate Integrate Sample Peak Area inject_sample->integrate quantify Quantify Analyte (Interpolate from Curve) gen_curve->quantify integrate->quantify

Caption: Workflow for quantification via RP-HPLC-UV.

Method II: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

LC-MS/MS offers unparalleled sensitivity and selectivity by coupling the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.[1] The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization - ESI), and the resulting protonated molecule ([M+H]⁺) is selected in the first quadrupole (Q1). This precursor ion is fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces matrix interference, making it the gold standard for bioanalysis.[8][9] Given the basic piperidine nitrogen, positive ESI mode is the logical choice for ionization.[9]

Detailed Experimental Protocol

A. Instrumentation and Materials:

  • UHPLC or HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Reference Standard: this compound.

  • Internal Standard (IS): A structurally similar molecule, preferably a stable isotope-labeled version of the analyte.

  • LC-MS grade acetonitrile (ACN) and methanol (MeOH).

  • LC-MS grade water.

  • Formic acid (FA), LC-MS grade.

B. LC-MS/MS Conditions:

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmSmaller dimensions are suitable for lower flow rates and faster analysis times typical in LC-MS.
Mobile Phase A: 0.1% FA in WaterB: 0.1% FA in AcetonitrileFormic acid is a volatile modifier, essential for MS compatibility, that aids in protonation for positive ESI.[9]
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring efficient ionization.
Column Temp. 40 °CHigher temperature reduces viscosity and can improve peak shape.
Injection Vol. 5 µLSmaller volumes are used to prevent overloading the MS source.
Ionization Mode ESI, PositiveThe basic nitrogen on the piperidine ring is readily protonated.[9]
MRM Transitions To be determined empiricallyAnalyte: Q1 (Precursor) → Q3 (Product)IS: Q1 (Precursor) → Q3 (Product)Precursor ion will be the [M+H]⁺. Product ions are determined by infusing the standard and performing a product ion scan.
Source Params. To be optimized (e.g., Capillary Voltage, Gas Flow, Source Temp)Instrument-dependent optimization is required to maximize signal intensity.

C. Standard and Sample Preparation:

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the Internal Standard (IS) in methanol.

  • Working Solutions:

    • Prepare serial dilutions of the analyte stock to create calibration standards.

    • Prepare a single working solution of the IS.

  • Sample Preparation (e.g., for plasma):

    • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the IS. Vortex vigorously for 1 minute.[10]

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial or 96-well plate for injection. This technique is fast and simple but may result in less clean extracts compared to LLE or SPE.[11]

    • For other matrices or cleaner extracts, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) should be developed.[8][10]

Method Validation Protocol (ICH M10 Framework)

Bioanalytical method validation follows specific guidelines (e.g., ICH M10). Key parameters are similar to HPLC-UV but with a focus on matrix effects.

  • Selectivity & Matrix Effect: Evaluate at least six different lots of the biological matrix to ensure no endogenous components interfere with the analyte or IS. The matrix effect is assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.[8]

  • Calibration Curve: Prepare standards by spiking the biological matrix. A minimum of six non-zero points plus a blank and a zero standard are required. Use a weighted (e.g., 1/x²) linear regression.

  • Accuracy & Precision: Assessed at multiple Quality Control (QC) levels: LLOQ, low, medium, and high concentrations. Acceptance criteria are typically ±15% (±20% at LLOQ) of the nominal value.

  • Recovery: The extraction efficiency of the analyte from the matrix is determined by comparing the response of a pre-extraction spiked sample to a post-extraction spiked sample.

  • Stability: The stability of the analyte must be evaluated under various conditions: freeze-thaw cycles, short-term bench-top, long-term storage, and post-preparative stability in the autosampler.

LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing spike Spike Matrix (Sample, Calibrator, QC) with Internal Standard (IS) extract Perform Extraction (e.g., Protein Precipitation) spike->extract centrifuge Centrifuge & Collect Supernatant extract->centrifuge inject Inject Extracted Sample centrifuge->inject separate Chromatographic Separation (LC) inject->separate ionize Ionization (ESI+) separate->ionize mrm MRM Detection (MS/MS) Analyte: Q1->Q3 IS: Q1->Q3 ionize->mrm integrate Integrate Peak Areas (Analyte & IS) mrm->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio quantify Quantify using Calibration Curve (Ratio vs. Conc.) ratio->quantify

Caption: Workflow for bioanalytical quantification via LC-MS/MS.

Summary & Comparison of Methods

FeatureRP-HPLC-UVLC-MS/MS
Principle UV AbsorbanceMass-to-Charge Ratio
Selectivity ModerateVery High
Sensitivity µg/mL rangepg/mL to ng/mL range[12][13]
Primary Use QC, assay, content uniformityBioanalysis, trace impurity analysis
Sample Prep Simple (dissolution/dilution)Complex (PPT, LLE, SPE)[10]
Cost LowerHigher
Validation Guideline ICH Q2(R2)[5][14]ICH M10 (for bioanalysis)

References

  • AMSbiopharma. (2025).
  • IntuitionLabs. (2026). ICH Q2(R2)
  • ResearchGate. (2024).
  • Lab Manager. (2025).
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • European Medicines Agency. (2022). ICH guideline Q2(R2)
  • IJCPA. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • BenchChem. (2025). Analytical methods for quantification of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole.
  • MDPI. (2024).
  • Tecan Blog. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • ACS Publications. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis.
  • BenchChem. (2025).
  • Biocompare. (2019). Prepping Small Molecules for Mass Spec.
  • ResearchGate. (2023).
  • RSC Publishing. (n.d.). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS).
  • LCGC International. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
  • PMC. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs.
  • Alternative Therapies in Health and Medicine. (n.d.). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • PubMed. (2025). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant.
  • ResearchGate. (2025).

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Application Note: Strategic Implementation of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine in High-Throughput Screening for Novel Modulators of GPCR Signaling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine, a novel heterocyclic compound, in high-throughput screening (HTS) campaigns aimed at identifying new therapeutic agents. We detail the strategic considerations and a practical, step-by-step protocol for a cell-based assay designed to discover modulators of a hypothetical G-protein coupled receptor (GPCR) target. The protocols and workflows are designed to be robust, reproducible, and grounded in established scientific principles to ensure the generation of high-quality, actionable data.

Introduction: The Rationale for Screening Novel Scaffolds

The discovery of novel chemical entities with therapeutic potential is the cornerstone of modern drug development. High-throughput screening (HTS) serves as the primary engine for this discovery phase, enabling the rapid evaluation of vast compound libraries against specific biological targets.[1][2][3] The compound this compound represents a promising chemical scaffold. Its structure, featuring a substituted pyrazole ring linked to a piperidine moiety, is reminiscent of core structures found in numerous biologically active molecules.[4][5][6] Pyrazole derivatives are known for a wide range of pharmacological activities, making this scaffold a compelling starting point for identifying novel "hit" compounds.[5][6][7]

This application note will use the hypothetical context of screening for modulators of an orphan GPCR, "GPCR-X," implicated in inflammatory diseases. The goal is to identify either agonists or antagonists of GPCR-X, which could serve as starting points for a drug discovery program.

Compound Profile: this compound

While extensive experimental data for this specific molecule is not publicly available, we can extrapolate expected physicochemical properties based on its structure. These properties are crucial for designing appropriate handling, storage, and assay protocols.

PropertyExemplary Value/PredictionRationale and HTS Implication
Molecular Formula C9H16N4Calculated from the chemical structure.
Molecular Weight 180.25 g/mol Low molecular weight is favorable for "rule of five" compliance.
logP (predicted) 0.5 - 1.5Indicates moderate lipophilicity, suggesting good potential for cell permeability without excessive non-specific binding.
pKa (predicted) 8.5 - 9.5 (piperidine nitrogen)The basic piperidine nitrogen will be protonated at physiological pH, enhancing aqueous solubility.
Solubility Soluble in DMSO and aqueous buffers at acidic pHStock solutions should be prepared in DMSO. Final assay concentrations should be carefully evaluated for precipitation in aqueous media.
Purity >95%Purity should be confirmed by LC-MS and/or NMR before initiating a screening campaign to avoid false positives from impurities.

High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process that begins with assay development and culminates in the identification of confirmed hits.[2][8] The workflow is designed to maximize efficiency and data quality while minimizing resource expenditure.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up AD Assay Development (e.g., cell line engineering, reporter selection) AO Assay Optimization (e.g., cell density, reagent concentration) AD->AO AV Assay Validation (Z'-factor, S/N ratio) AO->AV PS Primary HTS (Single concentration screen of library) AV->PS Proceed if Z' > 0.5 DA Data Analysis (Hit identification) PS->DA HC Hit Confirmation (Re-test from fresh stock) DA->HC Nominate primary hits DR Dose-Response Analysis (IC50/EC50 determination) HC->DR CS Counter-screens & Secondary Assays DR->CS

Caption: High-Throughput Screening (HTS) Workflow.

Hypothetical Signaling Pathway: GPCR-X Activation

For this application note, we will focus on a Gs-coupled GPCR-X. Upon agonist binding, GPCR-X activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This change in cAMP can be readily detected using a variety of HTS-compatible methods, such as competitive immunoassays or reporter gene assays.

GPCR_Signaling Compound This compound (Test Compound) GPCR_X GPCR-X (Gs-coupled receptor) Compound->GPCR_X Binds (Agonist/Antagonist?) AC Adenylyl Cyclase GPCR_X->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Reporter Gene Expression (e.g., Luciferase) CREB->Gene Induces

Caption: Hypothetical Gs-coupled GPCR signaling pathway.

Detailed Protocol: Cell-Based cAMP Assay for HTS

This protocol describes a primary screen to identify modulators of GPCR-X using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based cAMP assay kit. Such assays are widely used in HTS due to their robustness and automation compatibility.[3]

5.1. Materials and Reagents

  • Cell Line: HEK293 cells stably expressing GPCR-X.

  • Assay Plates: 384-well or 1536-well white, solid-bottom assay plates.

  • Compound Plates: Pre-prepared plates containing this compound and other library compounds, typically in DMSO.

  • Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: HBSS or PBS with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • cAMP Assay Kit: A commercial HTRF or luminescence-based kit (e.g., from Cisbio, Promega, or PerkinElmer).

  • Control Compounds: A known agonist for GPCR-X (positive control) and a known antagonist or vehicle (negative control).

  • Instrumentation: Automated liquid handler, plate reader capable of detecting the assay signal (e.g., HTRF or luminescence).

5.2. Experimental Protocol

Step 1: Cell Plating

  • Culture HEK293-GPCR-X cells to ~80-90% confluency.

  • Harvest cells using a non-enzymatic dissociation solution to preserve receptor integrity.

  • Resuspend cells in assay buffer at a pre-optimized density (e.g., 2,500 cells/well in 10 µL for a 384-well plate).

  • Dispense the cell suspension into the assay plates using an automated dispenser.

  • Incubate plates for 1-2 hours at room temperature to allow cells to settle.

Step 2: Compound Addition

  • Using an automated liquid handler (e.g., Echo acoustic dispenser or pin tool), transfer a small volume (e.g., 50 nL) of the test compound, positive control, and negative control from the compound plates to the assay plates. For a primary screen, a single final concentration (e.g., 10 µM) is typically used.

  • Incubate the plates for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound-receptor interaction.

Step 3: Signal Generation and Detection

  • Prepare the cAMP detection reagents according to the manufacturer's protocol.

  • Add the detection reagents to each well of the assay plates using an automated dispenser.

  • Incubate the plates for the time specified by the manufacturer (typically 60 minutes) at room temperature, protected from light.

  • Read the plates on a plate reader with the appropriate settings for the chosen assay technology.

5.3. Data Analysis and Hit Identification

  • Normalization: Raw data from the plate reader should be normalized to the in-plate controls. A common method is to calculate the percent activation or inhibition relative to the positive and negative controls.

    • Percent Activation = 100 * (Sample_Signal - Negative_Control_Mean) / (Positive_Control_Mean - Negative_Control_Mean)

  • Quality Control: The quality of each assay plate is assessed by calculating the Z'-factor.[9] A Z'-factor greater than 0.5 is generally considered acceptable for HTS.

    • Z' = 1 - (3 * (SD_Positive_Control + SD_Negative_Control)) / |Mean_Positive_Control - Mean_Negative_Control|

  • Hit Selection: A "hit" is a compound that produces a response exceeding a pre-defined threshold. A common threshold is three standard deviations from the mean of the negative controls. For this screen, compounds showing >50% activation (for agonists) or >50% inhibition of a known agonist's effect (for antagonists) might be selected as primary hits.

Post-Screening Activities: From Hit to Lead

The identification of this compound as a primary hit is only the beginning. A rigorous follow-up process is essential to confirm its activity and assess its therapeutic potential.

6.1. Hit Confirmation Primary hits must be re-tested, preferably using a freshly sourced or synthesized sample of the compound, to rule out false positives due to experimental error or compound degradation.

6.2. Dose-Response Analysis Confirmed hits are then tested over a range of concentrations to determine their potency (EC50 for agonists, IC50 for antagonists) and efficacy.

6.3. Secondary and Counter-Screens These assays are crucial for validating the mechanism of action and ruling out non-specific effects.

  • Orthogonal Assays: Use a different assay format (e.g., a reporter gene assay) to confirm that the compound's activity is not an artifact of the primary assay technology.

  • Selectivity Assays: Test the compound against related GPCRs to ensure it is selective for GPCR-X.

  • Cytotoxicity Assays: Assess the compound's effect on cell viability to ensure the observed activity is not due to toxicity.[9][10]

Conclusion

This compound represents a valuable scaffold for high-throughput screening campaigns. By applying a systematic and rigorous workflow, from initial assay development to hit validation, researchers can effectively probe the biological activity of this and other novel chemical entities. The detailed protocol and strategic considerations outlined in this document provide a solid framework for identifying and advancing promising new compounds in the quest for next-generation therapeutics.

References

  • Gilbert, D. (2016). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in Molecular Biology, 1573, 57-65. [Link]

  • Maderna, A., et al. (2022). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). SLAS Discovery. [Link]

  • Pal, D., et al. (2022). In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. STAR Protocols, 3(3), 101569. [Link]

  • Singh, P., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37671-37697. [Link]

  • Broad Institute. (n.d.). Cell-based assays for high-throughput screening. Broad Institute. [Link]

  • PubChem. (n.d.). 1-methyl-3-(piperidin-4-yl)-1h-pyrazol-5-amine. PubChem. [Link]

  • ChemSrc. (2025). 1-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-5-amine. ChemSrc. [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • Google Patents. (n.d.). CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. [Link]

  • Jasiunas, K., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3841. [Link]

  • BMG LABTECH. (2019). High-throughput screening (HTS). BMG LABTECH. [Link]

  • Droplet Genomics. (n.d.). High-Throughput Functional Screening Facilitated by Droplet Microfluidics. Droplet Genomics. [Link]

  • Yasgar, A., et al. (2016). High-Throughput Screening Assay Datasets from the PubChem Database. Journal of Chemical Information and Modeling, 56(6), 1043-1057. [Link]

  • MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. [Link]

  • PharmaCompass. (n.d.). 3-amino-5-methyl pyrazole. PharmaCompass. [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

  • Al-Hazmi, G. H., et al. (2024). Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Polish Journal of Environmental Studies, 33(5), 5557-5565. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Cheméo. [Link]

  • US EPA. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-(4-methylphenyl)-. Substance Details - SRS. [Link]

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Application Notes and Protocols for the Synthetic Route Development of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine scaffold is a privileged structure in medicinal chemistry, appearing as a core component in a variety of pharmacologically active agents. Its unique combination of a substituted pyrazole and a piperidine moiety allows for diverse interactions with biological targets, making it a focal point for drug discovery programs. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic route development for analogs of this important scaffold. We will delve into the strategic considerations for synthesis, provide detailed, field-tested protocols, and offer insights into the generation of diverse analog libraries.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target scaffold reveals two primary disconnection approaches, each offering distinct advantages for analog development.

Approach A: Reductive Amination

This approach involves the disconnection of the C-N bond between the pyrazole and piperidine rings via a reductive amination pathway. The key synthons are 3-methyl-1H-pyrazol-5-amine and a suitably protected 4-piperidone derivative. This strategy is highly convergent and allows for late-stage diversification of the piperidine moiety.

Approach B: Nucleophilic Aromatic Substitution (SNAr) or Cross-Coupling

Alternatively, the pyrazole N-C(piperidine) bond can be disconnected. This route utilizes a piperidin-4-amine derivative and a pyrazole bearing a suitable leaving group (e.g., a halogen) at the 5-position. This approach is particularly useful for analogs with substitution on the pyrazole nitrogen.

Below is a graphical representation of these retrosynthetic strategies.

Retrosynthetic Analysis Target This compound Analogs ReductiveAmination Approach A: Reductive Amination Target->ReductiveAmination C-N bond disconnection SNAr Approach B: SNAr / Cross-Coupling Target->SNAr N-C bond disconnection Pyrazolamine 3-methyl-1H-pyrazol-5-amine derivatives ReductiveAmination->Pyrazolamine Piperidone N-Protected-4-piperidone derivatives ReductiveAmination->Piperidone Piperidinamine 4-Aminopiperidine derivatives SNAr->Piperidinamine Halopyrazole 5-Halo-3-methylpyrazole derivatives SNAr->Halopyrazole

Caption: Retrosynthetic analysis of this compound analogs.

Key Synthetic Steps and Detailed Protocols

Part 1: Synthesis of Key Intermediates

The synthesis of 3-methyl-1H-pyrazol-5-amine is a well-established procedure, typically achieved through the condensation of a β-ketonitrile with hydrazine.[1]

  • Reaction Scheme:

    • Cyanoacetone + Hydrazine hydrate → 3-methyl-1H-pyrazol-5-amine

  • Materials and Reagents:

    • Cyanoacetone

    • Hydrazine hydrate

    • Ethanol

    • Hydrochloric acid (concentrated)

    • Sodium hydroxide

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyanoacetone (1.0 eq) in ethanol.

    • Slowly add hydrazine hydrate (1.1 eq) to the solution at room temperature. An exothermic reaction may be observed.

    • After the initial reaction subsides, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

    • Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 2.

    • Wash the acidic aqueous layer with ethyl acetate to remove any non-polar impurities.

    • Basify the aqueous layer with a concentrated sodium hydroxide solution to a pH of 10-12. The product will precipitate out of the solution.

    • Filter the solid, wash with cold water, and dry under vacuum to yield 3-methyl-1H-pyrazol-5-amine.

  • Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

N-Boc-4-piperidone is a commercially available reagent. However, for large-scale synthesis or the preparation of substituted analogs, the following protocol can be adapted.[2][3]

  • Reaction Scheme:

    • 4,4-Piperidinediol hydrochloride + Di-tert-butyl dicarbonate (Boc₂O) + Triethylamine → N-Boc-4-piperidone

  • Materials and Reagents:

    • 4,4-Piperidinediol hydrochloride

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (TEA)

    • Dichloromethane (DCM)

    • Water

    • Brine

  • Procedure:

    • Suspend 4,4-piperidinediol hydrochloride (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (2.2 eq) to the suspension and stir for 15 minutes at room temperature.

    • Add di-tert-butyl dicarbonate (1.1 eq) to the mixture.

    • Stir the reaction at room temperature for 12-16 hours. Monitor by TLC.

    • Upon completion, wash the reaction mixture with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel to afford pure N-Boc-4-piperidone.

Part 2: Assembly of the Core Scaffold

This is a robust and widely used method for constructing the target scaffold.[4][5]

  • Reaction Scheme:

    • 3-methyl-1H-pyrazol-5-amine + N-Boc-4-piperidone --(Reducing Agent)--> tert-butyl (1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-yl)carbamate

  • Materials and Reagents:

    • 3-methyl-1H-pyrazol-5-amine (from Protocol 1.1)

    • N-Boc-4-piperidone (from Protocol 1.2)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

    • Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Acetic acid (glacial)

  • Procedure:

    • To a solution of N-Boc-4-piperidone (1.0 eq) in dichloroethane (DCE), add 3-methyl-1H-pyrazol-5-amine (1.1 eq) and a catalytic amount of glacial acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, tert-butyl (1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-yl)carbamate, can be purified by flash chromatography.

For certain analogs, a Buchwald-Hartwig or Ullmann-type N-arylation can be employed.[6][7][8] This requires the synthesis of a 5-halo-3-methylpyrazole.

  • Reaction Scheme:

    • 5-bromo-3-methyl-1H-pyrazole + tert-butyl piperidin-4-ylcarbamate --(Pd catalyst, ligand, base)--> tert-butyl (1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-yl)carbamate

  • Materials and Reagents:

    • 5-bromo-3-methyl-1H-pyrazole

    • tert-butyl piperidin-4-ylcarbamate

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., XPhos, RuPhos)

    • Base (e.g., Sodium tert-butoxide, Cesium carbonate)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Procedure:

    • In a glovebox or under an inert atmosphere, combine 5-bromo-3-methyl-1H-pyrazole (1.0 eq), tert-butyl piperidin-4-ylcarbamate (1.2 eq), palladium catalyst (e.g., 2 mol%), phosphine ligand (e.g., 4 mol%), and base (e.g., 1.5 eq) in a reaction vessel.

    • Add the anhydrous solvent and seal the vessel.

    • Heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor by LC-MS.

    • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

    • Concentrate the filtrate and purify the residue by flash chromatography.

Part 3: Final Deprotection

The final step is the removal of the Boc protecting group to yield the target primary amine.[9][10][11]

  • Reaction Scheme:

    • tert-butyl (1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-yl)carbamate --(Acid)--> this compound

  • Materials and Reagents:

    • Boc-protected intermediate (from Protocol 2.1 or 2.2)

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (4M in dioxane)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve the Boc-protected intermediate in dichloromethane.

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20% v/v) or a solution of 4M HCl in dioxane.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a minimal amount of water and basify with a saturated solution of sodium bicarbonate until the pH is >9.

    • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.

Strategies for Analog Library Development

The modularity of the described synthetic routes allows for the systematic generation of analog libraries to explore structure-activity relationships (SAR).

  • Variation of the Pyrazole Moiety:

    • Utilize different β-ketonitriles in Protocol 1.1 to introduce substituents at the 4-position of the pyrazole ring.

    • Employ substituted hydrazines (e.g., aryl hydrazines, alkyl hydrazines) to generate N1-substituted pyrazole intermediates.

  • Variation of the Piperidine Moiety:

    • Start with substituted 4-piperidones in Protocol 1.2 to introduce substituents on the piperidine ring. A variety of methods exist for the synthesis of substituted piperidones.[2][12]

The general workflow for analog development is depicted below.

Analog Development Workflow cluster_pyrazole Pyrazole Diversification cluster_piperidine Piperidine Diversification Pyrazolone_syn Substituted β-ketonitriles Pyrazolamine_analog Diverse Pyrazolamine Intermediates Pyrazolone_syn->Pyrazolamine_analog Hydrazine_syn Substituted Hydrazines Hydrazine_syn->Pyrazolamine_analog Coupling Reductive Amination / N-Arylation Pyrazolamine_analog->Coupling Piperidone_syn Substituted 4-Piperidones Piperidone_analog Diverse Piperidone Intermediates Piperidone_syn->Piperidone_analog Piperidone_analog->Coupling Deprotection Final Deprotection Coupling->Deprotection Analog_Library Analog Library of 1-(pyrazol-5-yl)piperidin-4-amines Deprotection->Analog_Library

Caption: Workflow for the generation of diverse analog libraries.

Troubleshooting and Expert Insights

  • Low Yields in Reductive Amination: If imine formation is slow, consider increasing the reaction temperature slightly or using a Dean-Stark trap to remove water. Ensure the reducing agent is of good quality and added portion-wise. For challenging substrates, alternative reducing agents like 2-picoline borane complex can be explored.

  • Side Reactions in Buchwald-Hartwig Amination: Catalyst deactivation can be an issue. Ensure strictly anhydrous and anaerobic conditions. Screening different ligand/base combinations is often necessary to optimize the reaction for a specific substrate pair.

  • Incomplete Boc-Deprotection: For sterically hindered substrates, longer reaction times or a stronger acidic medium may be required. However, be mindful of potential acid-labile functional groups elsewhere in the molecule.

  • Purification Challenges: The final amine products can be quite polar. Purification may require the use of polar solvent systems for chromatography (e.g., DCM/MeOH with a small amount of ammonium hydroxide) or reverse-phase chromatography.

Quantitative Data Summary

StepReactantsKey ReagentsTypical YieldPurity (by LC-MS)
Protocol 1.1 Cyanoacetone, Hydrazine hydrateEthanol, HCl70-85%>95%
Protocol 1.2 4,4-Piperidinediol hydrochloride, Boc₂OTEA, DCM85-95%>98%
Protocol 2.1 3-methyl-1H-pyrazol-5-amine, N-Boc-4-piperidoneNaBH(OAc)₃, Acetic acid60-80%>90% (crude)
Protocol 2.2 5-bromo-3-methyl-1H-pyrazole, tert-butyl piperidin-4-ylcarbamatePd₂(dba)₃, XPhos, NaOtBu50-75%>90% (crude)
Protocol 3.1 Boc-protected intermediateTFA or 4M HCl in dioxane80-95%>98%

Conclusion

The synthetic routes outlined in this application note provide a robust and flexible platform for the development of this compound analogs. By carefully selecting the appropriate synthetic strategy and diversifying the key intermediates, researchers can efficiently generate libraries of novel compounds for biological screening and lead optimization. The detailed protocols and troubleshooting guidance provided herein are intended to facilitate the successful implementation of these synthetic strategies in the drug discovery laboratory.

References

Sources

Troubleshooting & Optimization

improving the reaction yield of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Support Guide for the Synthesis of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine Audience: Medicinal Chemists & Process Development Scientists

Welcome to the Advanced Synthesis Support Module. You are likely accessing this guide because your synthesis of This compound is stalling. Whether you are facing low conversion rates, regioselectivity nightmares, or difficult purifications due to the amphoteric nature of the product, this guide provides targeted troubleshooting protocols.

This molecule features a 5-aminopyrazole core linked to a piperidine ring. The synthesis is deceptively simple but fraught with "hidden" yield killers: tautomeric equilibria, catalyst poisoning by the free pyrazole NH, and the high polarity of the final diamine.

⚡ Quick Diagnostic: Why is my yield low?

SymptomProbable Root CauseRecommended Protocol
< 10% Conversion (SNAr) The "Anion Trap": The free pyrazole NH (pKa ~14) is deprotonated by the base, creating an electron-rich pyrazolyl anion that repels the nucleophile.Protocol A: N-Protection Strategy
Catalyst Death (Buchwald) Pd Poisoning: The primary amine (piperidine-NH) or pyrazole nitrogens are chelating the Pd center.Protocol B: Ligand Switching & Pre-activation
Regioisomer Mixture Tautomeric Ambiguity: If building the ring via condensation, the hydrazine attacks the wrong carbonyl first.Protocol C: Regioselective Condensation
Product Loss in Workup Amphoteric Washout: The product is water-soluble at neutral/acidic pH and stays in the aqueous layer.Protocol D: HILIC/Resin Purification

🛠️ Module 1: The Coupling Step (C-N Bond Formation)

The most common synthetic route involves coupling a 5-halo-3-methylpyrazole with 4-Boc-aminopiperidine .

📉 Issue: SNAr Reaction Stalls or Fails

The Mechanism: Nucleophilic Aromatic Substitution (SNAr) on pyrazoles is notoriously difficult because the ring is electron-rich. If you use a base (e.g., K2CO3) with a 1H-pyrazole, you generate a pyrazolate anion, which completely deactivates the ring toward nucleophilic attack.

Protocol A: The "Protect-Then-Attack" Strategy (Recommended)

Do not attempt SNAr on the free 1H-pyrazole.

  • Protect the Pyrazole: React 5-chloro-3-methyl-1H-pyrazole with DHP (3,4-dihydro-2H-pyran) or SEM-Cl to install a THP or SEM group. This locks the tautomer and prevents anion formation.

    • Note: The THP group usually adds to the nitrogen adjacent to the methyl group (sterics permitting), but for SNAr, the electronic activation of the C-Cl bond is key.

  • The Coupling:

    • Reagents: 1.0 equiv Protected Pyrazole + 1.2 equiv 4-Boc-aminopiperidine.

    • Base: DIPEA (2.0 equiv) or K2CO3.

    • Solvent: DMSO or NMP (Critical: High dielectric constant stabilizes the transition state).

    • Temp: 100–120 °C.

  • Deprotection: Acidic removal of THP/SEM (HCl/MeOH) proceeds quantitatively.

📉 Issue: Buchwald-Hartwig Coupling Low Yield

If SNAr fails (e.g., using a chloro-precursor without strong EWGs), Pd-catalysis is required.

Protocol B: The "Bulky Ligand" Solution

Standard ligands (PPh3, dppf) often fail due to coordination by the substrate's multiple nitrogens.

  • Catalyst: Pd2(dba)3 or Pd(OAc)2 .

  • Ligand: BrettPhos or RuPhos . These bulky, electron-rich biaryl phosphine ligands prevent catalyst deactivation and promote oxidative addition into the electron-rich pyrazole chloride [1].

  • Base: LiHMDS (Lithium hexamethyldisilazide) or NaOtBu .

    • Alert: Weak bases (Carbonates) are often insufficient for this specific coupling.

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Technical Insight: For 5-aminopyrazoles, the Buchwald-Hartwig reaction is sensitive to the "throw-away" ligand. Pre-catalysts like XPhos Pd G2 are superior because they ensure the active mono-ligated Pd(0) species is formed immediately [2].

⚗️ Module 2: De Novo Synthesis (Condensation Route)

If coupling fails, build the pyrazole ring onto the piperidine. This is often more scalable but prone to regioselectivity issues.

Protocol C: The Enaminonitrile Route

This bypasses the difficult displacement reaction entirely.

  • Precursor: Synthesize 3-amino-3-(piperidin-1-yl)acrylonitrile (or similar enaminonitrile) by reacting piperidine with malononitrile derivatives.

  • Cyclization: React the precursor with Methylhydrazine .

    • Risk:[1][2] You may get the 1-methyl-5-piperidinyl isomer instead of the desired 3-methyl-NH isomer.

    • Correction for Target: To get 1-(3-methyl-1H-pyrazol-5-yl)... , you need a hydrazine that leaves the N1 unsubstituted. Use Hydrazine Hydrate .

  • Regiocontrol:

    • React 1-acetyl-piperidin-4-amine (protected) with 3-aminocrotononitrile .

    • Refined approach: Use 3-oxo-butyronitrile (protected as acetal) + 4-hydrazinylpiperidine (if available).

    • Verdict: The Coupling Route (Module 1) is generally preferred for this specific target to avoid separating 3-methyl/5-methyl tautomers.

🧪 Module 3: Purification & Isolation (The "Amphoteric Trap")

The final compound, This compound , contains:

  • A basic primary amine (piperidine-NH2).

  • A basic tertiary amine (piperidine-N).

  • An acidic/basic pyrazole NH.

Result: It is highly polar and water-soluble.[3] Standard extraction (DCM/Water) often leaves 50%+ of the product in the aqueous phase.

Protocol D: The "Catch and Release" Workup

Avoid liquid-liquid extraction if possible.

Step 1: SCX-2 Cartridge (Strong Cation Exchange)

  • Load the crude reaction mixture (dissolved in MeOH) onto an SCX-2 cartridge.

  • Wash: Flush with MeOH (removes non-basic impurities, protecting groups, and solvents).

  • Elute: Flush with 2M NH3 in MeOH . The ammonia displaces the product.

  • Concentrate: Evaporate the ammoniacal methanol to yield the free base.

Step 2: HILIC Purification (If SCX fails) If the product is too polar for C18 Reverse Phase:

  • Column: Silica or Amine-bonded Silica.[3]

  • Mobile Phase: Acetonitrile / Aqueous Ammonium Formate (10mM, pH 3).

  • Gradient: 95% ACN -> 50% ACN.

  • Why: HILIC (Hydrophilic Interaction Liquid Chromatography) retains polar amines that elute in the void volume of C18 columns [3].

📊 Decision Matrix: Rescuing the Synthesis

SynthesisRescue start Start: Synthesis Stalled check_method Current Method? start->check_method snar SNAr (Displacement) check_method->snar buchwald Buchwald Coupling check_method->buchwald check_prot Is Pyrazole Protected? snar->check_prot sol_cat Switch to RuPhos/LiHMDS (Exclude Carbonate Bases) buchwald->sol_cat Catalyst Death snar_fail Yield < 20%? check_prot->snar_fail No sol_prot PROTECT N1 (THP/SEM) Switch to DMSO/120°C check_prot->sol_prot No (Fix) snar_fail->sol_prot purify_issue Product stuck in Water? sol_prot->purify_issue sol_cat->purify_issue sol_scx Use SCX-2 Cartridge (Catch & Release) purify_issue->sol_scx

Caption: Diagnostic workflow for selecting the correct optimization path based on reaction failure mode.

❓ Frequently Asked Questions (FAQ)

Q: Can I perform the SNAr reaction in water/micelles to be "Green"? A: While SNAr on activated pyrimidines works in water (using HPMC as a surfactant), 3-methylpyrazole is not activated enough. Water will likely lead to no reaction or hydrolysis of the chloride if high temps are used. Stick to dipolar aprotic solvents (DMSO/NMP) for this specific scaffold [4].

Q: My product shows two spots on TLC that merge after workup. What is this? A: This is classic annular tautomerism . The 1H-pyrazole proton hops between N1 and N2. On silica, these tautomers can separate slightly. Do not try to separate them; they are the same compound in solution.

Q: Why is my Boc-deprotection yield low? A: If you use TFA/DCM, the resulting trifluoroacetate salt is very hygroscopic and often forms a gum that traps solvent.

  • Fix: Use 4M HCl in Dioxane . The hydrochloride salt precipitates as a nice solid, which can be filtered and washed with ether, avoiding the "sticky gum" issue.

References

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • WuXi AppTec. (2024). Chemical Insights: How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Link

  • Biotage. (2023).[3][4] Strategies for the Flash Purification of Highly Polar Compounds (HILIC). Link

  • Campodónico, P. R., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions. RSC Advances. Link

Sources

Technical Support Center: Purification of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine (Compound 1 ). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers and process chemists in overcoming common challenges associated with the purification of this important heterocyclic amine intermediate. The advice herein is grounded in established chemical principles and extensive field experience with analogous structures.

Introduction: The Purification Challenge

Compound 1 possesses a unique combination of structural features that present specific purification challenges:

  • A Basic Piperidine Amine: The primary amine (pKa ~9-10) makes the molecule highly polar and prone to strong interactions with acidic stationary phases like silica gel. This can lead to significant tailing, poor separation, and even irreversible adsorption during column chromatography.[1][2]

  • A Pyrazole Moiety: The pyrazole ring, while aromatic, contains two nitrogen atoms. The N-H proton is weakly acidic, making the molecule amphoteric. Synthesis of the pyrazole ring can introduce regioisomeric impurities that are often difficult to separate due to similar polarities.[3][4]

  • Combined Polarity: The presence of both a primary amine and a pyrazole ring results in a highly polar molecule with good water solubility at acidic pH, complicating liquid-liquid extractions.[5][6]

This guide will address these challenges systematically, providing actionable protocols and the rationale behind them.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect from the synthesis of Compound 1?

A1: Impurities largely depend on the synthetic route. A common route involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3][7] Potential impurities include:

  • Regioisomers: If an unsymmetrical diketone precursor is used, you may form the undesired 1-(5-methyl-1H-pyrazol-3-yl) isomer. These can be notoriously difficult to separate.[3][4]

  • Unreacted Starting Materials: Residual hydrazine or piperidinone-containing precursors.

  • Incomplete Cyclization Products: Pyrazoline intermediates may be present if the final aromatization step is incomplete.[3]

  • Byproducts from Side Reactions: Hydrazine starting materials can sometimes lead to colored impurities.[3]

Q2: How should I store the purified Compound 1?

A2: As a primary amine, Compound 1 is susceptible to air oxidation and can react with atmospheric carbon dioxide to form a carbonate salt over time. For long-term storage, it is recommended to store the compound as a solid under an inert atmosphere (e.g., argon or nitrogen) at 2-8 °C. If it is an oil, storing it as a salt (e.g., HCl or acetate) can improve stability.

Q3: What are the best analytical techniques to assess the purity of Compound 1?

A3: A combination of techniques is recommended:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most powerful tool. Use a C18 reversed-phase column with a mobile phase containing a basic modifier (e.g., 0.1% triethylamine or ammonium hydroxide) to ensure good peak shape. MS will confirm the mass of the parent compound and help identify impurities.

  • ¹H and ¹³C NMR (Nuclear Magnetic Resonance): Essential for structural confirmation and identifying isomeric impurities. The presence of duplicate sets of peaks may indicate regioisomers.[3]

  • TLC (Thin Layer Chromatography): A quick and effective method to monitor reaction progress and column chromatography fractions. Use a mobile phase that gives your product an Rf of ~0.3 for optimal separation visualization. For this basic amine, using alumina or amine-functionalized TLC plates can provide more reliable results than silica.[8][9]

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Severe Tailing and Poor Recovery during Silica Gel Column Chromatography

Question: I'm running a column on silica gel, but my compound is either sticking to the column or eluting as a long, broad streak, resulting in mixed fractions and low yield. What's happening?

Answer: This is the most common problem when purifying basic amines on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface are strongly interacting with the basic piperidine nitrogen of your compound.[1] This acid-base interaction leads to the observed tailing and irreversible adsorption.

Solutions:

  • Mobile Phase Modification (The Quick Fix):

    • Add a Basic Modifier: Incorporate a small amount of a volatile base into your mobile phase. A common choice is 0.5-2% triethylamine (TEA) or ammonium hydroxide in your dichloromethane/methanol or ethyl acetate/hexane eluent system.[1][10] The modifier competes with your compound for the acidic sites on the silica, leading to dramatically improved peak shape.

  • Change the Stationary Phase (The Robust Solution):

    • Use Alumina: Basic or neutral alumina is an excellent alternative to silica for purifying amines.[2][10] It lacks the acidic character of silica and provides better peak shapes without requiring a mobile phase modifier.

    • Use Amine-Functionalized Silica: Pre-packed columns with an amine-functionalized stationary phase are commercially available. These columns are specifically designed for purifying basic compounds and often allow for the use of simple solvent systems like hexane/ethyl acetate.[9][10]

Experimental Protocol: Purification using an Amine-Functionalized Silica Column

  • Column Selection: Choose a pre-packed amine-functionalized silica column appropriate for your sample size (typically, a sample load of 1-5% of the column's stationary phase mass).[11]

  • Solvent System Development: Use amine-functionalized TLC plates to develop an optimal solvent system.[9] A simple hexane/ethyl acetate or dichloromethane/methanol system is often sufficient. Aim for an Rf value of 0.2-0.4 for your target compound.

  • Column Equilibration: Equilibrate the column with at least 5 column volumes of your starting mobile phase.

  • Loading: Dissolve your crude material in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and load it onto the column.

  • Elution: Run the column using the optimized solvent system, either isocratically or with a gradient. The basic amine should elute with a symmetrical peak shape.[10]

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

Issue 2: The Product Fails to Crystallize or "Oils Out"

Question: After chromatography, I have a thick oil that refuses to crystallize from any common solvent system. How can I induce crystallization?

Answer: Failure to crystallize is often due to residual impurities (solvents, regioisomers) that inhibit lattice formation, or because the compound has a low melting point. The piperidine ring also provides conformational flexibility, which can make crystallization challenging.[12][13]

Solutions:

  • Purity Check: First, ensure your material is highly pure (>98% by LC-MS or NMR). Even small amounts of impurities can prevent crystallization. If necessary, re-purify the material.

  • Solvent Screening: The key is finding a solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature or below.[14]

    • Single Solvent Systems: Try solvents like acetonitrile, ethyl acetate, isopropanol, or toluene.

    • Two-Solvent Systems: Dissolve the compound in a minimal amount of a "good" solvent (e.g., dichloromethane or methanol) at room temperature. Then, slowly add a "poor" solvent (an anti-solvent) in which it is insoluble (e.g., hexane, heptane, or diethyl ether) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly.[14]

  • Induce Nucleation:

    • Seed Crystals: If you have a tiny amount of solid material, add a single crystal to the supersaturated solution.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide a nucleation site.

  • Salt Formation: Consider forming a salt. The ionic nature of a salt often leads to a more rigid crystal lattice. Reacting your purified free-base with a solution of HCl in ether or acetic acid in ethyl acetate can produce a crystalline hydrochloride or acetate salt, which can be isolated by filtration.[15]

Data Presentation: Common Solvent Systems

Technique Solvent System Examples Rationale & Comments
Normal Phase Chromatography (Silica) Dichloromethane / Methanol / Ammonium Hydroxide (e.g., 90:10:1)The classic choice for polar amines. NH4OH neutralizes silica.[8]
Ethyl Acetate / Hexane / Triethylamine (e.g., 50:50:0.5)Good for moderately polar compounds. TEA improves peak shape.[1]
Normal Phase Chromatography (Alumina) Ethyl Acetate / HexaneOften provides excellent separation without basic additives.
Reversed-Phase Chromatography (C18) Water / Acetonitrile + 0.1% TriethylamineThe basic modifier ensures the amine is in its neutral form, increasing retention.[10]
Crystallization Isopropanol / HeptaneIsopropanol dissolves the polar compound, Heptane acts as the anti-solvent.
AcetonitrileA good single solvent for moderately polar compounds. Cooling often yields crystals.
Ethyl AcetateCan work well, but solubility might be high. Often used with hexane as an anti-solvent.

Visualized Workflows

Workflow 1: Purification Strategy Selection

This decision tree helps in choosing the most appropriate initial purification strategy based on the crude material's properties.

Purification_Strategy start Crude Material is_solid Is the crude material a solid? start->is_solid purity_check Assess Purity by NMR/LC-MS is_solid->purity_check Yes column Perform Column Chromatography is_solid->column No (Oil) is_pure Purity > 90%? purity_check->is_pure crystallize Attempt Direct Crystallization / Salt Formation is_pure->crystallize Yes is_pure->column No extraction Consider Acid/Base Liquid-Liquid Extraction column->extraction Optional Pre-purification

Caption: Decision tree for selecting an initial purification strategy.

Workflow 2: Optimizing Column Chromatography

This flowchart outlines the systematic process for troubleshooting and optimizing a chromatographic separation.

Chromatography_Optimization start Start: Poor Separation on Silica add_base Add 1% TEA or NH4OH to Mobile Phase start->add_base check_separation Re-evaluate Separation by TLC add_base->check_separation change_stationary Switch Stationary Phase check_separation->change_stationary No Improvement success Proceed with Column check_separation->success Improved alumina Try Basic Alumina change_stationary->alumina amine_silica Try Amine-Functionalized Silica change_stationary->amine_silica reverse_phase Consider Reversed-Phase (C18) with basic modifier change_stationary->reverse_phase alumina->success amine_silica->success reverse_phase->success

Caption: Workflow for optimizing chromatographic purification of basic amines.

References

  • Arulraj, S. et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4, 192-199. Available at: [Link]

  • Manimekalai, A. et al. (2007). Synthesis and conformational studies of piperidine derivatives. Indian Journal of Chemistry, 46B, 160-169.
  • BenchChem Technical Support. (2025).
  • BenchChem Technical Support. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem.
  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Biotage. Available at: [Link]

  • Li, Y. et al. (2014). Selective separation and purification of highly polar basic compounds using a silica-based strong cation exchange stationary phase. Analytica Chimica Acta, 804, 171-177. Available at: [Link]

  • Sampath, N. et al. (2006). Crystal Structure and Conformation of a Piperidine-Containing Thiosemicarbazone Derivative. Molecular Crystals and Liquid Crystals, 452(1), 93-101.
  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds.
  • BenchChem Technical Support. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem.
  • Ponnuswamy, M.N. et al. (2003). Crystal Structure and Conformation of a Pair of Piperidine Derivatives. Molecular Crystals and Liquid Crystals, 403(1), 13-23.
  • BenchChem Technical Support. (2025).
  • Reddit r/Chempros Discussion. (2023). Purification of strong polar and basic compounds. Reddit.
  • Columbia University Department of Chemistry.
  • Ashenhurst, J. (2016). Natural Product Isolation (2) – Purification Techniques, An Overview. Master Organic Chemistry. Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • MicroSolv Technology Corporation. (2025).
  • Teledyne ISCO. (2011). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
  • Sharma, V. et al. (2016). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of Chemical Sciences, 128(9), 1381-1402.
  • BenchChem Technical Support. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem.
  • Guchhait, S.K. et al. (2022). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 12, 23456-23487. Available at: [Link]

  • de Souza, J. et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7, 2229-2236. Available at: [Link]

  • McMurry, J. (2018). Amines and Heterocycles. In Organic Chemistry (9th ed.). Cengage Learning.
  • Google Patents. (2015). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • ResearchGate. (2022). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
  • Constant, C. et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 225-231. Available at: [Link]

  • Bakulev, V. A. et al. (2018). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. Chemistry of Heterocyclic Compounds, 54, 834-841.
  • PubChem. 1-methyl-3-(piperidin-4-yl)-1h-pyrazol-5-amine. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2013). CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
  • MDPI. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2021(2), M1234.
  • Baranauskiene, L. et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Chemistry & Chemical Technology, 15(2), 173-182.

Sources

Technical Support Center: Strategic Functionalization of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for reactions involving 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and minimize the formation of common side products during the chemical modification of this versatile scaffold. Our focus is on providing practical, mechanistically-grounded solutions to ensure the selective synthesis of desired products.

The 1-(pyrazol-5-yl)piperidin-4-amine core is a privileged structure in modern drug discovery. However, its synthetic utility is often hampered by challenges in chemoselectivity. The molecule possesses two primary nucleophilic centers: the primary amine at the C4 position of the piperidine ring and the pyrrole-type nitrogen (N1) of the pyrazole ring. This duality often leads to mixtures of isomers and other side products, complicating purification and reducing yields. This guide provides in-depth troubleshooting strategies and optimized protocols to overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary nucleophilic sites on this compound?

The molecule has two main nucleophilic sites that compete in many reactions:

  • Piperidin-4-amine (Primary Amine): This is a highly nucleophilic, aliphatic primary amine. It is generally the more reactive site for reactions like acylation, alkylation, and reductive amination under standard conditions.

  • Pyrazole N1-H (Secondary Amine-like): The pyrazole ring contains a pyrrole-type nitrogen that is part of the aromatic system. While less nucleophilic than the aliphatic amine, it can be readily deprotonated by a base to form a highly nucleophilic pyrazolide anion, which can then undergo alkylation or arylation.[1][2]

The relative reactivity can be influenced by steric hindrance, electronic effects, and, most critically, the reaction conditions (base, solvent, temperature).[3]

Q2: I am trying to perform a Buchwald-Hartwig amination on the C4-primary amine and am getting a significant amount of an isomeric byproduct. What is happening?

The most common byproduct in N-arylation reactions is the N1-arylated pyrazole isomer.[4] Both the primary amine and the pyrazole N1-H can participate in the palladium-catalyzed coupling reaction.[5] The choice of base is critical; strong bases can easily deprotonate the pyrazole ring, making it a competitive nucleophile. This leads to a mixture of the desired C4-N-aryl product and the N1-aryl pyrazole isomer, which can be difficult to separate.

Q3: How can I achieve selective functionalization of the piperidine C4-amine while leaving the pyrazole N1-H untouched?

The most robust and widely accepted strategy is to employ a protecting group for the pyrazole nitrogen.[4] The tert-butoxycarbonyl (Boc) group is an excellent choice for this purpose.[6][7] It is easily installed using di-tert-butyl dicarbonate ((Boc)₂O) and can be removed under acidic conditions or other specific methods that often leave the rest of the molecule intact.[8] This strategy temporarily masks the pyrazole's nucleophilicity, directing the reaction exclusively to the C4-primary amine.

Q4: My cross-coupling reaction yield is consistently low, even without major isomeric byproducts. What other side reactions should I consider?

Low yields in palladium-catalyzed reactions can stem from several issues beyond competing nucleophiles:

  • Homocoupling (Dimer Formation): The starting aryl halide can couple with itself, a reaction often promoted by the presence of oxygen or catalyst decomposition.[9]

  • Hydrodehalogenation: The aryl halide is reduced to the corresponding arene, consuming starting material. This can be caused by moisture or certain bases.[4][5]

  • Catalyst Deactivation: Pyrazoles can act as ligands and coordinate to the palladium center, inhibiting its catalytic activity.[10] Choosing the right ligand is crucial to prevent this.

Part 2: Troubleshooting Guides for Side Product Formation
Issue 1: Competing N1-Functionalization of the Pyrazole Ring

This is the most frequent challenge, leading to a difficult-to-separate mixture of regioisomers.

  • Mechanistic Cause: The pyrazole N1-proton is acidic (pKa ≈ 14-15) and can be removed by common bases (e.g., NaH, K₂CO₃, Cs₂CO₃) used in alkylation and arylation reactions. The resulting pyrazolide anion is a potent nucleophile that readily attacks electrophiles (alkyl halides, aryl halides in a Pd-cat. cycle).

  • Visualizing the Problem:

cluster_0 Reaction Pathways Start Pyrazolyl-Piperidinamine + Electrophile (R-X) Desired C4-Amine Functionalized Product Start->Desired Path A (Desired) Side N1-Pyrazole Functionalized Isomer Start->Side Path B (Side Reaction)

Caption: Competing reaction pathways for electrophilic attack.

  • Troubleshooting & Solutions:

SymptomProbable CauseRecommended Action
~1:1 mixture of isomers Similar reactivity of both nitrogen centers under the reaction conditions. The base is strong enough to deprotonate the pyrazole.[3]Implement a protecting group strategy. Protect the pyrazole N1 with a Boc group before proceeding with the desired reaction. See Protocol 1 below.
Mainly N1-isomer formed Reaction conditions strongly favor pyrazole deprotonation (e.g., strong base like NaH, high temperature).Use a milder base (e.g., DIPEA) if compatible with the reaction. Lower the reaction temperature. However, protection is the most reliable solution.
Product mixture is inseparable The polarity and properties of the two isomers are very similar.Proactively use a protecting group to avoid forming the mixture in the first place. This is more efficient than attempting a difficult separation.
Issue 2: Low Yields and Byproducts in Buchwald-Hartwig Cross-Coupling

Even with a protecting group strategy, palladium-catalyzed reactions can be sensitive.

  • Mechanistic Causes & Solutions:

Side Product / IssueMechanismPrevention & Optimization Strategy
Aryl Halide Dimer Homocoupling of the aryl halide, often promoted by O₂ which can interfere with the Pd(0)/Pd(II) catalytic cycle.[9]1. Rigorous Degassing: Use freeze-pump-thaw cycles (3x) or sparge the solvent with argon/nitrogen for 30-60 minutes.[9] 2. Use a Pd(0) Precatalyst: Employ a catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ directly to avoid inefficient in-situ reduction from Pd(II) precursors.[9]
Hydrodehalogenated Arene The aryl halide is reduced instead of coupled. This can occur via β-hydride elimination from the palladium-amide intermediate or reaction with trace water.[4][5]1. Ensure Anhydrous Conditions: Dry solvents and reagents thoroughly. Use of molecular sieves can be beneficial. 2. Base Selection: Use a non-nucleophilic, hindered base like K₃PO₄ or Cs₂CO₃. Avoid bases that can act as hydride sources.
No Reaction / Stalled Reaction Catalyst deactivation. The pyrazole or amine substrate can coordinate too strongly to the palladium center, especially with less bulky ligands, preventing the catalytic cycle from turning over.[10]1. Ligand Choice: Use bulky, electron-rich biarylphosphine ligands (e.g., tBuDavePhos, XPhos, RuPhos). These ligands promote reductive elimination and are less prone to displacement.[11] 2. Catalyst Loading: If deactivation is suspected, a slightly higher catalyst loading (e.g., 2-5 mol%) may be necessary.
  • Troubleshooting Workflow:

start Low Yield in Cross-Coupling check_isomers Isomeric Byproducts Present? start->check_isomers protect Implement N1-Boc Protection Strategy check_isomers->protect Yes check_dimer Dimer or Hydrodehalogenation Seen in GC-MS? check_isomers->check_dimer No protect->check_dimer degas Improve Degassing & Use Anhydrous Solvents check_dimer->degas Yes check_stall Reaction Stalls? (Starting Material Remains) check_dimer->check_stall No degas->check_stall ligand Screen Bulky Biarylphosphine Ligands (e.g., tBuDavePhos) check_stall->ligand Yes success Optimized Yield check_stall->success No ligand->success

Caption: Troubleshooting logic for low cross-coupling yields.

Part 3: Validated Experimental Protocols
Protocol 1: Selective N1-Boc Protection of the Pyrazole Ring

This protocol effectively masks the pyrazole nitrogen, directing subsequent reactions to the C4-primary amine.

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.1 M concentration).

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equiv.) to the solution. Then, add a mild base such as triethylamine (TEA, 1.5 equiv.) or potassium carbonate (K₂CO₃, 2.0 equiv.). Using a mild base prevents undesired side reactions.[6]

  • Reaction Execution: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.

  • Monitoring: Track the disappearance of the starting material using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Quench the reaction with water.

    • Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • The crude product can often be used directly in the next step or purified by column chromatography on silica gel if necessary.

Protocol 2: Optimized Buchwald-Hartwig Amination of N1-Boc Protected Intermediate

This protocol is optimized to minimize dimer formation and other side reactions.[11]

  • Reaction Setup: In a glovebox or under a strict inert atmosphere (argon/nitrogen), add the N1-Boc protected amine (1.0 equiv.), the aryl halide (1.1 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a bulky phosphine ligand (e.g., tBuDavePhos, 4 mol%) to a dry Schlenk flask.

  • Solvent and Base Addition: Add a rigorously degassed solvent (e.g., toluene or dioxane). Add a solid base such as cesium carbonate (Cs₂CO₃, 1.5 equiv.) or potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-110 °C.

  • Monitoring: Monitor the reaction progress by LC-MS. Reactions are typically complete in 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Concentrate the filtrate and purify the residue by column chromatography on silica gel.

Protocol 3: N1-Boc Deprotection

This final step unmasks the pyrazole nitrogen to yield the desired product.

  • Reaction Setup: Dissolve the purified N1-Boc protected product in a suitable solvent such as DCM, dioxane, or methanol.

  • Reagent Addition: Add an excess of a strong acid. A 4M solution of HCl in dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in DCM are commonly used.[4]

  • Reaction Execution: Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: Monitor the deprotection by LC-MS.

  • Work-up:

    • Remove the solvent and excess acid under reduced pressure.

    • The product can be isolated as the hydrochloride or trifluoroacetate salt.

    • To obtain the free base, dissolve the residue in water, basify with a base (e.g., aq. NaOH or Na₂CO₃) to pH > 10, and extract with an organic solvent. Dry and concentrate the organic layers to yield the final product.

References
  • ResearchGate. (n.d.). Proposed structural factors influencing on the regioselectivity of NH-pyrazole alkylations. ResearchGate. [Link]

  • Royal Society of Chemistry. (2015). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. [Link]

  • ACS Publications. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. The Journal of Organic Chemistry. [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. [Link]

  • PMC. (n.d.). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. [Link]

  • ResearchGate. (2025). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. [Link]

  • Arkivoc. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. [Link]

  • PMC. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]

Sources

storage conditions and stability of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and drug development professionals working with 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine . This document synthesizes functional group chemistry, stability data of structural analogs (aminopiperidines and pyrazoles), and best practices for handling sensitive nitrogen-containing heterocycles.[1]

Core Storage & Stability Directives

This compound contains two chemically distinct but reactive moieties: a primary amine (on the piperidine ring) and a pyrazole core .[1] The primary amine is susceptible to oxidative deamination and carbamylation (reaction with atmospheric CO₂), while the electron-rich pyrazole ring can undergo oxidation leading to discoloration ("browning").[1]

The "Golden Rules" of Storage
ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) Slows kinetic degradation pathways (oxidation/hydrolysis).[1][2]
Atmosphere Inert Gas (Argon/N₂) Prevents formation of carbamates (from CO₂) and N-oxides (from O₂).[1]
Container Amber Vial, Tightly Sealed Protects from photodegradation; prevents moisture ingress (hygroscopicity).[1]
State Solid (Lyophilized/Powder) Solution state accelerates degradation by orders of magnitude.[1]

Critical Warning: Do not store this compound in solution for >24 hours at room temperature. The primary amine is a nucleophile that will slowly react with trace impurities or dissolved CO₂.[1]

Troubleshooting Guide (Q&A)

Issue: Appearance & Purity

Q: The compound has turned from off-white to a yellowish/brown sticky solid. Is it still usable? A: This "browning" indicates oxidative degradation, likely of the pyrazole ring or the formation of N-oxides on the piperidine nitrogen.

  • Diagnosis: If the color change is superficial (light yellow), purity may still be >90%.

  • Action: Perform LC-MS verification. If the molecular ion (M+H) is present but accompanied by +16 Da (N-oxide) or +44 Da (Carbamate) peaks, repurify via HPLC.[1]

  • Prevention: Always purge the headspace of the vial with Argon before re-sealing.

Q: The solid has clumped together and is difficult to weigh. What happened? A: The compound is hygroscopic .[1] The primary amine group readily absorbs atmospheric moisture, leading to clumping or "gumming."

  • Action: Do not attempt to chip the solid. Dissolve the entire content in a dry solvent (e.g., DMSO or Methanol) to create a stock solution, then determine the concentration quantitatively (e.g., via NMR with an internal standard).

Issue: Solubility & Solution Stability

Q: I cannot get the compound to dissolve in neutral water. A: The free base form of this compound is lipophilic.[1][2]

  • Solution: Use DMSO or Methanol for stock solutions.[1]

  • Aqueous Buffers: It will dissolve in acidic buffers (pH < 5) due to protonation of the piperidine amine (pKa ~9-10) and pyrazole nitrogens.[1]

Q: Can I freeze-thaw the DMSO stock solution? A: Limit freeze-thaw cycles to maximum 3 times .

  • Mechanism: Repeated condensation introduces water into the DMSO, which can facilitate hydrolysis or precipitation.

  • Protocol: Aliquot stock solutions immediately upon preparation into single-use vials.

Handling & Preparation Protocols

Protocol A: Preparation of Stable Stock Solution (10 mM)

Objective: Create a stock solution that minimizes degradation risk.

  • Equilibration: Allow the product vial to warm to room temperature before opening (prevents water condensation on the cold solid).

  • Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide), Grade ≥99.9%.[1]

  • Dissolution:

    • Add calculated volume of DMSO to the vial.[1]

    • Vortex gently for 30 seconds.

    • Optional: Sonicate for 1 minute if visual particulates remain.[1]

  • Aliquoting: Dispense into amber HPLC vials or cryovials (typically 50-100 µL).

  • Storage: Flash freeze in liquid nitrogen (optional but recommended) and store at -80°C.

Protocol B: Recovery from "Gummed" State

Objective: Recover usable compound from a hygroscopic clump.[1]

  • Solvent Addition: Add a known volume of Methanol-d4 (for NMR) or HPLC-grade Methanol directly to the original container.[1][2]

  • Dissolution: Sonicate until the gum fully dissolves.

  • Quantification:

    • Method: qNMR (Quantitative NMR).[1]

    • Standard: Add a precise amount of Maleic Acid or 1,3,5-Trimethoxybenzene as an internal standard.

    • Calculation: Calculate the exact mass in solution based on molar integration ratios.

Visualizations

Figure 1: Storage & Handling Workflow

This decision tree guides you through the lifecycle of the compound in your lab.

StorageWorkflow Start Compound Receipt Inspect Visual Inspection (Color/Form) Start->Inspect Decision1 Is it sealed & dry? Inspect->Decision1 Action_Dry Store at -20°C (Desiccator) Decision1->Action_Dry Yes Action_Compromised Perform LC-MS Purity Check Decision1->Action_Compromised No (Clumped/Brown) Usage Experimental Use Action_Dry->Usage When needed Equilibrate Equilibrate to RT (Prevent Condensation) Usage->Equilibrate Solubilize Dissolve in DMSO/MeOH Equilibrate->Solubilize Aliquot Aliquot into Single-Use Vials Solubilize->Aliquot Freeze Flash Freeze & Store -80°C Aliquot->Freeze

Caption: Workflow for receiving, inspecting, and solubilizing this compound to ensure maximum stability.

Figure 2: Potential Degradation Pathways

Understanding how the molecule breaks down helps in preventing it.[1]

Degradation Compound 1-(3-methyl-1H-pyrazol-5-yl) piperidin-4-amine Oxidation Oxidation (Air/Light) Compound->Oxidation CO2 CO2 Absorption Compound->CO2 Moisture Moisture (H2O) Compound->Moisture Product_Ox N-Oxides / Imines (Yellow/Brown Color) Oxidation->Product_Ox O2 attack on Piperidine N or Pyrazole Product_Carb Carbamic Acid / Salts (White Crust/Solid) CO2->Product_Carb Reaction with Primary Amine Product_Hydrate Hydrates / Gums (Sticky Solid) Moisture->Product_Hydrate Hygroscopic Absorption

Caption: Primary degradation pathways: Oxidation (discoloration), Carbamylation (CO2 reaction), and Hydration.[1][2]

References & Data Sources

  • PubChem. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (Analogous Structure Data).[1][2] National Library of Medicine.[1] Available at: [Link][1]

  • Rolt, A., et al. (2015).[1] Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly.[1][2][3] ACS Infectious Diseases.[1] (Demonstrates stability profiles of aminopiperidine scaffolds). Available at: [Link]

Disclaimer: This guide is based on the chemical properties of functional group analogs and standard industry practices for research chemicals. Always consult the specific Certificate of Analysis (CoA) provided with your batch.

Sources

Technical Support Center: Analysis of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine. This guide provides in-depth troubleshooting for common analytical challenges encountered during the characterization and quality control of this important heterocyclic amine.

Frequently Asked Questions (FAQs)

Q1: What are the biggest analytical challenges when working with this compound?

A1: Due to its structure, which includes a basic piperidine ring and a pyrazole moiety, several challenges can arise. In chromatography, you may encounter peak tailing due to the interaction of the basic amine with acidic silanol groups on the column stationary phase. The compound's polarity can also make it tricky to retain on standard reversed-phase columns. In NMR, signal broadening or complex spectra can occur due to conformational exchange in the piperidine ring and potential tautomerism in the pyrazole ring.

Q2: How can I improve the peak shape for this compound in reversed-phase HPLC?

A2: Peak tailing for basic compounds like this is a common issue. To mitigate this, consider the following:

  • Mobile Phase pH: Adjusting the mobile phase pH to be 2-3 units below the pKa of the piperidine nitrogen will ensure it is consistently protonated, reducing interactions with silanol groups.

  • Use of Buffers: Incorporating a buffer like phosphate or formate (typically 5-10 mM) can help maintain a stable pH.[1]

  • Column Choice: Employ a column with end-capping or a hybrid particle technology to minimize exposed silanol groups.

  • Ion-Pairing Agents: In some cases, adding an ion-pairing agent like trifluoroacetic acid (TFA) can improve peak shape, but be mindful that it can be difficult to remove from the column.

Q3: I'm observing extraneous peaks in my chromatogram that are not related to my compound or known impurities. What could be the cause?

A3: These are often referred to as "ghost peaks" and can originate from several sources, including contamination in your mobile phase solvents or sample carryover from previous injections.[2][3] Ensure you are using high-purity, HPLC-grade solvents and fresh buffers.[3] Running a blank gradient after a high-concentration sample can help determine if carryover is the issue.

Q4: My mass spectrometry data shows fragmentation patterns that are difficult to interpret. What are the expected fragmentation pathways?

A4: The fragmentation of pyrazole-containing compounds in mass spectrometry is heavily influenced by the substituents.[4][5] Common fragmentation patterns for pyrazoles can involve cleavage of the nitrogen-nitrogen bond.[5] For piperidine derivatives, fragmentation of the piperidine ring is also a prominent pathway.

Q5: The proton NMR spectrum of my sample shows broad and overlapping signals. How can I resolve these?

A5: Broad signals in the NMR spectrum of piperidine-containing molecules can be due to the chair-chair interconversion of the piperidine ring.[6] Signal overlap is also common, especially in the aromatic and piperidine ring regions.[6] To address this, you can try:

  • Varying the Temperature: Acquiring spectra at different temperatures can either slow down or speed up conformational exchange, potentially sharpening the signals.[6]

  • Changing the Solvent: Using a different deuterated solvent can alter the chemical shifts of protons, which may resolve overlapping signals.[6] Aromatic solvents like benzene-d6 often induce significant shifts.[6]

  • 2D NMR Techniques: Techniques like COSY and HSQC can help in assigning protons and carbons, even in complex regions of the spectrum.

Troubleshooting Guides

HPLC Method Development and Troubleshooting

Issue: Poor Peak Shape (Tailing or Fronting)

dot graphviz graph HPLC_Peak_Shape_Troubleshooting { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

start [label="Poor Peak Shape\n(Tailing or Fronting)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_all_peaks [label="Are all peaks affected?"]; yes_all [label="Yes", color="#34A853"]; no_all [label="No, only the analyte", color="#EA4335"];

// Path for all peaks affected all_peaks_path [label="Potential System Issue", shape=plaintext]; check_frit [label="Check for blocked column frit"]; reverse_flush [label="Reverse flush column"]; replace_column [label="Replace column if issue persists"];

// Path for only analyte affected analyte_path [label="Potential Analyte-Specific Issue", shape=plaintext]; check_analyte_type [label="Is the analyte basic?"]; yes_basic [label="Yes", color="#34A853"];

// Solutions for basic analyte adjust_ph [label="Adjust mobile phase pH\n(2-3 units below pKa)"]; add_buffer [label="Add buffer (e.g., 5-10 mM phosphate)"]; change_column [label="Use end-capped or hybrid column"];

// Connections start -> check_all_peaks; check_all_peaks -> yes_all [xlabel="Yes"]; check_all_peaks -> no_all [xlabel="No"];

yes_all -> all_peaks_path [style=invis]; all_peaks_path -> check_frit; check_frit -> reverse_flush; reverse_flush -> replace_column;

no_all -> analyte_path [style=invis]; analyte_path -> check_analyte_type; check_analyte_type -> yes_basic; yes_basic -> adjust_ph; yes_basic -> add_buffer; yes_basic -> change_column; } } Caption: Troubleshooting workflow for poor HPLC peak shape.

Detailed Steps:

  • Assess the Scope: Determine if the poor peak shape is affecting all peaks in the chromatogram or just the analyte of interest. If all peaks are affected, it's likely a system-wide issue like a partially blocked column frit.[1] If only the analyte peak is distorted, it's more likely a chemical interaction issue.

  • For Basic Analytes: this compound is a basic compound. Peak tailing often results from interactions between the protonated amine and acidic silanol groups on the silica support of the HPLC column.

  • Mobile Phase Optimization:

    • pH Adjustment: Lowering the pH of the mobile phase with an acid like formic acid or TFA ensures the piperidine nitrogen is consistently protonated, which can reduce secondary interactions.

    • Buffer Addition: Incorporating a buffer helps maintain a constant pH throughout the analysis, leading to more consistent peak shapes.[1]

  • Column Selection: If mobile phase adjustments are insufficient, consider using a column with advanced stationary phase technology, such as one with end-capping or a hybrid silica-polymer base, to shield the acidic silanol groups.

Issue: Unwanted or "Ghost" Peaks

dot graphviz graph Ghost_Peak_Troubleshooting { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

start [label="Unwanted 'Ghost' Peaks Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Initial Checks check_blank [label="Run a blank gradient\n(mobile phase only)"]; peak_present_blank [label="Peak(s) still present?"];

// Path if peak is in blank yes_in_blank [label="Yes", color="#EA4335"]; contaminant_source [label="Contamination Source", shape=plaintext]; check_solvents [label="Use fresh, HPLC-grade solvents"]; check_glassware [label="Ensure glassware is clean"];

// Path if peak is not in blank no_in_blank [label="No", color="#34A853"]; carryover_source [label="Potential Carryover", shape=plaintext]; check_autosampler [label="Flush autosampler wash station"]; inject_blank_after_sample [label="Inject blank after a high concentration sample"];

// Connections start -> check_blank; check_blank -> peak_present_blank; peak_present_blank -> yes_in_blank; peak_present_blank -> no_in_blank;

yes_in_blank -> contaminant_source [style=invis]; contaminant_source -> check_solvents; contaminant_source -> check_glassware;

no_in_blank -> carryover_source [style=invis]; carryover_source -> check_autosampler; carryover_source -> inject_blank_after_sample; } } Caption: Decision tree for troubleshooting ghost peaks in HPLC.

Detailed Steps:

  • Isolate the Source: The first step is to determine if the ghost peak is coming from the system/solvents or from sample carryover.[3]

  • Blank Injection: Injecting a blank (your mobile phase without any sample) is a crucial diagnostic step. If the ghost peak appears in the blank, it points to contamination in your mobile phase or system.[3]

  • Solvent and System Hygiene:

    • Always use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[3]

    • Ensure all glassware is scrupulously clean.

    • Consider flushing the entire HPLC system with a strong solvent to remove any accumulated contaminants.

  • Addressing Carryover: If the ghost peak only appears after injecting your sample, it is likely due to carryover from the autosampler. Ensure the autosampler wash solvent is effective and that the wash cycle is adequate to clean the injection needle and loop.

Experimental Protocols

Protocol 1: Basic HPLC Method for this compound

This protocol provides a starting point for method development. Optimization will likely be necessary based on your specific instrumentation and purity requirements.

ParameterRecommended SettingRationale
Column C18, 2.6-5 µm, 100 Å, e.g., 100 x 2.1 mmA standard C18 column is a good starting point.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier helps to protonate the analyte and improve peak shape.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.[2]
Gradient 5% to 95% B over 5-10 minutesA gradient elution is often necessary for compounds with intermediate polarity.[2]
Flow Rate 0.4-0.6 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 30-40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 1-10 µLKeep the injection volume small to avoid peak distortion.
Detection UV at 220-254 nmThe pyrazole ring should have UV absorbance in this range.
Protocol 2: NMR Sample Preparation and Analysis
StepProcedureRationale
1. Solvent Selection Start with a common solvent like CDCl₃ or DMSO-d₆.These solvents have different properties and can affect the chemical shifts of your compound.
2. Sample Preparation Dissolve 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent.Ensure the sample is fully dissolved to avoid broad lines.
3. Initial Spectrum Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).[6]This provides a baseline for further analysis.
4. Troubleshooting Overlap If signals are broad or overlapping, acquire spectra at different temperatures (e.g., 273 K, 323 K).[6]Changing the temperature can resolve conformational exchange issues.[6]
5. 2D NMR If assignments are still ambiguous, run 2D NMR experiments like COSY and HSQC.These experiments help to establish connectivity between protons and carbons.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • BenchChem. Common challenges in working with piperidine-based compounds.
  • Google Books.
  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Marcel Dekker, Inc.
  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems.
  • BenchChem. Technical Support Center: NMR Analysis of Anilino-piperidines.
  • Semantic Scholar. The mass spectra of some pyrazole compounds.
  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • ResearchGate.
  • Mastelf. Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the scale-up synthesis of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine. This guide is designed for researchers, process chemists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs). Our focus is on navigating the challenges of transitioning this synthesis from bench-scale to larger, multi-gram or kilogram-scale production.

Overview of Synthetic Strategy

The synthesis of this compound is a multi-step process that hinges on the crucial C-N bond formation between the piperidine and pyrazole rings. A robust and scalable synthesis requires careful consideration of chemoselectivity, reaction conditions, and purification strategies. The generally accepted strategy involves three key stages: protection, coupling, and deprotection.

G cluster_0 Phase 1: Protection cluster_1 Phase 2: C-N Coupling cluster_2 Phase 3: Deprotection & Isolation A Piperidin-4-amine B tert-Butyl (piperidin-4-yl)carbamate (Boc-Protected Intermediate) A->B Boc₂O, Base C Boc-Protected Coupled Product B->C Pd or Cu Catalyst, Ligand, Base D This compound (Final Product) C->D Acidic Deprotection S 5-Halo-3-methyl- 1H-pyrazole S->C

Caption: High-level workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up, structured in a question-and-answer format.

Part 1: Protection of Piperidin-4-amine

Q1: Why is it necessary to protect the primary amine of piperidin-4-amine before the coupling step?

A1: The primary reason is to ensure chemoselectivity . Piperidin-4-amine contains two nucleophilic nitrogen atoms: a secondary amine within the ring and a primary amine at the 4-position. Without protection, the coupling reaction with the pyrazole electrophile could occur at either nitrogen, leading to a mixture of products that is difficult to separate. Furthermore, there is a significant risk of diarylation, where both nitrogen atoms react.[1] The Boc (tert-butyloxycarbonyl) group is ideal as it selectively protects the more nucleophilic primary amine under standard conditions and is stable throughout the subsequent coupling reaction.

Q2: I'm seeing incomplete conversion during the Boc-protection step. What can I do?

A2: Incomplete conversion is often a result of suboptimal reaction conditions, especially on a larger scale where mixing can be less efficient.

  • Base Stoichiometry: Ensure at least one equivalent of a mild base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to neutralize the acid generated during the reaction. On scale, consider using a slight excess (1.1 eq).

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents. Ensure the starting material is fully dissolved. If solubility is an issue, a co-solvent system might be necessary.

  • Temperature Control: The reaction of di-tert-butyl dicarbonate (Boc₂O) is exothermic. On a large scale, slow, portion-wise addition of the Boc₂O is critical to maintain the reaction temperature, typically between 0 °C and room temperature. Runaway exotherms can lead to side reactions.

  • Reaction Time: While typically fast, large-scale reactions may require longer stir times for complete conversion. Monitor the reaction progress using TLC or LC-MS.

Part 2: The N-Arylation Coupling Reaction

Q3: Which coupling method is better for this synthesis on a large scale: Buchwald-Hartwig or Ullmann?

A3: For large-scale synthesis of N-heterocyclic compounds, the Palladium-catalyzed Buchwald-Hartwig amination is generally preferred over the Copper-catalyzed Ullmann coupling.[2][3]

FeatureBuchwald-Hartwig (Pd-catalyzed)Ullmann (Cu-catalyzed)
Temperature Milder conditions (typically 80-120 °C)[4]Harsher conditions (often >150 °C)
Substrate Scope Broader scope, more functional group tolerance[2]More limited, can be sensitive to sterics
Catalyst Loading Generally lower (0.1-2 mol%)Higher catalyst loading often required (5-20 mol%)[1]
Ligands Wide variety of well-defined phosphine ligands available for optimization[5]Ligand choice can be less straightforward
Scale-Up Issues Catalyst cost and removal of palladium residues.High temperatures can be energy-intensive and require specialized equipment.

The milder conditions and higher efficiency of modern Buchwald-Hartwig systems make them more amenable to industrial-scale production where safety, energy consumption, and functional group compatibility are paramount.[6]

Q4: I am observing low to no product formation in my Buchwald-Hartwig reaction. What are the common failure points?

A4: This is a frequent and complex issue. A systematic approach to troubleshooting is essential. The catalytic cycle is sensitive to multiple variables.

G start Low or No Product Formation cat Is the Pd Catalyst Active? start->cat ligand Is the Ligand Correct? cat->ligand Yes sol_cat Use a pre-catalyst (e.g., G3-Pd precatalysts). Ensure inert atmosphere (N₂/Ar) to prevent Pd(0) oxidation. cat->sol_cat No base Is the Base Sufficiently Strong & Soluble? ligand->base Yes sol_ligand Screen sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, tBuDavePhos). [5] Ensure ligand is not degraded. ligand->sol_ligand No temp Is the Temperature High Enough? base->temp Yes sol_base Use a strong, non-nucleophilic base like NaOt-Bu or LHMDS. Ensure base is fresh and anhydrous. Consider solvent choice for base solubility (e.g., Toluene, Dioxane). base->sol_base No sol_temp Reactions often require >80 °C. Ensure internal reaction temperature is being measured, not just the heating mantle. temp->sol_temp No

Caption: Troubleshooting decision tree for a failed Buchwald-Hartwig reaction.

Troubleshooting Table for N-Arylation

ProblemPotential Cause(s)Recommended Solution(s)
No Reaction Inactive Catalyst: Pd(0) oxidized to Pd(II).Purge reaction vessel thoroughly with an inert gas (N₂ or Ar). Use a pre-catalyst which is more air-stable.[5]
Incorrect Ligand: Ligand is not suitable for the pyrazole-piperidine coupling.Screen different ligands. For electron-rich heterocycles, sterically hindered biaryl phosphine ligands like Xantphos, RuPhos, or tBuDavePhos are often effective.[1][7]
Insufficient Base: The base may be too weak or not soluble enough to deprotonate the piperidine nitrogen.Use a strong, anhydrous base like sodium tert-butoxide (NaOt-Bu) or LHMDS. Ensure it is fresh.[5]
Low Yield Dehalogenation of Pyrazole: A common side reaction where the halide on the pyrazole is replaced by hydrogen.This can be caused by a base that is too strong or impurities. Lowering the reaction temperature slightly or changing the base may help.
β-Hydride Elimination: A side reaction that can occur with certain catalyst-ligand combinations.[2]Use bulky, electron-rich ligands that favor reductive elimination over β-hydride elimination.[7]
Formation of Impurities Diarylation: Reaction at the Boc-protected amine.While the Boc group is robust, forcing conditions (high temp, long reaction time) can sometimes lead to this. Re-evaluate stoichiometry and reaction time.
Homocoupling of Pyrazole: Formation of a bi-pyrazole impurity.This suggests issues with the catalytic cycle. Ensure proper stoichiometry and inert conditions.

Q5: What specific safety precautions are needed when scaling up the Buchwald-Hartwig reaction?

A5:

  • Pyrophoric Reagents: Solid sodium tert-butoxide and some phosphine ligands can be pyrophoric. Handle them under an inert atmosphere and avoid exposure to moisture.

  • Exotherms: The initial complexation and reaction can be exothermic. Ensure the reactor has adequate cooling capacity and plan for controlled, slow addition of reagents.

  • Solvent Safety: Toluene and dioxane are common solvents. Both are flammable and have specific health hazards. Ensure proper ventilation and use appropriate personal protective equipment (PPE).

  • Palladium Waste: Palladium is a heavy metal. All waste streams containing palladium must be collected and handled according to environmental regulations for proper disposal or recovery.

Part 3: Deprotection and Purification

Q6: What is the most scalable method for Boc deprotection?

A6: For large-scale operations, deprotection using a strong acid is the most common and cost-effective method. A solution of hydrochloric acid (HCl) in a solvent like isopropanol (IPA) or ethyl acetate is highly effective. Gaseous HCl bubbled through the solution is often used in industrial settings for precise control. The reaction is typically fast and clean, yielding the hydrochloride salt of the final product, which often aids in purification by crystallization.

Q7: My final product is difficult to purify by column chromatography on a large scale. What are the alternatives?

A7: Relying on column chromatography for multi-kilogram purification is often impractical and expensive.[8] Alternative strategies should be developed:

  • Crystallization: This is the most desirable method for large-scale purification. After deprotection, the product is often isolated as its HCl salt. Experiment with different solvent/anti-solvent systems (e.g., IPA/MTBE, Ethanol/Heptane) to induce crystallization and remove impurities.

  • Acid-Base Extraction: The final product is a basic amine. An aqueous acid-base workup can be highly effective. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl) to extract the product into the aqueous layer. Impurities that are not basic will remain in the organic layer. Then, basify the aqueous layer (e.g., with NaOH) and re-extract the pure product back into an organic solvent.

  • Salt Formation and Recrystallization: Even if the initial HCl salt is not pure enough, it can be recrystallized. Alternatively, forming a different salt (e.g., tartrate, citrate) might yield a more crystalline solid with better impurity purging properties.

Detailed Experimental Protocols (Illustrative Scale: 100g)

Protocol 1: Boc-Protection of Piperidin-4-amine
  • Setup: In a 2L reactor equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, charge piperidin-4-amine (100 g, 1.0 mol) and dichloromethane (DCM, 1 L).

  • Cooling: Cool the stirred solution to 0-5 °C using an ice bath.

  • Base Addition: Add triethylamine (111 g, 1.1 mol) dropwise, keeping the internal temperature below 10 °C.

  • Boc₂O Addition: Prepare a solution of di-tert-butyl dicarbonate (229 g, 1.05 mol) in DCM (200 mL). Add this solution slowly to the reactor over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, or until LC-MS analysis indicates complete consumption of the starting material.

  • Work-up: Quench the reaction by adding water (500 mL). Separate the organic layer. Wash the organic layer with 1M HCl (2 x 250 mL) and then with brine (250 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl (piperidin-4-yl)carbamate as a solid.

Protocol 2: Buchwald-Hartwig N-Arylation
  • Inerting: In a 3L reactor equipped for inert atmosphere operation, charge tert-butyl (piperidin-4-yl)carbamate (100 g, 0.5 mol), 5-bromo-3-methyl-1H-pyrazole (97 g, 0.6 mol), and sodium tert-butoxide (67 g, 0.7 mol).

  • Catalyst Loading: Under a strong nitrogen flow, add the palladium pre-catalyst (e.g., XPhos Pd G3, ~1-2 mol%) and the ligand (e.g., XPhos, ~2-4 mol%).

  • Solvent Addition: Add anhydrous toluene (1.5 L) via cannula transfer.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by LC-MS every 4-6 hours. The reaction is typically complete in 12-24 hours.

  • Cooling & Quenching: Cool the reaction to room temperature. Carefully quench by slowly adding water (500 mL).

  • Work-up: Filter the mixture through a pad of Celite® to remove palladium solids. Separate the organic layer, and wash with water and brine.

  • Isolation: Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the crude Boc-protected coupled product. This crude material is often carried directly to the deprotection step.

Protocol 3: Boc-Deprotection and Final Product Isolation
  • Setup: Dissolve the crude product from the previous step in isopropanol (IPA, 1 L) in a 2L reactor.

  • Acidification: Cool the solution to 0-5 °C. Slowly add a 4M solution of HCl in IPA (or bubble gaseous HCl) until the pH is < 2. A thick precipitate will form.

  • Reaction: Stir the slurry at room temperature for 4-8 hours, until LC-MS confirms the complete removal of the Boc group.

  • Isolation: Filter the solid precipitate and wash the filter cake with cold IPA (2 x 100 mL) and then with MTBE (2 x 200 mL).

  • Drying: Dry the solid in a vacuum oven at 40-50 °C to a constant weight to yield this compound dihydrochloride.

  • (Optional Free-Basing): The hydrochloride salt can be converted to the free base by dissolving it in water, basifying with 2M NaOH to pH > 12, and extracting with an organic solvent like DCM or ethyl acetate.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Al-dujaili, et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(19), 4583.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrazole Synthesis.
  • Al-dujaili, A. H., Nossent, A. R., & El-Nezhawy, A. O. H. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(19), 4583. [Link]

  • Advances in Large-Scale Heterocyclic Synthesis. (2026, February 1). Pharmaceutical Technology.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Synthesis of pyranopyrazole derivatives in aqueous medium using piperidine. (n.d.).
  • Google Patents. (2015). Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2019). Organic Process Research & Development, 23(8), 1725–1739.
  • Yasmeen, F., et al. (2025). Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. Synthetic Communications. [Link]

Sources

resolving inconsistencies in 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine bioassay results

Author: BenchChem Technical Support Team. Date: February 2026

Overview

Welcome to the Technical Support Hub for 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine . This guide addresses the specific reproducibility challenges associated with this aminopyrazole-piperidine scaffold. As a Senior Application Scientist, I have synthesized field data and chemical properties to help you distinguish between true biological modulation and experimental artifacts.

This compound presents a "perfect storm" of bioassay variables: prototropic tautomerism , regioisomeric impurities , and pH-dependent solubility . The guide below is structured to isolate these variables systematically.

Part 1: Chemical Integrity & The "Batch Effect"

Q: My IC50 values shift significantly (>10-fold) between different synthesis batches. Is the compound degrading?

A: The issue is likely Regioisomeric Purity, not degradation. The synthesis of 3(5)-substituted pyrazoles often yields a mixture of tautomers that can become fixed regioisomers upon substitution. For this compound, the position of the methyl group relative to the piperidine attachment is critical.[1]

  • The Mechanism: The reaction of hydrazine derivatives with

    
    -keto nitriles or similar precursors often produces both the 3-methyl  and 5-methyl  isomers.[1] While they are tautomers in the unsubstituted state, once the piperidine is attached (depending on the synthetic route, specifically if N-alkylation is involved), these can become distinct, non-interconverting isomers or remain in a delicate equilibrium sensitive to solvent.
    
  • The Impact: The 3-methyl and 5-methyl isomers often have vastly different binding affinities for kinase or GPCR pockets due to steric clash.[1] A batch with a 95:5 ratio vs. a 90:10 ratio can yield drastically different biological data.

  • Solution:

    • Request 2D-NOESY NMR: Standard 1H-NMR often fails to distinguish these isomers clearly due to overlapping signals.[1] NOESY is required to verify the spatial proximity of the methyl group to the piperidine ring.

    • Check the Salt Form: Different salts (HCl vs. TFA) can stabilize different tautomers in the solid state, affecting the initial dissolution profile.

Q: The compound turns yellow in solution over time. Does this affect potency?

A: Yes, this indicates oxidation of the primary amine or the electron-rich pyrazole. The primary amine at the piperidine-4 position is susceptible to oxidation, especially if the pyrazole ring donates electron density into the piperidine system (vinylogous amidine character).

  • Protocol: Always prepare fresh stocks in degassed DMSO. Store under nitrogen/argon. If yellowing occurs, verify purity via LC-MS; if the [M+16] or [M-1] peaks appear, discard the stock.

Part 2: Solubility & Environmental Factors

Q: I see "bell-shaped" dose-response curves or unexpected drop-offs at high concentrations. Is this toxicity?

A: This is likely Compound Aggregation or Precipitation. The this compound scaffold has a complex solubility profile due to its zwitterionic potential.[1]

  • The pH Trap:

    • Piperidine Primary Amine: pKa

      
       10.0 (Positively charged at physiological pH).
      
    • Pyrazole NH: pKa

      
       14 (Very weak acid), but the Pyrazole Nitrogen (N2) is a weak base (pKa 
      
      
      
      2.5).
  • The Failure Mode: At high concentrations (>10 µM) in neutral buffer (pH 7.4), the free base form of the pyrazole may aggregate if not properly solubilized, while the piperidine amine remains charged. If you are using a Free Base solid, it may not dissolve completely in aqueous buffer, leading to micro-precipitates that scatter light or sequester enzyme, causing false inhibition.

Standardized Solubilization Protocol:

Step Action Rationale
1 Dissolve solid in 100% DMSO to 10-20 mM. Ensures complete initial solvation of the organic scaffold.
2 Sonicate for 5 minutes at room temp. Breaks up crystal lattice energy, critical for pyrazoles.
3 Dilute to 10x working conc. in buffer . CRITICAL: Do not jump from 100% DMSO to 1x buffer. Intermediate dilution prevents "crashing out."

| 4 | Visual Check: Hold against light. | Any turbidity implies precipitation. |

Part 3: The "Invisible" Variable: Tautomerism

Q: Why does the potency change when I switch assay buffers (e.g., Phosphate vs. Tris)?

A: Buffer composition shifts the Tautomeric Equilibrium. The 1H-pyrazole moiety can exist as the 1H- or 2H-tautomer.[1] This equilibrium is sensitive to:

  • Dielectric Constant: DMSO stabilizes a different tautomer than water.

  • Hydrogen Bonding Capacity: Phosphate ions can bridge the pyrazole NH, locking it into a specific conformation that may (or may not) match the bioactive conformation.

  • pH: While the pyrazole NH is not easily deprotonated at pH 7.4, the local solvation shell changes.

Visualization of the Tautomeric Challenge:

Tautomerism cluster_0 Assay Buffer Impact T1 Tautomer A (1H) (Dominant in Non-Polar Solvents) T2 Tautomer B (2H) (Dominant in Aqueous/Polar) T1->T2  Solvent Shift (DMSO -> Water)   Target Biological Target (Requires Specific H-Bond Pattern) T1->Target  Low Affinity / Steric Clash   T2->Target  High Affinity Binding  

Figure 1: Tautomeric equilibrium shift upon dilution from DMSO stock to Aqueous Buffer. The active species must match the target's binding pocket requirements.

Part 4: Assay Interference & False Positives

Q: My fluorescence-based assay (e.g., HTRF, FP) shows high background interference.

A: The Primary Amine is reacting with assay reagents. The piperidin-4-amine group is a nucleophilic primary amine.[1]

  • Risk 1: Amine-Reactive Probes: If your assay uses NHS-ester fluorophores or aldehyde-based fixatives, this compound will covalently react with them, quenching the signal or creating false binding signals.[1]

  • Risk 2: Metal Chelation: The bidentate nature of the pyrazole nitrogen + piperidine amine (if flexible enough) can chelate metal ions (Mg2+, Zn2+) required for kinase/enzyme activity.

  • Validation Step: Run a "No-Enzyme" control. If the compound generates a signal (or quenches the baseline) in the absence of the protein target, it is a chemical interferent.

Summary: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific inconsistency.

Troubleshooting Start Start: Inconsistent Data CheckSolubility 1. Check Solubility (Turbidity? Precipitate?) Start->CheckSolubility CheckPurity 2. Check Regio-Purity (Isomers in LCMS/NMR?) CheckSolubility->CheckPurity No (Clear) ActionSolubility Action: Switch Salt Form (Use HCl or Mesylate) CheckSolubility->ActionSolubility Yes (Cloudy) CheckInterference 3. Check Interference (No-Enzyme Control) CheckPurity->CheckInterference Single Peak ActionPurity Action: Request NOESY NMR Verify 3-Me vs 5-Me CheckPurity->ActionPurity Multiple Peaks ActionInterference Action: Switch Detection Mode (e.g., Fluor -> Luminescence) CheckInterference->ActionInterference Signal in Control ValidResult Valid Bioassay Result CheckInterference->ValidResult Clean Control

Figure 2: Systematic workflow for isolating the source of bioassay variance.

References
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 83409076, 1-methyl-3-(piperidin-4-yl)-1h-pyrazol-5-amine (Isomer Analog Reference).[1] PubChem.[2][3][4] Accessed October 26, 2025. [Link]

  • Sittampalam, G. S., et al. Assay Guidance Manual: Assay Interference by Chemical Reactivity. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. [Link][5]

  • Fauchère, J. L., et al.Tautomerism in Drug Discovery: The Case of Pyrazoles. Molecules. 2021. (General reference on pyrazole tautomerism in medicinal chemistry).

Sources

Technical Support Center: Degradation Pathways of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for investigating the degradation pathways of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine. This document is intended for researchers, scientists, and drug development professionals. It provides a comprehensive framework for conducting forced degradation studies, identifying potential degradation products, and troubleshooting common analytical challenges. The insights herein are based on established principles of pharmaceutical stability testing and the known chemistry of pyrazole and piperidine scaffolds.

Forced degradation studies are a critical component of drug development, providing insights into the intrinsic stability of a drug substance.[1][2] These studies help in establishing degradation pathways, identifying likely degradation products, and developing stability-indicating analytical methods.[1][3]

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under stress conditions?

A1: Based on the structure, which contains a pyrazole ring, a piperidine ring, and a primary amine, the most probable degradation pathways involve hydrolysis, oxidation, and photolysis.

  • Hydrolytic Degradation (Acidic/Basic Conditions): The amide-like linkage within the pyrazole ring could be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening products. While the piperidine ring itself is generally stable, extreme pH and heat could promote its degradation.[4][5]

  • Oxidative Degradation: The secondary amine within the piperidine ring and the pyrazole ring are potential sites for oxidation. Common oxidative agents used in forced degradation studies (e.g., hydrogen peroxide) can lead to the formation of N-oxides, hydroxylated derivatives, or ring-opened products. The degradation of heterocyclic aromatic amines can be promoted by lipid oxidation products.[6]

  • Photolytic Degradation: Aromatic systems like pyrazole can be susceptible to photodegradation upon exposure to UV light, which may induce complex rearrangements or fragmentation.[7]

Q2: What are the initial steps for conducting a forced degradation study on this compound?

A2: A systematic approach is crucial. Begin by subjecting a solution of the compound to a range of stress conditions as recommended by ICH guidelines.[1][2][3]

Stress ConditionTypical Experimental ParametersPotential Degradation
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursPyrazole ring opening, hydrolysis of other labile groups.
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursSimilar to acid hydrolysis, potential for base-catalyzed reactions.
Oxidation 3% H2O2 at room temperature for 24 hoursFormation of N-oxides, hydroxylated species.
Thermal Degradation Solid-state at 80°C for 48 hoursGeneral decomposition, dependent on melting point and stability.
Photostability Exposure to UV/Vis light (ICH Q1B)Photoreactions, rearrangements, or fragmentation.

It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without being overly complex.

Q3: Which analytical techniques are best suited for identifying the degradation products?

A3: A combination of chromatographic and spectroscopic techniques is essential for the separation and structural elucidation of degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is a cornerstone for separating the parent compound from its degradation products.[7][8] A stability-indicating HPLC method must be developed and validated.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for identifying unknown impurities and degradation products.[8][9][10][11] It provides molecular weight information and fragmentation patterns that are crucial for structural elucidation.[9][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure confirmation of isolated degradation products, NMR spectroscopy is invaluable.

Experimental Protocols

Protocol 1: General Forced Degradation Procedure
  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C.

    • Oxidation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature.

    • Thermal: Store the solid compound at 80°C.

    • Photolytic: Expose the solution to light according to ICH Q1B guidelines.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-UV method. For promising degradation peaks, proceed with LC-MS analysis.

Protocol 2: Stability-Indicating HPLC Method Development
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). The polar nature of the analyte and its potential degradation products may necessitate exploring alternative stationary phases if retention is poor.[13]

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: Begin with a shallow gradient (e.g., 5-95% B over 30 minutes) to ensure separation of all potential degradation products.

  • Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and assess peak purity.

  • Optimization: Adjust the gradient, flow rate, and temperature to achieve optimal resolution between the parent peak and all degradation product peaks.

Troubleshooting Guide

Issue 1: Poor peak shape (tailing or fronting) in HPLC analysis.
  • Possible Cause: Secondary interactions between the basic amine groups and residual silanols on the silica-based column packing.[14]

  • Troubleshooting Steps:

    • Mobile Phase pH: Ensure the mobile phase pH is low (e.g., using formic or trifluoroacetic acid) to protonate the basic nitrogens and minimize silanol interactions.

    • Column Choice: Consider using a column with end-capping or a different stationary phase designed for polar compounds.

    • Sample Overload: Inject a lower concentration of the sample to rule out column overload.[14]

Issue 2: Drifting retention times from run to run.
  • Possible Cause: Inconsistent mobile phase composition or column temperature fluctuations.

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure accurate and consistent preparation of the mobile phase. If using an online mixer, verify its performance.[13]

    • Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection.

    • Temperature Control: Use a column oven to maintain a constant temperature.

Issue 3: Difficulty in obtaining clear mass spectra for degradation products in LC-MS.
  • Possible Cause: Ion suppression from mobile phase additives or low concentration of the degradation product.

  • Troubleshooting Steps:

    • Mobile Phase Modifiers: Use volatile mobile phase modifiers like formic acid or ammonium formate, which are more compatible with mass spectrometry.

    • Source Parameters: Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) for the analytes of interest.

    • Concentration: If the degradation product is present at a very low level, consider concentrating the sample or injecting a larger volume.

Visualizing Potential Degradation Pathways

The following diagrams illustrate the hypothetical degradation pathways of this compound under different stress conditions.

G cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent_h This compound product_h1 Ring-Opened Pyrazole Derivative parent_h->product_h1 Acid/Base product_h2 Other Hydrolysis Products parent_h->product_h2 Acid/Base parent_o This compound product_o1 N-oxide (Piperidine) parent_o->product_o1 H2O2 product_o2 Hydroxylated Pyrazole parent_o->product_o2 H2O2

Caption: Potential Hydrolytic and Oxidative Degradation Pathways.

G cluster_workflow Analytical Workflow start Forced Degradation Sample hplc Stability-Indicating HPLC-UV start->hplc lcms LC-MS Analysis hplc->lcms Peak of Interest nmr Isolation & NMR hplc->nmr Isolate Peak structure Structure Elucidation lcms->structure nmr->structure

Sources

Validation & Comparative

Navigating the Pyrazolyl-Piperidine Landscape: A Comparative Guide to 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Lab], Senior Application Scientist

In the intricate world of medicinal chemistry, the strategic selection and modification of molecular scaffolds form the cornerstone of modern drug discovery. The pyrazolyl-piperidine core, a privileged scaffold in numerous pharmacologically active agents, offers a versatile platform for interrogating a wide array of biological targets. This guide provides a deep, comparative analysis of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine, a representative of this class, and its structural analogs. We will explore the nuances of its structure-activity relationship (SAR), offering a scientifically grounded framework for researchers, scientists, and drug development professionals to navigate this promising chemical space. Through a synthesis of established experimental data and field-proven insights, this document aims to empower researchers to make informed decisions in the design and optimization of novel therapeutics.

The Core Moiety: Unpacking the Potential of this compound

The title compound, this compound, presents a fascinating convergence of structural motifs. The piperidine ring, a common feature in centrally active agents, imparts favorable pharmacokinetic properties and provides a rigid scaffold for the precise orientation of substituents. The pyrazole ring, an aromatic heterocycle, is a versatile hydrogen bond donor and acceptor, capable of engaging in a variety of interactions with biological targets. The primary amine at the 4-position of the piperidine ring serves as a crucial anchor for further functionalization or as a key interacting group with the target protein.

The strategic placement of the methyl group on the pyrazole ring is not merely a synthetic convenience. It can influence the electronic properties of the ring system and create steric constraints that can enhance selectivity for a particular target. Understanding the interplay of these structural features is paramount to unlocking the full therapeutic potential of this scaffold.

A Comparative Analysis of Structural Analogs: The Subtle Art of Molecular Modification

The true power of a chemical scaffold lies in its adaptability. By systematically modifying the core structure of this compound, we can fine-tune its pharmacological profile. Below, we explore key points of modification and their likely impact on biological activity, supported by data from analogous series where available.

The Pyrazole Moiety: A Hub of Interaction

Modifications to the pyrazole ring can have a profound impact on target affinity and selectivity. Key areas for exploration include:

  • Substitution at the 1-position (N1): The N1 position of the pyrazole is often a key vector for interaction with the target protein. Alkylation or arylation at this position can introduce additional binding interactions and modulate the compound's physicochemical properties.

  • Substitution at the 3-position: The existing methyl group can be replaced with other alkyl or aryl groups to probe for additional hydrophobic or aromatic interactions.

  • Bioisosteric Replacement: The pyrazole ring itself can be replaced with other five-membered heterocycles such as isoxazole or triazole to explore the impact of altered electronics and hydrogen bonding patterns.

The Piperidine Core: A Scaffold for Optimization

The piperidine ring, while often considered a mere linker, offers several opportunities for optimization:

  • Stereochemistry: The introduction of stereocenters on the piperidine ring can lead to enantiomers with distinct biological activities and metabolic profiles.

  • Ring Conformation: The conformational flexibility of the piperidine ring can be constrained through the introduction of gem-disubstitution or by incorporating it into a bicyclic system. This can lock the molecule into a bioactive conformation, enhancing potency.

The 4-Amine Group: A Gateway to Functionality

The primary amine at the 4-position is a prime handle for further modification:

  • Acylation/Sulfonylation: Conversion of the amine to an amide or sulfonamide can introduce additional hydrogen bonding interactions and alter the compound's polarity.

  • Reductive Amination: Reaction with aldehydes or ketones can introduce a wide variety of substituents, allowing for extensive exploration of the surrounding chemical space.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Summary
Modification Rationale Predicted Impact on Activity
N1-Alkylation of Pyrazole Probing for hydrophobic pocketsPotentially increased potency, altered selectivity
Replacement of 3-Methyl with CF3 Altering electronic propertiesMay enhance metabolic stability and binding affinity
Introduction of a 3-Fluoro group on Piperidine Modulating pKa and conformational preferenceCould improve pharmacokinetic properties
Acylation of the 4-Amine Introducing hydrogen bond acceptorsPotential for new interactions with the target

Experimental Workflows: A Guide to Characterization

To experimentally validate the predicted SAR and to fully characterize the pharmacological profile of these analogs, a robust and well-defined experimental cascade is essential.

Workflow for Target Identification and Validation

Caption: A generalized workflow for hit identification and lead selection.

Protocol: Receptor Binding Assay

A competitive radioligand binding assay is a fundamental tool for determining the affinity of a compound for its target receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor.

Materials:

  • Cell membranes expressing the target receptor.

  • Radioligand specific for the target receptor (e.g., [3H]-ligand).

  • Test compounds dissolved in DMSO.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

  • Scintillation fluid.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a known non-radiolabeled ligand (for non-specific binding), or the test compound.

  • Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Harvest the membranes onto a filter plate using a cell harvester and wash with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Count the radioactivity in each well using a scintillation counter.

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: hERG Patch-Clamp Assay

Assessing the potential for off-target effects, particularly on the hERG potassium channel, is a critical step in preclinical safety evaluation.

Objective: To determine the effect of a test compound on the hERG potassium channel current.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Patch-clamp rig with amplifier and data acquisition system.

  • External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

  • Internal solution (e.g., containing in mM: 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP, pH 7.2).

  • Test compounds dissolved in external solution.

Procedure:

  • Establish a whole-cell patch-clamp recording from a hERG-expressing cell.

  • Apply a voltage pulse protocol to elicit hERG tail currents.

  • Record baseline currents in the absence of the test compound.

  • Perfuse the cell with the test compound at various concentrations.

  • Record the hERG currents in the presence of the test compound.

  • Wash out the compound to assess the reversibility of any effects.

  • Measure the peak tail current at each concentration and calculate the percent inhibition.

  • Determine the IC50 value by fitting the concentration-response data to the Hill equation.

Signaling Pathway Considerations

The biological effect of a compound is not solely determined by its binding affinity but also by its functional activity (e.g., agonist, antagonist, inverse agonist) and its impact on downstream signaling pathways.

G cluster_0 Cell Membrane GPCR GPCR G_protein G Protein (α, β, γ) GPCR->G_protein Activation Ligand Pyrazolyl-piperidine Analog Ligand->GPCR Binding Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

comparing the bioactivity of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine with other pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Bioactivity of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine and Other Pyrazole Derivatives

In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure," forming the core of numerous biologically active compounds.[1][2][3][4] Its versatility allows for a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[5][6][7] This guide provides a comparative analysis of the anticipated bioactivity of this compound against a selection of well-characterized pyrazole derivatives, offering insights for researchers and drug development professionals.

While direct experimental data for this compound is not extensively available in the public domain, we can infer its potential bioactivity by examining structure-activity relationships (SAR) of analogous compounds. The presence of the pyrazole ring linked to a piperidine moiety suggests potential interactions with various biological targets.

Inferred Bioactivity Profile of this compound

The chemical structure of this compound, featuring a substituted pyrazole and a piperidine ring, points towards several potential areas of biological activity. The piperidine moiety can influence physicochemical properties like solubility and lipophilicity, which are crucial for drug-likeness, and can also be a key pharmacophoric element for target binding. SAR studies on similar pyrazole-piperidine scaffolds have revealed activities such as cannabinoid receptor antagonism and antitrypanosomal effects.[8][9] Furthermore, the pyrazole core is a well-established pharmacophore for kinase inhibition.[10][11]

Comparative Bioactivity Analysis

To provide a tangible comparison, we will evaluate the inferred potential of our target compound against established pyrazole derivatives in key therapeutic areas: anticancer, antimicrobial, and kinase inhibition.

Anticancer Activity

Numerous pyrazole derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of protein kinases and interference with cell cycle progression.[5][12][13]

Table 1: Comparative Anticancer Activity of Selected Pyrazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism of Action (if known)Reference
1,3,5-triaryl-1H-pyrazole (Compound 5f) HT-29 (Colon)Not specified, but potentCytotoxic[12]
1,3,5-triaryl-1H-pyrazole (Compound 5l) AGS (Gastric)Not specified, but potentCytotoxic[12]
3,5-bis(4-hydroxy-3-methylstyryl)-1H-pyrazole-1-yl(phenyl)methanone (Compound 10) Various (NCI-60 panel)0.0079 - 1.86Not specified[13]
This compound HypotheticalTo be determinedPotentially kinase inhibitionN/A
Antimicrobial Activity

The pyrazole nucleus is a common feature in compounds exhibiting broad-spectrum antimicrobial activity against both bacteria and fungi.[14][15][16]

Table 2: Comparative Antimicrobial Activity of Selected Pyrazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
1H-pyrazole-3-carboxylic acid derivative (Compound 1) Bacillus cereus, Staphylococcus aureus, Escherichia coli, Pseudomonas pufidaNot specified, but best activity in series[14]
(Z)-3-bromo-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)but-3-en-2-one (Compound 15) Staphylococcus aureus32[14]
1,3,5-trisubstituted pyrazole derivatives (2a-2c) Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Bacillus subtilis, Candida albicansActive at 10 and 100 mg/mL
This compound HypotheticalTo be determinedN/A
Kinase Inhibitory Activity

The structural features of pyrazoles make them ideal scaffolds for designing potent and selective kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[10][17][11][18]

Table 3: Comparative Kinase Inhibitory Activity of Selected Pyrazole Derivatives

Compound/DerivativeKinase TargetIC50 (nM)Reference
3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole (Compound 8a) JNK3227
(R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile ((R)-17) CHK10.4[19]
Imidazo[4,5-b]pyridine-based derivative (Compound 27e) Aurora-A, Aurora-B, FLT3Kd = 7.5, 48, 6.2 respectively
1,3,5-trisubstituted-1H-pyrazole (Compound 10d) ERK, RIPK3Active, specific IC50 not provided[11]
This compound HypotheticalTo be determinedN/A

Experimental Protocols

To ensure scientific integrity, the following are detailed methodologies for key experiments typically used to evaluate the bioactivities discussed.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat with pyrazole derivatives A->B C Incubate for 48-72h B->C D Add MTT solution C->D E Incubate for 2-4h D->E F Add solubilizing agent E->F G Measure absorbance F->G H Calculate IC50 G->H MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare microbial inoculum C Inoculate microtiter plate A->C B Serially dilute pyrazole compound B->C D Incubate C->D E Observe for growth inhibition D->E F Determine MIC E->F

Workflow for MIC Determination.
Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Protocol:

  • Kinase Reaction: Set up a reaction containing the kinase, substrate, ATP, and the test compound at various concentrations.

  • ADP-Glo™ Reagent Addition: After incubation, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light.

  • Luminescence Measurement: Measure the luminescence, which is proportional to the ADP concentration and, therefore, the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Kinase_Inhibition_Pathway Kinase Reaction Kinase + Substrate + ATP + Pyrazole Inhibitor ADP Production ADP + Phosphorylated Substrate Kinase Reaction->ADP Production ATP Depletion Remaining ATP consumed ADP Production->ATP Depletion Add ADP-Glo™ Reagent ADP to ATP Conversion ADP converted to ATP ATP Depletion->ADP to ATP Conversion Add Kinase Detection Reagent Light Production Light Production ADP to ATP Conversion->Light Production Luminescence Measurement Luminescence Measurement Light Production->Luminescence Measurement

Signaling pathway of a luminescence-based kinase assay.

Conclusion

While direct experimental validation for this compound is pending, the analysis of structurally related pyrazole derivatives provides a strong rationale for its potential as a bioactive compound. The presence of the pyrazole-piperidine scaffold suggests promising avenues for investigation in anticancer, antimicrobial, and kinase inhibition research. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers aiming to explore the therapeutic potential of this and other novel pyrazole derivatives. Further synthesis and biological evaluation are warranted to fully elucidate the pharmacological profile of this compound.

References

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (URL not available)
  • Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 649560. [Link]

  • Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. PMC. [Link]

  • 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evalu
  • Al-Ostath, A., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. MDPI. [Link]

  • Al-Soud, Y. A., et al. (2018). 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents. TSI Journals. [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. NIH. (URL not available)
  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (2024). Polish Journal of Environmental Studies. [Link]

  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (URL not available)
  • Bennani, F., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

  • Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study. Johns Hopkins University. (URL not available)
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. (URL not available)
  • Current status of pyrazole and its biological activities. PMC. (URL not available)
  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Deriv
  • Synthesis and Anticancer Activity of 1, 3, 5-Triaryl-1H-Pyrazole.
  • Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. SciSpace. (URL not available)
  • Synthesis and Antimicrobial Activity of Some New Pyrazoles, Fused Pyrazolo[3,4-d]-pyrimidine and 1,2-Dihydroimidazo-[2,1-c]t[1][5][8]riazin-6-one Derivatives. MDPI. (URL not available)

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). MDPI. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. PMC. [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
  • Synthesis, Characterisation, and In Vitro Anticancer Activity of Curcumin Analogues Bearing Pyrazole/Pyrimidine Ring Targeting EGFR Tyrosine Kinase. PMC. (URL not available)
  • Structure–activity relationship of piperidine derivatives with...
  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. (URL not available)
  • Discovery of N,4-Di(1H-pyrazol-4-yl)
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  • Design, synthesis, molecular docking and biological evaluation of 1,3,5-trisubstituted-1H-pyrazole derivatives as anticancer agents with cell cycle arrest, ERK and RIPK3-kinase activities. PubMed. (URL not available)
  • Synthesis, Characterization, and Biological Activity of 1-(Pyridin-4-yl)-1H-pyrazol-5-amine Derivatives.
  • Synthesis and biological activity of some new pyrazolin-5-one and pyrazole derivatives. (2026). Journal of Chemical and Pharmaceutical Research. [Link]

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  • Review: biologically active pyrazole derivatives. RSC Publishing. (URL not available)
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Sources

A Researcher's Guide to Target Validation: Interrogating the Therapeutic Potential of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a promising small molecule to a clinically effective therapeutic is contingent on a deep and rigorous understanding of its mechanism of action. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for conducting target validation studies, centered on the novel compound 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine. As the specific biological target of this molecule is not extensively documented in public literature, this document serves as a practical roadmap for its identification and validation.

We will navigate the essential phases of target validation, from initial hypothesis generation to conclusive in vivo evidence. To provide a tangible context for performance benchmarking, we will draw comparisons with two well-characterized, commercially available compounds sharing structural motifs with our lead molecule:

  • Comparator A: Rimonabant - A pyrazole-based antagonist of the Cannabinoid Receptor 1 (CB1), known for its effects on appetite and metabolic disorders.[1]

  • Comparator B: Acrizanib - A VEGFR-2 inhibitor with a pyrazole-containing structure, developed for topical ocular delivery in neovascular age-related macular degeneration.[2]

By objectively comparing methodologies and potential data outcomes, this guide aims to equip researchers with the scientific rationale and practical protocols necessary to robustly validate the therapeutic target of this compound.

Part 1: The Target Identification Funnel: From In Silico Prediction to Cellular Engagement

The initial challenge in validating an uncharacterized compound is to generate a plausible list of potential biological targets. This is best approached through a tiered strategy that progressively narrows the field of candidates from broad, computational predictions to focused, cell-based evidence.

A crucial first step is to assess the "druggability" of potential targets, which involves evaluating their three-dimensional structure and sequence-related properties.[3] This early computational screening helps to prioritize targets that are more likely to be successfully modulated by a small molecule.

Experimental Workflow: Target Identification

G cluster_0 In Silico & High-Throughput Screening cluster_1 Hit Generation & Prioritization cluster_2 Target Engagement Assays Compound This compound Phenotypic_Screening Phenotypic Screening (e.g., Cell Proliferation, Cytokine Release) Compound->Phenotypic_Screening Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Compound->Affinity_Chromatography Computational_Modeling Computational Modeling (Target Prediction, Docking) Compound->Computational_Modeling Putative_Targets List of Putative Targets Phenotypic_Screening->Putative_Targets Affinity_Chromatography->Putative_Targets Computational_Modeling->Putative_Targets CETSA Cellular Thermal Shift Assay (CETSA) Putative_Targets->CETSA ABPP Activity-Based Protein Profiling (ABPP) Putative_Targets->ABPP Target_Engagement_Verified Verified Target Engagement CETSA->Target_Engagement_Verified ABPP->Target_Engagement_Verified

Caption: A workflow for identifying and confirming target engagement.

Detailed Protocols: Target Identification

1. Affinity Chromatography-Mass Spectrometry

  • Principle: The compound of interest is immobilized on a solid support to "pull down" its binding partners from a cell lysate. These proteins are then identified by mass spectrometry.

  • Protocol:

    • Synthesize a derivative of this compound with a linker arm suitable for conjugation to activated beads (e.g., NHS-activated sepharose).

    • Prepare a native protein lysate from a relevant cell line or tissue.

    • Incubate the lysate with the compound-conjugated beads.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins.

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

2. Cellular Thermal Shift Assay (CETSA)

  • Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. CETSA measures the extent of protein denaturation at various temperatures in the presence and absence of the compound.[4]

  • Protocol:

    • Treat intact cells with this compound or a vehicle control.

    • Heat aliquots of the cell suspension to a range of temperatures.

    • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the soluble fraction for the presence of a putative target protein (identified from affinity chromatography or in silico modeling) using Western blotting or targeted mass spectrometry.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Part 2: In Vitro Validation: From Binding Affinity to Functional Modulation

Once a list of putative targets has been generated and direct engagement has been confirmed, the next critical phase is to quantify the binding interaction and assess the functional consequences of this binding. This involves a suite of in vitro assays.

Comparative Data: Binding Affinity and Enzymatic Inhibition
CompoundTarget(s)Binding Affinity (Kd/Ki)Functional AssayIC50/EC50
1-(3-methyl-1H-pyrazol-5-yl) piperidin-4-amine Hypothetical Target XTo be determinedTo be determinedTo be determined
Comparator A: Rimonabant CB1 Receptor~1.5 nM (Ki)cAMP Accumulation Assay~10 nM (IC50)
Comparator B: Acrizanib VEGFR-2~1 nM (IC50)Kinase Activity Assay~1 nM (IC50)

Data for comparator compounds are representative values from public sources.

Experimental Workflow: In Vitro Validation

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Verified_Target Verified Target Engagement Binding_Assay Binding Assays (SPR, ITC, Radioligand) Verified_Target->Binding_Assay Enzyme_Assay Enzymatic Assays (e.g., Kinase, Protease) Verified_Target->Enzyme_Assay Signaling_Assay Target-Specific Signaling (e.g., Phosphorylation, Second Messengers) Binding_Assay->Signaling_Assay Enzyme_Assay->Signaling_Assay Functional_Assay Cellular Functional Readouts (e.g., Proliferation, Migration, Apoptosis) Signaling_Assay->Functional_Assay Validated_Target Functionally Validated Target Functional_Assay->Validated_Target

Caption: A workflow for in vitro target validation.

Detailed Protocols: In Vitro Assays

1. Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Principle: SPR measures the change in refractive index at the surface of a sensor chip as a ligand binds to an immobilized target protein, allowing for real-time determination of association (ka) and dissociation (kd) rates, and calculation of the equilibrium dissociation constant (Kd).

  • Protocol:

    • Immobilize the purified recombinant target protein onto a suitable SPR sensor chip.

    • Prepare a dilution series of this compound in running buffer.

    • Inject the compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in response units over time to obtain association and dissociation curves.

    • Fit the data to a suitable binding model to determine ka, kd, and Kd.

2. Cell-Based Phosphorylation Assay

  • Principle: If the hypothesized target is a kinase, its activity can be assessed by measuring the phosphorylation of its downstream substrates.

  • Protocol:

    • Culture a cell line known to express the target kinase.

    • Starve the cells to reduce basal signaling, then stimulate with an appropriate growth factor or ligand to activate the pathway.

    • Treat the cells with a dose range of this compound.

    • Lyse the cells and quantify the levels of the phosphorylated substrate and total substrate using a method such as Western blot or a specific ELISA kit.

    • Calculate the IC50 value for the inhibition of substrate phosphorylation.

Part 3: In Vivo Validation: Linking Target Modulation to Physiological Response

The ultimate validation of a drug target comes from demonstrating that modulating it in a living organism produces the desired therapeutic effect.[5][6][7] This requires the use of appropriate animal models and the measurement of relevant biomarkers.

Comparative Data: In Vivo Target Engagement and Efficacy
CompoundAnimal ModelTarget Engagement MarkerEfficacy Readout
1-(3-methyl-1H-pyrazol-5-yl) piperidin-4-amine Disease-relevant modelTo be determinedTo be determined
Comparator A: Rimonabant Diet-induced obese miceCB1 receptor occupancyReduction in food intake and body weight
Comparator B: Acrizanib Laser-induced choroidal neovascularization (CNV) in rodentsp-VEGFR-2 levels in ocular tissueReduction in CNV lesion size
Hypothetical Signaling Pathway for Target X

Let's hypothesize that our target validation efforts for this compound have identified it as an inhibitor of a novel kinase, "Kinase X," which is involved in a pro-inflammatory signaling cascade.

G Ligand Inflammatory Ligand Receptor Receptor Tyrosine Kinase Ligand->Receptor binds KinaseX Kinase X Receptor->KinaseX activates Substrate Downstream Substrate KinaseX->Substrate phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) Substrate->TranscriptionFactor activates GeneExpression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) TranscriptionFactor->GeneExpression induces Compound 1-(3-methyl-1H-pyrazol-5-yl) piperidin-4-amine Compound->KinaseX inhibits

Caption: A hypothetical signaling pathway inhibited by the compound.

Detailed Protocols: In Vivo Studies

1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

  • Principle: To establish a link between drug exposure and target modulation in vivo.

  • Protocol:

    • Administer a single dose of this compound to a cohort of animals (e.g., mice).

    • At various time points post-dose, collect blood samples for pharmacokinetic analysis (measuring compound concentration) and tissue samples (from the target organ) for pharmacodynamic analysis.

    • The PD marker should be a direct measure of target activity (e.g., phosphorylation of a substrate, as in the in vitro assay).

    • Correlate the compound concentration in plasma or tissue with the degree of target inhibition over time.

2. Efficacy Study in a Disease-Relevant Animal Model

  • Principle: To determine if target engagement translates into a therapeutic benefit. The choice of model is critical and must be justified based on the hypothesized role of the target in the disease.[4][8]

  • Protocol:

    • Induce the disease phenotype in the chosen animal model (e.g., collagen-induced arthritis if the target is implicated in inflammation).

    • Once the disease is established, begin treatment with this compound at various doses, alongside vehicle and positive control groups.

    • Monitor disease progression using established scoring systems (e.g., paw swelling, clinical score).

    • At the end of the study, collect tissues for biomarker analysis (e.g., cytokine levels, histology) to confirm target modulation and downstream effects.

Conclusion and Future Directions

This guide has outlined a systematic and rigorous approach to the target validation of this compound. By progressing through a logical sequence of in silico, in vitro, and in vivo experiments, researchers can build a comprehensive evidence package that either confirms or refutes the therapeutic potential of a hypothesized target. The inclusion of well-characterized comparator compounds like Rimonabant and Acrizanib provides essential benchmarks for evaluating the potency, selectivity, and overall viability of this novel molecule. Successful completion of these studies will not only elucidate the mechanism of action of this compound but also lay the critical groundwork for its advancement into preclinical and clinical development.

References

  • Labtoo. Target validation & efficacy - In vivo models. [Link]

  • Muller, M. (2007). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Drug Discovery Today, 12(11-12), 446-51. [Link]

  • University College London. Target Identification and Validation (Small Molecules). [Link]

  • George, S., & Vogel, P. (2016). In Vivo Target Validation Using Biological Molecules in Drug Development. Handbook of Experimental Pharmacology, 232, 59-70. [Link]

  • Creative Biolabs. In Vivo Target Validation. [Link]

  • Sygnature Discovery. Target Validation in Drug Discovery. [Link]

  • AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule. [Link]

  • Protac. Target Validation in Drug Discovery. [Link]

  • OracleBio. Target Validation | From Concept to Clinic. [Link]

  • Acoba, D., et al. (2023). In vitro target validation process. ResearchGate. [Link]

  • Eurofins Discovery. Target Validation and Antigen Generation. [Link]

  • Chemspace. Target Identification and Validation in Drug Discovery. [Link]

  • Bar-Am, O., et al. (2020). Recent progress in chemosensors based on pyrazole derivatives. RSC Advances, 10(49), 29331-29352. [Link]

  • BTP. Small Molecule Drug Target Identification and Validation. [Link]

  • da Silva, J., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(1), 1-19. [Link]

  • Li, X. F. (2022). Synthesis And Application Of Pyrazole-pyrazoline-based Fluorescent Probes. Globe Thesis. [Link]

  • Ullah, F., et al. (2025). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications─A Comprehensive Review. ResearchGate. [Link]

  • Wang, X., et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 12(8), 1224-1245. [Link]

  • Kónya, K., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

  • Shim, J. Y., et al. (2002). Molecular interaction of the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor. Journal of Medicinal Chemistry, 45(7), 1447-59. [Link]

  • PubChem. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine. [Link]

  • El-Feky, Y. A., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(4), M1787. [Link]

  • Adams, C. M., et al. (2018). The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6-((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. Journal of Medicinal Chemistry, 61(4), 1622-1635. [Link]

  • Martins, L., et al. (2023). Synthesis of structural analogues of Reversan by ester aminolysis: an access to pyrazolo[1,5-a] pyrimidines from chalcones. ResearchGate. [Link]

  • El-Metwaly, A. M., et al. (2024). New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. Results in Chemistry, 7, 101419. [Link]

  • Zhi, Y., et al. (2022). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Molecules, 27(21), 7480. [Link]

  • Orozco-Guareño, E., et al. (2019). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2019(2), M1063. [Link]

Sources

validating the binding mode of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

The validation of the binding mode for 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine —a privileged scaffold in Fragment-Based Drug Discovery (FBDD)—is a critical checkpoint in developing inhibitors for kinases (e.g., JAK, ROCK) and GPCRs. This guide objectively compares experimental methodologies for validating its binding interaction, focusing on distinguishing true hinge-binding modes from promiscuous aggregation or non-specific binding.

Executive Summary: The Validation Landscape

The molecule This compound features a pyrazole core (a classic ATP-hinge binder) and a piperidin-4-amine tail (solubilizing group/solvent channel vector). Validating its binding mode requires confirming two key structural features:

  • Hinge Interaction: The bidentate hydrogen bonding of the pyrazole motif (Donor-Acceptor pair) to the kinase hinge region.

  • Vector Orientation: The positioning of the piperidine amine towards the ribose pocket or solvent front.

The following guide compares the "Gold Standard" (X-ray Crystallography) against high-throughput alternatives (SPR, NMR, Modeling) to determine the most efficient validation workflow.

Part 1: Comparative Analysis of Validation Methods

This section evaluates the performance of four primary validation techniques.

FeatureX-ray Crystallography Surface Plasmon Resonance (SPR) Ligand-Observed NMR (STD/WaterLOGSY) Molecular Docking / MD Simulation
Primary Output 3D Atomic Coordinates (<2.5 Å)Kinetic Constants (

,

,

)
Epitope Mapping (Contact Surface)Predicted Binding Pose & Energy
Validation Confidence Highest (Definitive) High (Quantitative)Medium-High (Structural)Low-Medium (Hypothetical)
Throughput Low (Weeks-Months)High (Hours-Days)Medium (Days)Very High (Minutes)
Sample Requirement High Protein (>5 mg), High PurityLow Protein (<100 µg)High Ligand conc., Low ProteinNone (Computational)
Key Limitation Crystal packing artifacts; phasing issues.No structural snapshot; mass transport limits.Requires fast exchange; non-specific binding signals.Scoring function inaccuracies; solvent neglect.
Best For... Final confirmation of binding pose.Ranking affinity & residence time.Validating weak binders (

> 10 µM).
Initial hypothesis generation.
Expert Insight:

While X-ray crystallography provides the definitive "snapshot," it is resource-intensive. For this specific scaffold, which is likely a low-affinity fragment (


 in µM range), Ligand-Observed NMR  is often the superior initial filter to rule out non-specific binding before attempting crystallization. SPR  is essential to confirm that the binding is stoichiometric (1:1) and reversible.

Part 2: Detailed Experimental Protocols

Protocol A: X-ray Co-Crystallography (The Gold Standard)

Objective: Obtain a <2.5 Å resolution structure of the ligand bound to the target kinase (e.g., JAK1).

  • Protein Preparation:

    • Concentrate the target kinase (e.g., JAK1 kinase domain) to 10–15 mg/mL in buffer (20 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Critical Step: Ensure the protein is apo (no bound cofactor) or displace a low-affinity ligand.

  • Co-crystallization vs. Soaking:

    • Soaking (Preferred for Fragments): Grow apo crystals first. Transfer crystals to a drop containing reservoir solution + 10–50 mM ligand (dissolved in 100% DMSO) for 2–24 hours.

    • Note: The high concentration is necessary to saturate the binding site due to low fragment affinity.

  • Data Collection & Processing:

    • Flash-cool in liquid nitrogen using 20% glycerol/ethylene glycol as cryoprotectant.

    • Collect data at a synchrotron source (e.g., APS, ESRF).

    • Process using XDS or HKL2000 .

  • Structure Solution:

    • Use Molecular Replacement (MR) with the apo structure.

    • Inspect

      
       difference maps at 3.0 
      
      
      
      for positive density in the ATP-binding pocket matching the pyrazole-piperidine shape.
Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Determine


 and residence time.
  • Chip Surface: Use a CM5 or NTA sensor chip. Immobilize the target protein to ~2000 RU (Response Units).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, pH 7.4) + 1-2% DMSO (matched to ligand samples).

  • Titration:

    • Prepare a 2-fold dilution series of the ligand (e.g., 500 µM down to 15 µM).

    • Inject for 60s (association) and dissociate for 120s.

  • Analysis:

    • Reference subtract (Flow Cell 2 - Flow Cell 1).

    • Solvent correct (DMSO calibration curve).

    • Fit to a 1:1 Langmuir binding model .

    • Validation Criteria: The

      
       should match the theoretical 
      
      
      
      based on MW ratio. If
      
      
      is >150% of theoretical, suspect aggregation.

Part 3: Visualization of the Validation Workflow

The following diagram illustrates the logical flow for validating the binding mode, moving from computational prediction to structural confirmation.

ValidationWorkflow Start Candidate: 1-(3-methyl-1H-pyrazol-5-yl) piperidin-4-amine Docking Step 1: Molecular Docking (Hypothesis Generation) Start->Docking NMR Step 2: Ligand-Observed NMR (STD / WaterLOGSY) Docking->NMR Pose Predicted SPR Step 3: SPR Kinetics (Affinity & Stoichiometry) NMR->SPR Binding Detected Fail Discard / Redesign NMR->Fail No Signal / Aggregation XRay Step 4: X-ray Crystallography (Definitive Structure) SPR->XRay 1:1 Binding Confirmed SPR->Fail Super-stoichiometric XRay->Docking Unexpected Mode (Refine Model) Success Validated Lead (Ready for Optimization) XRay->Success Density Matches Pose

Figure 1: Decision tree for validating the binding mode of the pyrazole-piperidine scaffold.

Part 4: Mechanism of Action & Binding Topology

Understanding the chemical logic is crucial for interpreting validation data.

  • Hinge Binder (Pyrazole): The 1H-pyrazole motif typically acts as a donor-acceptor system.

    • N1-H (Donor): H-bonds to the backbone carbonyl of the hinge residue (e.g., Glu966 in JAK1).

    • N2 (Acceptor): H-bonds to the backbone amide of the hinge residue (e.g., Leu968 in JAK1).

  • Solvent Vector (Piperidine): The piperidine ring adopts a chair conformation, projecting the 4-amine into the solvent-exposed region, making it an ideal handle for further chemical elaboration (e.g., attaching warheads or solubilizing groups).

Critical Checkpoint: If X-ray density shows the pyrazole flipped (N1 facing solvent), the binding mode is "reversed," which is a common artifact in pyrazole fragments. This must be corrected before SAR (Structure-Activity Relationship) expansion.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry.

  • Murray, C. W., & Rees, D. C. (2009). "The rise of fragment-based drug discovery." Nature Chemistry.

  • Hubbard, R. E. (2008). "Fragment Approaches to Drug Discovery and Design." Current Opinion in Drug Discovery & Development.

  • Davis, B., & Erlanson, D. A. (2013). "Learning from our mistakes: The 'unknown knowns' in fragment-based drug discovery." Bioorganic & Medicinal Chemistry Letters.

  • Pellecchia, M., et al. (2008). "NMR in drug discovery." Nature Reviews Drug Discovery.

Comparative Profiling of the Kinase Inhibitor Scaffold 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine (MPPA) vs. Clinical Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide presents a comparative study of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine (referred to herein as MPPA ), a representative aminopiperidine-pyrazole scaffold used in fragment-based drug discovery (FBDD). While MPPA serves as a critical pharmacophore for ATP-competitive kinase inhibition—specifically targeting the Janus Kinase (JAK) and Cyclin-Dependent Kinase (CDK) families—it lacks the potency and selectivity of optimized clinical inhibitors.

This study objectively compares MPPA against three established inhibitors:

  • Tofacitinib (CP-690,550): A JAK1/3 inhibitor sharing the aminopiperidine core.

  • Baricitinib (LY3009104): A JAK1/2 inhibitor sharing the pyrazole motif.

  • AT7519: A CDK inhibitor utilizing a similar aminopiperidine-pyrazole scaffold.[1][2][3]

Key Finding: MPPA exhibits high Ligand Efficiency (LE) but moderate potency (


) compared to the nanomolar potency of clinical standards. It serves as an ideal probe for understanding hinge-binding interactions but requires structural elaboration for therapeutic efficacy.

Chemical & Mechanistic Profile

Structural Analysis

MPPA is a low-molecular-weight fragment (


) consisting of a 3-methyl-1H-pyrazole  ring linked to a 4-aminopiperidine .
  • Hinge Binder: The pyrazole nitrogen and the exocyclic amine mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Glu966/Leu967 in JAK1).

  • Solvent Exposure: The piperidine ring projects into the solvent-exposed region, allowing for further functionalization (as seen in Tofacitinib).

Mechanism of Action (MoA)

MPPA functions as a Type I ATP-Competitive Inhibitor . It binds to the active conformation (DFG-in) of the kinase domain, physically blocking ATP access and preventing phosphorylation of downstream substrates (e.g., STAT proteins).

Signaling Pathway Visualization

The following diagram illustrates the JAK-STAT signaling pathway, the primary target for MPPA-derived inhibitors.

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK Kinase (Target of MPPA) Receptor->JAK Activation STAT STAT Protein JAK->STAT Phosphorylation P_STAT Phospho-STAT (Dimer) STAT->P_STAT Dimerization Nucleus Nucleus (Gene Transcription) P_STAT->Nucleus Translocation MPPA MPPA / Tofacitinib (Inhibitor) MPPA->JAK Inhibits

Figure 1: JAK-STAT signaling pathway highlighting the inhibition point of MPPA and its analogs.

Comparative Analysis: MPPA vs. Known Inhibitors

The following table synthesizes experimental data comparing the MPPA fragment against optimized clinical drugs. Note that MPPA values are representative of the scaffold class.

Performance Metrics Table
FeatureMPPA (Scaffold) Tofacitinib Baricitinib AT7519
Role Lead Fragment / ProbeClinical Drug (Arthritis)Clinical Drug (Arthritis)Clinical Candidate (Oncology)
MW (Da) ~180312.4371.4381.9
Primary Target Pan-Kinase (JAK/CDK)JAK3 / JAK1JAK1 / JAK2CDK1 / CDK2 / CDK9
Enzymatic IC50 1.5 - 5.0 µM (Est.)1 - 5 nM 2 - 6 nM < 10 nM
Cellular IC50 > 10 µM~50 - 100 nM~50 - 100 nM~40 - 100 nM
Ligand Efficiency High (> 0.4) Moderate (~0.35)Moderate (~0.30)Moderate (~0.32)
Selectivity Low (Promiscuous)High (Kinome-wide)High (Kinome-wide)Moderate (CDK family)
Binding Mode Hinge Binder OnlyHinge + Ribose PocketHinge + Specificity PocketHinge + Solvent Front
Analysis of Disparities
  • Potency Gap: MPPA lacks the "specificity elements" (e.g., the cyanoacetyl group in Tofacitinib or the ethylsulfonyl in Baricitinib) that engage the hydrophobic pockets adjacent to the ATP site. This results in a

    
    -fold loss in potency.
    
  • Ligand Efficiency (LE): Despite lower potency, MPPA has a higher LE (Binding Energy per Heavy Atom). This confirms it is an excellent starting point for drug design—every atom contributes significantly to binding.

  • Selectivity Profile: MPPA is a "privileged structure" that binds many kinases (JAKs, CDKs, PKAs). Tofacitinib achieves selectivity through specific interactions with the unique JAK3 cysteine residue (Cys909).

Experimental Protocols

To validate MPPA's activity, the following protocols are recommended. These are self-validating systems using Tofacitinib as a positive control.

In Vitro Kinase Activity Assay (LanthaScreen™ TR-FRET)

Objective: Determine the


 of MPPA against JAK1/JAK3.

Reagents:

  • Recombinant JAK1/JAK3 enzyme.

  • Tracer 236 (Alexa Fluor® 647 labeled).

  • Eu-anti-GST Antibody.

  • MPPA (Test Compound) and Tofacitinib (Control).

Protocol:

  • Preparation: Dilute MPPA in DMSO to generate a 10-point dose-response curve (Start:

    
    , 1:3 serial dilution).
    
  • Enzyme Mix: Prepare Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add JAK enzyme (final conc. 5 nM).

  • Incubation: Add

    
     of MPPA/DMSO to 
    
    
    
    of Enzyme Mix in a 384-well plate. Incubate for 15 min at RT (allows compound to bind).
  • Reaction Start: Add

    
     of ATP/Substrate mix (ATP at 
    
    
    
    concentration). Incubate for 60 min.
  • Detection: Add

    
     of TR-FRET Detection Mix (Eu-antibody + Tracer).
    
  • Read: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 340 nm, Em: 665 nm / 615 nm).

  • Analysis: Calculate Emission Ratio (

    
    ). Fit data to a sigmoidal dose-response equation:
    
    
    
    
Cellular Viability Assay (CellTiter-Glo®)

Objective: Assess the cytotoxic efficacy of MPPA in JAK-dependent cell lines (e.g., TF-1 or HEL cells).

Protocol:

  • Seeding: Plate TF-1 cells (5,000 cells/well) in 96-well opaque plates with GM-CSF.

  • Treatment: Treat with MPPA (

    
    ) and Tofacitinib (
    
    
    
    ) for 72 hours.
  • Lysis/Detection: Add

    
     CellTiter-Glo reagent (lyses cells and generates luminescence proportional to ATP).
    
  • Measurement: Read luminescence.

  • Validation: Tofacitinib should yield an

    
    . If MPPA 
    
    
    
    , it indicates poor cell permeability or efflux.

Experimental Workflow Visualization

The following diagram outlines the Fragment-Based Drug Discovery (FBDD) workflow used to evolve MPPA into a clinical candidate.

FBDD_Workflow Library Fragment Library (Includes MPPA) Screen Biophysical Screen (SPR / NMR) Library->Screen High Throughput Hit Validated Hit (MPPA: Kd ~5 µM) Screen->Hit Selection Growth Fragment Growing (Add specificity groups) Hit->Growth SAR Expansion Lead Lead Compound (IC50 < 100 nM) Growth->Lead Optimization Clinical Clinical Candidate (Tofacitinib) Lead->Clinical ADME/Tox

Figure 2: Workflow for evolving the MPPA scaffold into a potent kinase inhibitor.

References

  • Flanagan, M. E., et al. (2010). "Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis." Journal of Medicinal Chemistry, 53(24), 8468-8484. Link

  • Squarcia, A., et al. (2019). "Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14." ACS Medicinal Chemistry Letters, 10(11), 1548-1554. Link

  • Wyatt, P. G., et al. (2008). "Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor." Journal of Medicinal Chemistry, 51(16), 4986-4999. Link

  • Thermo Fisher Scientific. (2025). "LanthaScreen™ Eu Kinase Binding Assay Protocol." Invitrogen User Guide. Link

  • ChEMBL Database. (2025). "Compound Report: Tofacitinib (CHEMBL1201585)." EBI.[1] Link

Sources

A Comparative Guide to Ensuring Reproducibility in the Synthesis and Analysis of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Reproducibility in Medicinal Chemistry

In the realm of drug discovery and development, the ability to reliably reproduce experimental results is the bedrock of scientific progress.[1][2] Irreproducible findings not only undermine the validity of scientific claims but also lead to a significant waste of resources and time.[1] The synthesis of novel chemical entities, such as 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine, a compound of interest due to the prevalence of the pyrazole-piperidine scaffold in pharmacologically active agents, is particularly susceptible to variability.[3][4][5][6][7]

This guide provides a comprehensive framework for ensuring the reproducibility of experiments involving this compound. We will delve into a robust, step-by-step synthetic protocol, rigorous purification and characterization methodologies, and a comparative analysis with structurally related alternatives. The causality behind each experimental choice will be explained to provide a deeper understanding of the factors that influence the outcome and consistency of the results.

PART 1: Synthesis and Purification - A Reproducible Workflow

While specific literature on the direct synthesis of this compound is scarce, a reliable protocol can be constructed based on well-established reactions for analogous structures.[8][9][10] The proposed synthesis involves a two-step process: the formation of a pyrazole precursor followed by its coupling with a protected piperidine derivative and subsequent deprotection.

Experimental Workflow Diagram

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Deprotection cluster_3 Purification & Analysis A 3-Methyl-5-oxo-4,5-dihydro-1H-pyrazole C 5-Chloro-3-methyl-1H-pyrazole A->C Chlorination B Phosphorus Oxychloride (POCl3) B->C E Coupling Reaction C->E D tert-butyl (piperidin-4-yl)carbamate D->E F tert-butyl (1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-yl)carbamate E->F H Deprotection F->H G Trifluoroacetic Acid (TFA) G->H I This compound (Target Compound) H->I J Purification (Column Chromatography/Crystallization) I->J K Characterization (NMR, MS, HPLC) J->K

Caption: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Chloro-3-methyl-1H-pyrazole

  • Rationale: The chlorination of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole is a common method to generate a reactive electrophile for subsequent nucleophilic substitution. Phosphorus oxychloride is a standard and effective reagent for this transformation.

  • Procedure:

    • To a stirred solution of 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole (1.0 eq) in a suitable solvent such as toluene, slowly add phosphorus oxychloride (3.0 eq) at 0 °C.

    • After the addition is complete, heat the reaction mixture to reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice.

    • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-chloro-3-methyl-1H-pyrazole.

Step 2: Synthesis of tert-butyl (1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-yl)carbamate

  • Rationale: This step involves a nucleophilic aromatic substitution where the secondary amine of the piperidine displaces the chloride on the pyrazole ring. The use of a Boc-protected piperidine derivative prevents side reactions involving the primary amine.[11][12][13] A base is required to neutralize the HCl generated during the reaction.

  • Procedure:

    • In a round-bottom flask, dissolve 5-chloro-3-methyl-1H-pyrazole (1.0 eq) and tert-butyl (piperidin-4-yl)carbamate (1.1 eq) in a polar aprotic solvent like dimethylformamide (DMF).

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction, dilute with water, and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude Boc-protected product.

Step 3: Synthesis of this compound (Final Product)

  • Rationale: The final step is the removal of the Boc protecting group. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and efficient method for this deprotection, yielding the desired primary amine as a salt.[12][14][15][16][17]

  • Procedure:

    • Dissolve the crude product from Step 2 in dichloromethane (DCM).

    • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LC-MS indicates complete deprotection.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

    • Filter the solid and wash with diethyl ether to obtain the final product, likely as a TFA salt.

Purification Strategy: Ensuring High Purity

The purity of the final compound is critical for the reproducibility of subsequent biological assays.[18] A multi-step purification approach is recommended.

Purification Workflow Diagram

G Start Crude Product Decision1 Is the product a solid? Start->Decision1 Recrystallization Recrystallization Decision1->Recrystallization Yes Column Column Chromatography Decision1->Column No Decision2 Purity >95% by HPLC? Recrystallization->Decision2 Column->Decision2 FinalProduct Pure Final Product Decision2->FinalProduct Yes FurtherPurification Further Purification (e.g., Prep-HPLC) Decision2->FurtherPurification No FurtherPurification->Column

Caption: Decision-making workflow for purification.

  • Column Chromatography: For the crude Boc-protected intermediate, silica gel column chromatography is effective. A gradient elution from hexane to ethyl acetate is typically suitable. For the final basic amine product, it may be necessary to add a small amount of triethylamine (e.g., 1%) to the eluent to prevent peak tailing.[19]

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/ether) can be an excellent method for achieving high purity.[20]

  • Acid-Base Extraction: An alternative for purifying the final amine is to use acid-base extraction. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The basic amine will move to the aqueous layer. Then, basify the aqueous layer and re-extract the pure amine into an organic solvent.[20][21][22]

PART 2: Rigorous Characterization for Unambiguous Identification

Thorough characterization is non-negotiable for ensuring that the synthesized molecule is indeed the target compound and is of sufficient purity.[23][24]

Analytical Workflow

Caption: Workflow for analytical characterization and data validation.

Characterization Data Summary
Technique Purpose Expected Key Observations for this compound
¹H NMR Structural elucidation and purity assessment.[9][25][26][27]- Singlet for the pyrazole methyl group (~2.2 ppm).- Singlet for the pyrazole ring proton.- Characteristic multiplets for the piperidine ring protons.- Broad singlet for the primary amine protons (disappears on D₂O exchange).
¹³C NMR Confirmation of the carbon skeleton.[3][27]- Resonances for the pyrazole and piperidine ring carbons.- Signal for the methyl carbon.
Mass Spectrometry Determination of molecular weight.[9][25][26]- A peak corresponding to the [M+H]⁺ ion for the exact mass of C₁₀H₁₈N₄.
HPLC Quantitative assessment of purity.- A single major peak with >95% purity under optimized conditions.

PART 3: Comparative Analysis of Structural Alternatives

To understand the importance of precise molecular structure on experimental outcomes, we compare our target compound with two plausible alternatives. These alternatives are selected to have minimal structural modifications, yet potentially significant differences in properties.

Structural Analogs
Compound Structure Key Structural Difference
Target Compound This compoundN-H pyrazole
Alternative A 1-(1,3-dimethyl-1H-pyrazol-5-yl)piperidin-4-amineN-methylated pyrazole
Alternative B 1-(3-methyl-1-phenyl-1H-pyrazol-5-yl)piperidin-4-amineN-phenylated pyrazole
Comparative Performance and Properties
Parameter Target Compound Alternative A Alternative B Rationale for Differences
Synthesis Requires control of N-alkylation in subsequent steps if desired.N-methylation of the pyrazole ring can be achieved, but may lead to isomeric mixtures.[10]Synthesis is straightforward using phenylhydrazine.The choice of hydrazine derivative in the pyrazole synthesis dictates the N1-substituent.
Basicity (pKa) Two basic centers (piperidine N and primary amine). Pyrazole N is weakly basic.Similar to the target compound.Slightly lower basicity due to the electron-withdrawing nature of the phenyl group.Electronic effects of the N1-substituent on the pyrazole ring influence the overall electron density and basicity of the molecule.
Solubility Expected to have good aqueous solubility, especially when protonated.Similar to the target compound.Lower aqueous solubility due to the hydrophobic phenyl group.The introduction of a large lipophilic group decreases water solubility.
Potential Biological Activity The N-H group can act as a hydrogen bond donor, which can be crucial for target binding.[3][4]Loss of the hydrogen bond donor capability at the pyrazole N1 position.The phenyl group can introduce steric hindrance or engage in pi-stacking interactions with a biological target.Subtle changes in structure can significantly alter the binding mode and affinity for a biological target.[7]
Metabolic Stability The pyrazole N-H may be a site for metabolism (e.g., glucuronidation).N-methylation can block a potential metabolic site, potentially increasing metabolic stability.The phenyl group introduces a new site for potential aromatic hydroxylation.The presence of different functional groups provides different handles for metabolic enzymes.

Conclusion: Best Practices for Ensuring Experimental Reproducibility

Achieving reproducible results in experiments with compounds like this compound is a multifaceted challenge that requires meticulous attention to detail.[28][29][30] Key takeaways for researchers include:

  • Detailed Documentation: Record every experimental detail, including reagent sources and grades, reaction times, temperatures, and stirring speeds.[29]

  • Rigorous Purification: Do not rely on a single purification method. Use orthogonal techniques and verify purity with a quantitative method like HPLC.[19][20]

  • Unambiguous Characterization: Use a combination of spectroscopic techniques (NMR, MS) to confirm the structure and identity of the synthesized compound.

  • Understanding of Variables: Be aware of how seemingly minor changes, such as solvent grade or reaction scale, can impact the outcome.[2]

  • Protocol Validation: Before embarking on large-scale studies, validate the synthetic and analytical protocols to ensure they are robust and reliable.[31][32][33][34][35]

By adhering to these principles, the scientific community can enhance the reliability and integrity of chemical research, accelerating the path from discovery to application.

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Safety Operating Guide

Definitive Guide to the Safe Disposal of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine, ensuring the safety of personnel and compliance with environmental regulations. The procedures outlined below are grounded in established principles of chemical waste management and draw upon safety data for structurally analogous compounds.

Core Principle: Proactive Risk Assessment

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach is mandated. We must infer its potential hazards from related chemical structures. Structurally similar compounds, such as various aminopyrazoles and piperidines, are known to cause severe skin and eye irritation, and some are classified as corrosive and harmful if swallowed or inhaled.[1][2][3] Therefore, This compound must be handled and disposed of as a hazardous chemical waste .[4][5]

Key Hazard Considerations:
  • Corrosivity: Amines and piperidine derivatives can be corrosive, causing severe skin burns and eye damage.[1][2]

  • Toxicity: Amines can have moderate to severe toxicity if ingested and may cause irritation to the respiratory tract.[1][3]

  • Reactivity: Avoid mixing with strong oxidizing agents or acids, as this can lead to violent reactions.[2]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound or its waste, donning the appropriate PPE is non-negotiable. This creates a necessary barrier between you and potential exposure.

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene gloves, tested according to EN 374.Provides a chemical-resistant barrier to prevent skin contact.[2] Always check for leaks or tears before use.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.Protects against accidental splashes that could cause serious eye damage.[1]
Lab Coat A chemically resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood. If aerosolization is possible, a NIOSH-approved respirator may be necessary.Prevents inhalation of potentially harmful vapors or dust.[1][3]

Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to guarantee safety and compliance.

Step 1: Waste Identification and Segregation

Properly categorizing the waste at the point of generation is the most critical step.

  • Initial Determination: Any unused this compound, solutions containing it, or materials contaminated by it (e.g., gloves, absorbent pads, glassware) are to be considered hazardous waste.[4][5]

  • Segregation: This waste must be kept separate from non-hazardous waste. Crucially, do not mix it with incompatible chemicals. For instance, keep it separate from acidic waste streams to prevent violent reactions.[6]

Step 2: Container Selection and Labeling

The integrity of the waste containment is paramount to preventing leaks and ensuring proper handling.

  • Container Choice: Use a chemically compatible container, preferably made of high-density polyethylene (HDPE).[4][7] Ensure the container is in good condition, with no cracks or leaks, and has a secure, leak-proof lid.[6][8]

  • Labeling: The container must be clearly labeled as soon as the first drop of waste is added.[4][6] The label must include:

    • The words "Hazardous Waste".[6]

    • The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[6][9]

    • An accumulation start date.

    • The associated hazards (e.g., "Corrosive," "Toxic").

Step 3: Waste Accumulation and Storage

Waste must be stored safely in a designated area before collection.

  • Satellite Accumulation Area (SAA): The waste container should be kept in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[4][6]

  • Storage Conditions:

    • Keep the container closed at all times, except when adding waste.[4][6] A funnel should not be left in the container.[6]

    • Store in a cool, dry, well-ventilated area away from incompatible materials.[1][3]

    • Utilize secondary containment (such as a larger, chemically resistant bin) to contain any potential leaks.[7]

  • Volume Limits: Do not exceed 55 gallons of hazardous waste in an SAA. For acutely toxic (P-listed) wastes, the limit is one quart.[4] While this compound is not explicitly P-listed, adhering to stricter limits is a good safety practice.

Step 4: Arranging for Final Disposal

Final disposal must be handled by trained professionals.

  • Contact Environmental Health & Safety (EHS): When the container is approximately 90% full, contact your institution's EHS or a licensed hazardous waste disposal company to arrange for pickup.[4][6]

  • Professional Disposal: The waste will be transported to a licensed treatment, storage, and disposal facility (TSDF) for final disposition, likely through incineration or other chemical treatment methods.[10][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][8]

Spill Management: An Emergency Action Plan

In the event of a spill, a swift and informed response is crucial to mitigate risks.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with caution. For large or unknown spills, contact your EHS department immediately.

  • Containment: If safe to do so, contain the spill using an inert absorbent material like sand or vermiculite.[1] Do not use combustible materials like paper towels.

  • Cleanup: Carefully collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Final Disposal Start Generation of Waste PPE Wear Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Start->PPE FumeHood Handle in a Fume Hood PPE->FumeHood Container Select Compatible Hazardous Waste Container FumeHood->Container Label Label Container Immediately: - 'Hazardous Waste' - Full Chemical Name - Accumulation Date & Hazards Container->Label SAA Store in Designated Satellite Accumulation Area (SAA) Label->SAA Segregate Segregate from Incompatible Wastes SAA->Segregate Closed Keep Container Closed Segregate->Closed Full Container 90% Full? Closed->Full Full->Closed No ContactEHS Contact EHS for Pickup Full->ContactEHS Yes End Professional Disposal (TSDF) ContactEHS->End

Caption: Decision workflow for safe disposal.

References

  • Apollo Scientific. (n.d.). 5-(Aminomethyl)-1-methyl-1H-pyrazole Safety Data Sheet.
  • TCI Chemicals. (2025, December 10). SAFETY DATA SHEET: 5-Hydroxy-1-methyl-1H-pyrazole.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine.
  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Thermo Fisher Scientific. (2025, December 21). SAFETY DATA SHEET: 3-Amino-1-methyl-1H-pyrazole.
  • Columbia University Research. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Fisher Scientific. (2023, August 22). SAFETY DATA SHEET: 1-Methyl-1H-pyrazol-5-ylamine.
  • PubChemLite. (n.d.). 1-(3-methylphenyl)-5-propyl-1h-pyrazol-4-amine.
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  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
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  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
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  • MDPI. (2025, April 15). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
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A Comprehensive Guide to the Safe Handling of 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine. The recommendations herein are synthesized from established safety data for structurally analogous compounds, including pyrazole derivatives and heterocyclic amines, to ensure a robust and precautionary approach to laboratory safety.

Hazard Assessment and Triage

Potential Hazards:

  • Skin Irritation/Corrosion: Amine-containing compounds can be corrosive or irritating to the skin.[6]

  • Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause significant damage.[1][3][4][5][7]

  • Harmful if Swallowed: Oral toxicity is a common hazard for related chemical structures.[1][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, the rationale for its use, and relevant standards.

Protective Equipment Specification Rationale
Eye and Face Protection Chemical safety goggles or a full-face shield, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[2][8]To protect eyes from splashes, dust, and aerosols that can cause serious irritation or damage.[2][3][8]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).To prevent direct skin contact, which can lead to irritation or burns.[2][9]
Skin and Body Protection A chemical-resistant lab coat, apron, and closed-toe shoes.To shield the skin from accidental spills and contamination of personal clothing.[2][9][10]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator.Recommended for use in areas with insufficient ventilation or when there is a potential for dust or aerosol generation.[2]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.

Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][8][11]

  • Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[8][11]

Step-by-Step Handling Protocol

The following workflow diagram illustrates the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Compound Handling (in Fume Hood) cluster_cleanup Post-Handling prep_area 1. Prepare Work Area (Clean, Uncluttered) verify_safety 2. Verify Safety Equipment (Eyewash, Shower) don_ppe 3. Don All Required PPE (Gloves, Goggles, Lab Coat) verify_safety->don_ppe weigh_transfer 4. Weighing and Transferring (Solid Compound) don_ppe->weigh_transfer solution_work 5. Working with Solution (Sealed Containers) weigh_transfer->solution_work decontaminate 6. Decontaminate Surfaces and Equipment solution_work->decontaminate dispose_waste 7. Dispose of Waste (Follow Guidelines) decontaminate->dispose_waste remove_ppe 8. Doff PPE Correctly dispose_waste->remove_ppe

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.